5-Phenylisoxazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-6-11-14-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVDFZMYJYNLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564030 | |
| Record name | 5-Phenyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76344-95-1 | |
| Record name | 5-Phenyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylisoxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"5-Phenylisoxazole-4-carboxylic acid synthesis and characterization"
An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenylisoxazole-4-carboxylic acid
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science. Derivatives of isoxazole are known to exhibit a wide spectrum of biological activities, including anti-tumor, antiviral, hypoglycemic, and antifungal properties.[1] The this compound moiety, in particular, represents a versatile scaffold for the development of novel therapeutic agents, such as potent xanthine oxidase inhibitors.[2] Its structural rigidity and capacity for diverse chemical modifications make it an attractive building block for drug discovery professionals.
This guide provides a detailed technical overview of a reliable synthetic pathway to this compound and the comprehensive analytical methods required for its structural confirmation and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring a self-validating and reproducible experimental framework.
Part 1: Synthesis of this compound
The synthesis of the isoxazole core is most effectively achieved through a cyclocondensation reaction. The chosen pathway involves the reaction of a β-ketoester with hydroxylamine, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. This method is robust and provides a high degree of regioselectivity.
Core Chemical Principle: Cyclocondensation
The foundational reaction involves the nucleophilic attack of hydroxylamine on a β-ketoester, specifically ethyl benzoylpyruvate (ethyl 2-oxo-3-phenyl-3-oxopropanoate). Hydroxylamine possesses two nucleophilic sites, the nitrogen and the oxygen. In this reaction, the more nucleophilic nitrogen atom initiates the attack on one of the carbonyl carbons of the β-ketoester.[3][4] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring. The final step is a simple ester hydrolysis under basic conditions to yield the desired carboxylic acid.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-phenylisoxazole-4-carboxylate
-
To a solution of ethyl benzoylpyruvate (1.0 eq) in ethanol (10 volumes), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The crude ethyl 5-phenylisoxazole-4-carboxylate will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often sufficiently pure for the next step.
Step 2: Hydrolysis to this compound
-
Suspend the crude ethyl 5-phenylisoxazole-4-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) (5 volumes).
-
Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC, observing the disappearance of the ester spot).[1]
-
Cool the reaction mixture in an ice bath and acidify to a pH of ~2 by the slow addition of 2N hydrochloric acid (HCl). Acidification protonates the carboxylate salt, causing the carboxylic acid to precipitate.[1]
-
Filter the resulting white precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
For final purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.
Data Summary: Synthesis
| Parameter | Value/Description | Rationale |
| Starting Material | Ethyl Benzoylpyruvate | A commercially available β-ketoester providing the necessary carbon backbone. |
| Key Reagents | Hydroxylamine HCl, NaOH | Hydroxylamine for ring formation; NaOH for ester hydrolysis. |
| Solvent | Ethanol, Water | Ethanol is a suitable solvent for the condensation; water is used for hydrolysis and workup. |
| Temperature | Reflux (Step 1), Room Temp (Step 2) | Heat is required to overcome the activation energy for condensation; hydrolysis proceeds efficiently at RT. |
| Typical Yield | 75-85% (overall) | This two-step process is generally efficient. |
Part 2: Characterization of this compound
A rigorous characterization protocol is essential to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of physical and spectroscopic methods.
Caption: Analytical workflow for the characterization of this compound.
Analytical Methodologies & Expected Results
1. Melting Point:
-
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting point range close to the literature value suggests high purity.
-
Expected Outcome: The literature melting point for this compound is 151-155 °C .
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
-
Expected Peaks:
-
~3300-2500 cm⁻¹ (broad): This is the highly characteristic O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding.[5]
-
~1760-1690 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[5]
-
~1600-1450 cm⁻¹: Absorptions in this region are attributed to C=C and C=N stretching vibrations from the phenyl and isoxazole rings, respectively.
-
~1320-1210 cm⁻¹: C-O stretching vibration of the carboxylic acid.[5]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR identifies the chemical environment of carbon atoms.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~13.0 ppm (singlet, broad): The acidic proton of the carboxylic acid (COOH).
-
~8.8-9.0 ppm (singlet): The proton on the isoxazole ring (at position 3, if unsubstituted, though in this case it's a quaternary carbon). The proton on the C-H of the isoxazole ring is not present in this specific molecule.
-
~7.5-8.0 ppm (multiplet): Protons of the phenyl group.
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
~165 ppm: The carbonyl carbon of the carboxylic acid.
-
~160-170 ppm: Carbons of the isoxazole ring.
-
~125-135 ppm: Carbons of the phenyl group.
-
4. Mass Spectrometry (MS):
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of the compound, which provides strong evidence for its elemental composition.
-
Expected Outcome: The molecular formula is C₁₀H₇NO₃, with a molecular weight of 189.17 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 189.
Data Summary: Characterization
| Technique | Parameter | Expected Result | Significance |
| Melting Point | Range | 151-155 °C | Purity and Identity Confirmation |
| FT-IR | O-H stretch (acid) | ~3300-2500 cm⁻¹ (broad) | Confirms Carboxylic Acid Group |
| C=O stretch (acid) | ~1760-1690 cm⁻¹ (strong) | Confirms Carbonyl Group | |
| ¹H NMR | COOH proton | ~13.0 ppm (broad singlet) | Confirms Carboxylic Acid Proton |
| Aromatic protons | ~7.5-8.0 ppm (multiplet) | Confirms Phenyl Group | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 189 | Confirms Molecular Weight |
References
- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. quora.com [quora.com]
- 5. orgchemboulder.com [orgchemboulder.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Phenylisoxazole-4-carboxylic acid
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a privileged scaffold in medicinal chemistry and drug discovery, serving as a cornerstone for a multitude of biologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a versatile building block. Within this class, 5-Phenylisoxazole-4-carboxylic acid represents a key intermediate and a molecule of significant interest. Its structure combines the rigidity and aromaticity of the phenyl and isoxazole rings with the ionizable functionality of a carboxylic acid, creating a molecular profile with intriguing potential for modulation of biological targets. Derivatives of phenylisoxazole carboxylic acids have been explored as potent inhibitors of enzymes such as xanthine oxidase.[1]
This guide provides an in-depth analysis of the core physicochemical properties of this compound. For researchers in drug development, understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a molecule's behavior. Properties such as solubility, acidity (pKa), and lipophilicity govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its potential as a therapeutic agent. This document synthesizes known data with established analytical methodologies to offer a comprehensive and practical resource for scientists working with this important chemical entity.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 76344-95-1 | |
| Molecular Formula | C₁₀H₇NO₃ | |
| Molecular Weight | 189.17 g/mol | |
| Canonical SMILES | OC(=O)c1cnoc1-c2ccccc2 | |
| InChI Key | VUVDFZMYJYNLCH-UHFFFAOYSA-N |
The structure, composed of a phenyl group attached at the 5-position and a carboxylic acid at the 4-position of the isoxazole ring, dictates its chemical personality—a balance between a larger, non-polar aromatic system and a polar, acidic functional group.
Core Physicochemical Properties: A Quantitative Overview
The measurable physicochemical properties of a compound provide a window into its potential behavior in both chemical and biological systems.
Solid-State Properties: Melting Point
The melting point is a critical indicator of a crystalline solid's purity and the strength of its crystal lattice forces. A sharp melting range typically signifies high purity. For this compound, the reported melting point provides a benchmark for sample identification and quality control.
| Property | Value | Significance | Source |
| Melting Point | 151-155 °C | Quality control benchmark; indicates significant lattice energy. |
The relatively high melting point suggests strong intermolecular interactions in the solid state, likely dominated by hydrogen bonding between the carboxylic acid groups, forming head-to-head dimers, and potential π–π stacking interactions between the aromatic rings.[2][3]
Solubility
-
Aqueous Solubility: The presence of the carboxylic acid group suggests that its aqueous solubility will be highly pH-dependent. At pH values significantly below its pKa, the molecule will be in its neutral, protonated form, exhibiting low aqueous solubility due to the dominance of the lipophilic phenyl and isoxazole rings. As the pH increases above the pKa, the carboxylic acid deprotonates to the highly polar carboxylate anion, leading to a substantial increase in aqueous solubility.
-
Organic Solubility: The compound is expected to show slight solubility in polar organic solvents like DMSO and methanol.[4][5]
Acidity (pKa)
The acid dissociation constant (pKa) quantifies the acidity of the carboxylic acid group. This value is essential for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.[6] While an experimental pKa has not been reported, computational predictions for similar structures suggest a pKa in the range of 2-4, typical for a carboxylic acid influenced by nearby electron-withdrawing heterocyclic systems.[4] The relationship between pH, pKa, and the molecule's ionization state is visualized below.
Caption: Relationship between pH, pKa, and ionization state.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogP is a critical component of drug-likeness rules, such as Lipinski's "Rule of Five," which suggests a LogP value not greater than 5 for orally available drugs.[7][8][9]
For this compound, the LogP value will be significantly influenced by its ionization state (and thus, pH). The neutral form will be substantially more lipophilic than the anionic form. While no experimental value is published, computational models predict a LogP for the neutral species to be in the range of 2.0-2.5, indicating moderate lipophilicity.[10] The distribution coefficient (LogD) is often a more practical measure for ionizable compounds, as it considers the partition of all ionic species at a specific pH, such as the physiological pH of 7.4.[7][8]
Standardized Protocols for Experimental Determination
To ensure data integrity and reproducibility, the determination of physicochemical properties must follow validated, standardized protocols. The following section details the methodologies for measuring the key parameters discussed.
Caption: General workflow for physicochemical characterization.
Protocol: Melting Point Determination (Capillary Method)
This method is the gold standard for determining the melting point of a crystalline solid.[11]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to compact the material to a height of 1-2 mm.[12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): Perform an initial rapid heating (10-20 °C/min) to find an approximate melting range. This saves time for the precise measurement.[13]
-
Precise Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is reported as T₁-T₂. A pure compound should have a sharp range of 0.5-1.5 °C.[13]
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable technique for measuring equilibrium solubility.[14][15]
-
System Preparation: Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8, 7.4).[16]
-
Sample Addition: Add an excess amount of the solid compound to each buffer solution in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[15]
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary experiments should be run to determine the time required to reach equilibrium.[16]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[16][17]
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Reporting: Report the solubility in mg/mL or µM at each specific pH and temperature. A minimum of three replicate determinations is recommended.[16]
Protocol: pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6]
-
Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[6]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[6] Maintain a constant ionic strength using a background electrolyte like KCl.[6]
-
Titration Setup: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer.
-
Titration: For an acid, make the solution acidic (e.g., pH 2) with a standardized HCl solution. Then, titrate by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).[6] Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. At the half-equivalence point (the point where half of the acid has been neutralized), the pH is equal to the pKa.[18][19][20]
Protocol: LogP Determination (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between n-octanol and water.[21][22]
-
Phase Pre-saturation: Shake equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD) together for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.[8][9]
-
Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer. The final concentration should be low enough to avoid aggregation but high enough for accurate detection.
-
Equilibration: Seal the vial and shake gently for a sufficient time (e.g., 1-24 hours) to allow the compound to partition and reach equilibrium. Centrifugation is often used to ensure complete phase separation afterward.[22]
-
Quantification: Carefully take an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[9]
Predicted Spectroscopic Characteristics
Spectroscopic analysis is essential for structural confirmation. Based on the structure of this compound, the following spectral features are predicted:
-
¹H NMR: The spectrum would show multiplets in the aromatic region (approx. 7.4-8.0 ppm) corresponding to the protons of the phenyl ring. A singlet for the proton at the 3-position of the isoxazole ring would also be expected. A very broad singlet far downfield (>10 ppm) would correspond to the acidic proton of the carboxylic acid.
-
IR Spectroscopy: Key peaks would include a very broad O-H stretch from the hydrogen-bonded carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (approx. 1700 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic and isoxazole rings (approx. 1400-1600 cm⁻¹).
-
Mass Spectrometry: In positive ion mode ESI-MS, one would expect to see a prominent peak for the protonated molecule [M+H]⁺ at m/z 190.17.
Conclusion: The Integrated Physicochemical Profile
This compound presents a physicochemical profile characteristic of many small-molecule drug candidates: a moderately lipophilic core with a key ionizable handle. Its melting point of 151-155 °C serves as a reliable identifier for the solid form. The molecule's behavior is dominated by the interplay between its lipophilic phenylisoxazole scaffold and its hydrophilic carboxylic acid group. This duality results in pH-dependent solubility, which is low in acidic conditions and increases significantly in neutral to basic media. This property is critical for designing oral formulations and understanding potential absorption sites in the gastrointestinal tract. The predicted pKa and LogP values place it within a favorable chemical space for drug development, suggesting a balance between solubility and membrane permeability can be achieved. The comprehensive experimental protocols provided in this guide offer a robust framework for researchers to validate these predicted properties and generate the high-quality, reproducible data necessary to advance their research and development programs.
References
- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methyl-3-phenylisoxazole-4-carboxylic acid CAS#: 1136-45-4 [m.chemicalbook.com]
- 5. 1136-45-4 CAS MSDS (5-Methyl-3-phenylisoxazole-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. westlab.com [westlab.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. researchgate.net [researchgate.net]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 20. study.com [study.com]
- 21. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
Navigating the Spectroscopic Landscape of 5-Phenylisoxazole-4-carboxylic Acid: A Technical Guide to its NMR Characterization
Abstract
5-Phenylisoxazole-4-carboxylic acid stands as a significant heterocyclic scaffold in the pursuit of novel therapeutic agents and functional materials. Its intrinsic chemical architecture, featuring a phenyl group and a carboxylic acid moiety appended to the isoxazole core, presents a unique electronic environment that is best elucidated through modern spectroscopic techniques. This in-depth technical guide is crafted for researchers, scientists, and professionals in drug development, providing a comprehensive exploration of the nuclear magnetic resonance (NMR) spectroscopic data of this compound. In the absence of publicly available, experimentally verified spectra for this compound, this guide pioneers a detailed, predicted ¹H and ¹³C NMR analysis. This predictive approach is rigorously grounded in the empirical data of structurally analogous compounds and fundamental principles of NMR spectroscopy, offering a robust framework for the characterization of this important molecule and its derivatives.
Introduction: The Significance of Spectroscopic Elucidation
The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of biologically active compounds. The specific substitution pattern of a phenyl group at the 5-position and a carboxylic acid at the 4-position in this compound creates a molecule with significant potential for forming diverse derivatives through modification of the carboxylic acid and the phenyl ring. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research and development program, with NMR spectroscopy serving as the gold standard for the structural elucidation of organic molecules in solution.
This guide addresses a critical knowledge gap: the absence of published, experimentally-derived ¹H and ¹³C NMR data for this compound. To empower researchers working with this compound, we present a comprehensive predicted NMR dataset. This prediction is not arbitrary; it is a synthesis of established chemical shift theory and extensive analysis of closely related, experimentally characterized molecules. By understanding the electronic influence of the phenyl and carboxylic acid substituents on the isoxazole core, we can forecast the spectral features of the target molecule with a high degree of confidence.
Predicted ¹H and ¹³C NMR Spectral Data
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of spectroscopic data from analogous compounds, including 3,5-diphenylisoxazole and various other substituted phenylisoxazoles.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to be characterized by distinct signals corresponding to the aromatic protons of the phenyl ring and the single proton on the isoxazole ring, in addition to the acidic proton of the carboxyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | > 12.0 | broad singlet | 1H |
| H-3 (isoxazole) | ~ 8.8 - 9.2 | singlet | 1H |
| Phenyl H (ortho) | ~ 7.9 - 8.1 | multiplet | 2H |
| Phenyl H (meta, para) | ~ 7.5 - 7.7 | multiplet | 3H |
Causality of Predicted Shifts:
-
-COOH Proton: The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, typically appearing as a broad singlet at a very downfield chemical shift, often above 12 ppm in DMSO-d₆.
-
Isoxazole H-3 Proton: The proton at the 3-position of the isoxazole ring is expected to be significantly deshielded due to the anisotropic effect of the neighboring nitrogen atom and the overall aromaticity of the ring. Its chemical shift is predicted to be in the range of 8.8-9.2 ppm.
-
Phenyl Protons: The protons on the phenyl ring will exhibit a complex multiplet pattern. The ortho protons are expected to be the most deshielded due to their proximity to the isoxazole ring. The meta and para protons will resonate at slightly more shielded positions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~ 165 - 170 |
| C-5 (isoxazole) | ~ 168 - 172 |
| C-3 (isoxazole) | ~ 155 - 159 |
| C-4 (isoxazole) | ~ 105 - 110 |
| Phenyl C (ipso) | ~ 128 - 132 |
| Phenyl C (ortho) | ~ 126 - 129 |
| Phenyl C (meta) | ~ 129 - 131 |
| Phenyl C (para) | ~ 130 - 133 |
Rationale for Predicted Shifts:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 170 ppm.
-
Isoxazole Carbons: The C-5 carbon, directly attached to the phenyl group and the oxygen atom, is expected to be the most deshielded of the isoxazole ring carbons. The C-3 carbon, adjacent to the nitrogen, will also be significantly deshielded. The C-4 carbon, bearing the carboxylic acid group, will be more shielded.
-
Phenyl Carbons: The chemical shifts of the phenyl carbons will be influenced by the isoxazole ring. The ipso-carbon, directly attached to the isoxazole ring, may be difficult to observe due to quaternization. The ortho, meta, and para carbons will have distinct chemical shifts reflecting their electronic environment.
Experimental Protocols for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for this compound or its derivatives, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by techniques such as HPLC or LC-MS.
-
Solvent Selection: A deuterated solvent that fully dissolves the compound is crucial. For carboxylic acids, DMSO-d₆ is often the solvent of choice as it solubilizes polar compounds and allows for the observation of the acidic proton.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common practice.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tuning and Shimming: The spectrometer probe should be properly tuned to the ¹H and ¹³C frequencies. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically acquired.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: A spectral width of 0-200 ppm is typically sufficient for most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Visualization of Molecular Structure and Workflow
Visual aids are indispensable for understanding molecular structures and experimental processes. The following diagrams, generated using Graphviz, illustrate the key aspects of this technical guide.
Caption: Molecular structure of this compound.
An In-depth Technical Guide to the Crystal Structure of 5-Phenylisoxazole-4-carboxylic Acid Derivatives for Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the crystal structure of 5-phenylisoxazole-4-carboxylic acid derivatives. By delving into the synthesis, structural analysis, and biological significance of this class of compounds, we aim to provide field-proven insights to inform rational drug design and development.
Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in the architecture of numerous biologically active compounds.[1] Its unique electronic and steric properties make it a versatile scaffold in medicinal chemistry, contributing to the pharmacological profiles of drugs such as the anti-inflammatory agent valdecoxib and the antibiotic cloxacillin. Derivatives of this compound, in particular, have garnered significant attention for their therapeutic potential, notably as inhibitors of key enzymes implicated in various disease pathways.[2][3]
A profound understanding of the three-dimensional structure of these molecules at the atomic level is paramount for elucidating structure-activity relationships (SAR) and driving the optimization of lead compounds. Single-crystal X-ray crystallography stands as the definitive method for this purpose, providing precise data on bond lengths, bond angles, and intermolecular interactions that govern the solid-state conformation and, ultimately, the biological activity of these derivatives.[4]
Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a multi-step process. A general and effective method involves the reaction of a substituted benzaldehyde oxime with an acetoacetate derivative, followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid
This protocol details the synthesis of a representative compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, which serves as a foundational example for this class of derivatives.[5]
Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
-
In a 10 mL round-bottom flask, combine benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol).
-
Heat the mixture gradually to 60°C without a solvent and maintain this temperature for approximately one hour. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol and stir for 30 minutes to precipitate the product.
-
Collect the solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate by filtration.
Step 2: Hydrolysis to 5-Methyl-3-phenylisoxazole-4-carboxylic Acid
-
Treat the crude ethyl 5-methyl-3-phenylisoxazole-4-carboxylate with 10 mL of 5% sodium hydroxide (NaOH) solution at room temperature for approximately 4 hours. Monitor the hydrolysis by TLC.
-
After the reaction is complete, acidify the mixture with 2 N hydrochloric acid (HCl).
-
Collect the resulting solid by filtration.
-
Recrystallize the crude product from hot ethanol to obtain high-purity crystals of 5-methyl-3-phenylisoxazole-4-carboxylic acid suitable for X-ray diffraction analysis.[5]
Figure 1: Synthetic workflow for 5-methyl-3-phenylisoxazole-4-carboxylic acid.
Crystal Structure Analysis: A Comparative Study
The crystal structures of this compound derivatives reveal key insights into their molecular geometry and intermolecular interactions. Here, we present a comparative analysis of two derivatives: 5-methyl-3-phenylisoxazole-4-carboxylic acid and 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
5-Methyl-3-phenylisoxazole-4-carboxylic Acid
The crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid has been determined to be monoclinic with the space group P2/n.[6] A notable feature of its molecular geometry is the dihedral angle of 56.64 (8)° between the phenyl and isoxazole rings.[5][6] The carboxylic acid group is nearly coplanar with the isoxazole ring, with a C—C—C—O torsion angle of -3.3 (2)°.[5][6]
In the crystal lattice, molecules form head-to-head dimers through pairs of O—H⋯O hydrogen bonds.[5][6] These dimers are further interconnected by C—H⋯N hydrogen bonds and π–π stacking interactions between the phenyl rings, with a centroid-centroid distance of 3.9614 (17) Å, creating a three-dimensional network.[5][6]
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid
Substituting the phenyl ring with a methoxy group at the para position results in the formation of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. This derivative crystallizes in the monoclinic space group P2₁/c.[5][7] The dihedral angle between the methoxyphenyl and isoxazole rings is 42.52 (8)°.[5][7] Similar to the unsubstituted analog, the carboxylic acid group remains nearly coplanar with the isoxazole ring, exhibiting a dihedral angle of 5.3 (2)°.[5][7]
The crystal packing is also characterized by the formation of inversion dimers through pairs of O—H⋯O hydrogen bonds, which generate R²₂(8) ring motifs.[5][7]
| Parameter | 5-Methyl-3-phenylisoxazole-4-carboxylic acid[5][6] | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid[5][7] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2/n | P2₁/c |
| a (Å) | 11.953 (4) | 6.4147 (2) |
| b (Å) | 5.981 (2) | 14.6321 (6) |
| c (Å) | 14.142 (5) | 11.9911 (5) |
| β (°) | 105.548 (6) | 97.220 (2) |
| V (ų) | 974.0 (6) | 1116.57 (7) |
| Z | 4 | 4 |
| Dihedral Angle (Phenyl-Isoxazole) | 56.64 (8)° | 42.52 (8)° |
Table 1: Comparative Crystallographic Data.
The observed decrease in the dihedral angle between the aromatic and isoxazole rings upon the addition of the electron-donating methoxy group suggests that substituents on the phenyl ring can significantly influence the overall molecular conformation. This conformational flexibility is a critical parameter in drug-receptor interactions.
Figure 2: Intermolecular interactions in the crystal lattice.
Relevance to Drug Development: Targeting Key Enzymes
This compound derivatives have shown promise as inhibitors of two key enzymes in distinct therapeutic areas: phosphodiesterase 4 (PDE4) for inflammatory diseases and xanthine oxidase for hyperuricemia and gout.
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, where it catalyzes the hydrolysis of cAMP.[8] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. Several this compound derivatives have been investigated as PDE4 inhibitors, with some exhibiting IC₅₀ values in the low micromolar range.[9] For instance, a 4-phenyl-2-oxazole derivative showed an IC₅₀ value of 1.4 μM against PDE4.[9][10] Molecular docking studies suggest that substituents on the phenyl ring, such as a para-methoxy group, can enhance inhibitory activity by promoting favorable interactions within the metal-binding pocket of the PDE4B active site.[9]
Figure 3: Role of this compound derivatives in the cAMP signaling pathway.
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[2] Elevated levels of uric acid can lead to hyperuricemia and gout. Several 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as xanthine oxidase inhibitors, with many demonstrating potency in the micromolar to submicromolar range.[2] Structure-activity relationship studies have indicated that the presence of a cyano group on the phenyl ring is a favorable substitution for inhibitory activity.[2] Molecular modeling studies have provided insights into the binding modes of these inhibitors within the active site of xanthine oxidase, guiding the design of more potent derivatives.[2]
Figure 4: Inhibition of xanthine oxidase in the purine metabolism pathway.
Conclusion and Future Directions
The crystal structure analysis of this compound derivatives provides invaluable information for understanding their chemical properties and biological activities. The detailed structural data, including molecular conformation and intermolecular interactions, serve as a critical foundation for structure-based drug design. The demonstrated potential of this scaffold as a versatile platform for developing inhibitors of enzymes like PDE4 and xanthine oxidase underscores its importance in medicinal chemistry.
Future research should focus on the synthesis and crystallographic analysis of a broader range of derivatives with diverse substituents on the phenyl ring. This will enable a more comprehensive understanding of the structure-activity relationships and the subtle effects of electronic and steric modifications on the crystal packing and, consequently, on the biological activity. Furthermore, the integration of computational modeling with experimental crystallographic and biological data will be instrumental in the rational design of next-generation this compound derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459) - ChEMBL [ebi.ac.uk]
An In-depth Technical Guide to the Solubility of 5-Phenylisoxazole-4-carboxylic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 5-phenylisoxazole-4-carboxylic acid, a crucial parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding and quantifying the solubility of this compound in various organic solvents is paramount for successful formulation, reaction optimization, and purification processes.
Introduction: The Significance of Solubility in a Scientific Context
This compound is a heterocyclic compound with a molecular structure that bestows upon it a unique combination of polarity and aromaticity. The isoxazole ring, containing both nitrogen and oxygen, introduces polar characteristics, while the phenyl group and the carboxylic acid moiety contribute to its potential for hydrogen bonding and its acidic nature. The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical physicochemical property that profoundly influences its bioavailability, dissolution rate, and ease of handling in a laboratory and industrial setting. Inadequate solubility can lead to challenges in formulation, inaccurate dosing, and difficulties in achieving desired reaction kinetics.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₃ | |
| Molecular Weight | 189.17 g/mol | |
| Melting Point | 151-155 °C | |
| Appearance | Solid | |
| pKa (Predicted) | ~2-3 |
Note: An experimental pKa value was not found in the searched literature. The predicted value is based on the carboxylic acid functionality.
The presence of both a hydrogen bond donor (the carboxylic acid -OH) and hydrogen bond acceptors (the carboxylic acid C=O, the isoxazole nitrogen and oxygen) suggests that the solubility of this compound will be highly dependent on the solvent's ability to engage in these interactions.
Theoretical Framework: Factors Governing Solubility
The dissolution of a solid solute in a liquid solvent is a complex process governed by the principle of "like dissolves like." This adage is a simplified representation of the thermodynamic principles at play, primarily the Gibbs free energy of mixing. For this compound, the key factors influencing its solubility in organic solvents include:
-
Polarity: The polarity of the solvent will play a significant role. Polar protic solvents, such as alcohols, can act as both hydrogen bond donors and acceptors, and are expected to be effective solvents. Polar aprotic solvents, like acetone or dimethylformamide (DMF), can act as hydrogen bond acceptors and will also likely exhibit good solvating power. Nonpolar solvents are anticipated to be poor solvents for this compound due to the significant polarity imparted by the carboxylic acid and isoxazole ring.
-
Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the carboxylic acid group is a primary driver of solubility.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid state must be overcome by the solvent-solute interactions. A higher crystal lattice energy will generally lead to lower solubility. Information on the crystal structure of the related compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, reveals the presence of hydrogen-bonded dimers, suggesting a relatively stable crystal lattice.[1][2]
Qualitative and Quantitative Solubility Data
Based on chemical principles, the following table provides an illustrative overview of the expected solubility of this compound in common organic solvents. It is crucial to note that these are expected trends and should be confirmed experimentally.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Methanol | Polar Protic | Moderately to Highly Soluble | Can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |
| Acetone | Polar Aprotic | Moderately Soluble | Can accept hydrogen bonds from the carboxylic acid. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less effective at solvating the carboxylic acid compared to other polar aprotic solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly to Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A strong hydrogen bond acceptor with a high dielectric constant, making it an excellent solvent for polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A highly polar solvent capable of disrupting the crystal lattice and solvating the molecule effectively. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | Limited ability to interact with the polar functional groups of the solute. |
| Toluene | Nonpolar | Insoluble to Sparingly Soluble | Aromatic interactions with the phenyl ring may provide minimal solubility. |
| Hexane | Nonpolar | Insoluble | Lacks the polarity and hydrogen bonding capability to dissolve the compound. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For a definitive and reliable determination of the thermodynamic solubility of this compound, the "gold standard" shake-flask method is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Workflow for Solubility Determination
Caption: Workflow for solubility determination using the shake-flask method.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of vials, add a measured amount of the chosen organic solvent (e.g., 5 mL).
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains undissolved.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled environment (e.g., 25 °C) on an orbital shaker.
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solid in the supernatant no longer changes over time.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles. Alternatively, centrifuge the vials and carefully collect the supernatant.
-
-
Analysis by HPLC or UV-Vis Spectroscopy:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Calibration Curve: Analyze the standard solutions using either HPLC or UV-Vis spectroscopy to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.
-
Sample Analysis: Analyze the filtered supernatant from the saturated solutions using the same analytical method.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the saturated solutions. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The safety data sheet (SDS) indicates that the compound may cause skin and eye irritation.[5] All work should be conducted in a well-ventilated area or a fume hood.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various scientific and industrial applications. While comprehensive quantitative data is not widely published, a theoretical understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. For precise and reliable data, the shake-flask method, coupled with a robust analytical technique such as HPLC or UV-Vis spectroscopy, is the recommended approach. This guide provides the foundational knowledge and a detailed experimental framework to empower researchers to confidently determine and utilize the solubility of this compound in their work.
References
- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methyl-3-phenylisoxazole-4-carboxylic acid CAS#: 1136-45-4 [m.chemicalbook.com]
- 4. 1136-45-4 CAS MSDS (5-Methyl-3-phenylisoxazole-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Phenylisoxazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Phenylisoxazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. We delve into the foundational principles of its ionization and fragmentation behavior, offering field-proven insights into method development for robust and reliable characterization. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical workflows for this and structurally related compounds. We will explore optimal ionization conditions, predict fragmentation pathways based on mechanistic principles, and provide detailed experimental protocols.
Introduction: The Analytical Imperative for this compound
This compound (C₁₀H₇NO₃, Molecular Weight: 189.17 g/mol ) belongs to the isoxazole class of heterocyclic compounds, a scaffold frequently incorporated into pharmacologically active molecules. The carboxylic acid moiety imparts specific physicochemical properties that are crucial for its biological activity and pharmacokinetic profile. Accurate and sensitive analytical methods are paramount for its quantification in complex matrices, for metabolite identification, and for overall quality control during drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier technique for this purpose due to its inherent specificity, sensitivity, and speed.
This guide will focus on electrospray ionization (ESI) as the primary ionization technique, given the polar and acidic nature of the analyte. We will explore the rationale behind parameter optimization and provide a predictive framework for the collision-induced dissociation (CID) of the deprotonated molecule.
Foundational Principles: Ionization of this compound
The carboxylic acid group is the dominant functional group influencing the ionization of this compound. Due to its acidic proton, the molecule is readily deprotonated in the negative ion mode of ESI.[1][2]
2.1. Electrospray Ionization (ESI): Negative Ion Mode as the Method of Choice
For acidic compounds, ESI in negative ion mode typically offers the highest sensitivity.[3] The process involves the formation of a deprotonated molecule, [M-H]⁻, in the ESI source. The expected monoisotopic mass for the [M-H]⁻ ion of this compound is 188.030 m/z.
The choice of mobile phase is critical for efficient ionization. An alkaline mobile phase (e.g., using ammonium bicarbonate or a low concentration of ammonia) can enhance deprotonation and improve signal intensity. However, compatibility with reversed-phase chromatography, which often favors acidic mobile phases for better retention of acidic compounds, must be considered. A common strategy is to use a mobile phase with a low concentration of a weak acid like formic acid to ensure good chromatography, relying on the inherent acidity of the analyte and the ESI process itself for efficient deprotonation.
Experimental Workflow: A Step-by-Step Protocol
A robust analytical workflow is essential for reproducible results. The following provides a detailed protocol for the LC-MS analysis of this compound.
Sample Preparation
For analysis from complex matrices such as plasma or tissue homogenates, a thorough sample preparation is crucial to remove interferences and prevent ion suppression.
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% formic acid in water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Parameters
The goal of the chromatographic separation is to resolve the analyte from matrix components to minimize ion suppression and ensure accurate quantification.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for small aromatic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its neutral form for retention on the C18 stationary phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for initial method development. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |
Mass Spectrometry (MS) Parameters
Optimization of MS parameters is critical for achieving maximum sensitivity.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | Optimal for acidic compounds. |
| Capillary Voltage | -3.0 kV | A starting point for optimizing the electrospray. |
| Source Temperature | 150°C | Helps with desolvation. |
| Desolvation Gas Temp | 350°C | Facilitates the evaporation of the mobile phase. |
| Desolvation Gas Flow | 800 L/hr | Aids in desolvation. |
| Cone Voltage | -40 V | Can be optimized to maximize the precursor ion intensity and minimize in-source fragmentation. |
| Collision Energy (for MS/MS) | 10-30 eV | Should be optimized to achieve a good distribution of fragment ions. |
Workflow Diagram
Caption: Experimental workflow for the analysis of this compound.
Fragmentation Analysis: Unraveling the Structure
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and for developing highly selective quantitative methods (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM). The fragmentation of the [M-H]⁻ ion of this compound is predicted to proceed through several key pathways.
Predicted Fragmentation Pathways
Based on the principles of isoxazole ring fragmentation and the behavior of deprotonated carboxylic acids, the following pathways are proposed:
-
Decarboxylation: The most intuitive fragmentation for a deprotonated carboxylic acid is the neutral loss of CO₂ (44 Da). This would result in a fragment ion at m/z 144.035.
-
Isoxazole Ring Opening: A characteristic fragmentation of isoxazoles is the cleavage of the weak N-O bond.[4][5] This can initiate a cascade of rearrangements and further fragmentations.
-
Loss of CO: Following ring opening, a neutral loss of carbon monoxide (28 Da) is a plausible pathway.
-
Formation of Benzonitrile Radical Anion: Cleavage of the isoxazole ring could lead to the formation of a benzonitrile radical anion (m/z 102.024).
-
Loss of HCN: The loss of hydrogen cyanide (27 Da) is another potential fragmentation pathway following ring rearrangement.[4]
Predicted Major Fragment Ions
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 188.030 | 144.035 | CO₂ | [C₉H₆NO]⁻ |
| 188.030 | 160.035 | CO | [C₉H₆NO₂]⁻ |
| 188.030 | 102.024 | C₂HO₂• + CO | [C₇H₄N]⁻• |
| 144.035 | 116.040 | CO | [C₈H₆N]⁻ |
Fragmentation Pathway Diagram
Caption: Predicted fragmentation pathways for deprotonated this compound.
Method Validation and Quality Control
A self-validating system is crucial for trustworthy results. Any analytical method developed for this compound should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions and during the sample preparation process.
Conclusion
The mass spectrometric analysis of this compound is a powerful and essential tool in drug development and related research. By leveraging the principles of electrospray ionization in the negative ion mode and understanding the predictable fragmentation pathways upon collision-induced dissociation, robust and sensitive analytical methods can be developed. The protocols and insights provided in this guide serve as a strong foundation for researchers to build upon, ensuring high-quality, reliable data in their studies of this important molecule.
References
- 1. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
The Isoxazole Scaffold: A Computational and Theoretical Guide to Unlocking its Therapeutic Potential
Foreword: The Enduring & Evolving Relevance of the Isoxazole Nucleus
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have made it a privileged scaffold in a multitude of clinically significant drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2][3][4][5][6][7] The development of novel isoxazole derivatives with enhanced efficacy and selectivity is a continuous pursuit in drug discovery.[3][4][5][8] This guide delves into the theoretical and computational methodologies that are pivotal in modern isoxazole research, providing a framework for researchers, scientists, and drug development professionals to rationally design and evaluate isoxazole-based therapeutics. We will move beyond a mere recitation of techniques, focusing instead on the strategic application of computational chemistry to navigate the complex landscape of drug-target interactions and structure-activity relationships.
I. Deconstructing the Isoxazole Ring: Quantum Chemical Investigations
At the heart of understanding the reactivity and interaction potential of any molecule lies a grasp of its electronic structure. Quantum chemical calculations provide a powerful lens through which we can dissect the intrinsic properties of the isoxazole nucleus and its derivatives.
A. The "Why": Unveiling Electronic Landscapes
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating several key characteristics of isoxazole derivatives that govern their biological activity:
-
Electron Distribution and Reactivity: The arrangement of electrons within the isoxazole ring dictates its reactivity. DFT calculations can map the electron density, identify sites susceptible to nucleophilic or electrophilic attack, and calculate molecular electrostatic potential (MEP) surfaces. This information is crucial for predicting how a molecule will interact with its biological target.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity.[9] A smaller energy gap often correlates with higher reactivity. These calculations can help in designing molecules with desired electronic properties for enhanced biological activity.[9]
-
Spectroscopic Properties: Theoretical calculations can predict spectroscopic properties such as UV/Visible absorption spectra.[9] This can aid in the characterization of newly synthesized compounds and provide a deeper understanding of their electronic transitions.
B. The "How": A Practical DFT Workflow
While the theory behind DFT is complex, its application has become more accessible through various software packages. Here is a generalized workflow for performing a DFT calculation on an isoxazole derivative:
Experimental Protocol: Single-Point Energy and HOMO-LUMO Analysis
-
Structure Preparation:
-
Draw the 3D structure of the isoxazole derivative using molecular building software (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a computationally less expensive method like molecular mechanics (e.g., MMFF94).
-
-
Input File Generation:
-
Select a DFT functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[9][10][11]
-
Specify the calculation type (e.g., single-point energy, geometry optimization, frequency calculation).
-
Define the charge and multiplicity of the molecule.
-
-
Running the Calculation:
-
Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
-
Analysis of Results:
-
Extract the total energy, HOMO and LUMO energies, and the energy gap.
-
Visualize the HOMO and LUMO orbitals to understand the regions of electron density involved in chemical reactions.
-
Generate and visualize the MEP surface to identify electrophilic and nucleophilic sites.
-
II. Predicting Interactions: Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a ligand (e.g., an isoxazole derivative) to a biological target, typically a protein.[12][13]
A. The "Why": Rationalizing Binding and Guiding Design
The primary goals of performing molecular docking studies with isoxazole derivatives are:
-
Binding Pose Prediction: To visualize how an isoxazole derivative fits into the active site of a target protein. This provides a structural hypothesis for its mechanism of action.
-
Binding Affinity Estimation: To estimate the strength of the interaction between the ligand and the protein, often expressed as a docking score or binding energy.[12] This helps in prioritizing compounds for synthesis and experimental testing.
-
Structure-Activity Relationship (SAR) Analysis: To understand why certain structural modifications on the isoxazole scaffold lead to changes in biological activity.[14] By comparing the docking poses of active and inactive compounds, one can identify key interactions that are crucial for binding.
B. The "How": A Step-by-Step Molecular Docking Protocol
The following protocol outlines a typical molecular docking workflow using a program like AutoDock Vina.[13]
Experimental Protocol: Molecular Docking of an Isoxazole Derivative
-
Protein Preparation:
-
Ligand Preparation:
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid box should be chosen to allow the ligand to freely rotate and translate within the binding pocket.
-
-
Docking Simulation:
-
Run the docking algorithm to generate a series of possible binding poses for the ligand within the protein's active site.
-
The program will score and rank these poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein.[16]
-
Compare the docking scores of different isoxazole derivatives to predict their relative binding affinities.
-
III. Simulating Dynamics: The Power of Molecular Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more realistic assessment of the stability of the ligand-protein complex and the nature of their interactions.
A. The "Why": From Static Poses to Dynamic Stability
MD simulations are employed to:
-
Assess Binding Stability: To determine if the binding pose predicted by docking is stable over a period of time. An unstable complex may see the ligand dissociate from the binding site.
-
Refine Binding Poses: To refine the initial docking pose and explore other potential binding conformations.
-
Calculate Binding Free Energies: To obtain more accurate estimates of binding affinity using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Thermodynamic Integration (TI).[10][17]
-
Understand Conformational Changes: To investigate how the binding of an isoxazole derivative might induce conformational changes in the target protein, which can be crucial for its function.[18]
B. The "How": A General MD Simulation Workflow
Here is a conceptual workflow for running an MD simulation of a protein-ligand complex.
Experimental Protocol: MD Simulation of a Protein-Isoxazole Complex
-
System Preparation:
-
Start with the best-ranked pose from a molecular docking study.
-
Place the protein-ligand complex in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a series of equilibration steps at constant temperature and pressure to allow the system to relax and reach a stable state.
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (typically nanoseconds to microseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and intermolecular interactions over time.
-
Perform binding free energy calculations using methods like MM-PBSA on snapshots from the trajectory.[10][15]
-
IV. Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[19][20] For isoxazole derivatives, QSAR models can be invaluable for predicting the activity of untested compounds and guiding the design of more potent analogues.
A. The "Why": Predicting Activity and Guiding Synthesis
The primary objectives of QSAR studies are:
-
Predictive Modeling: To develop a robust model that can accurately predict the biological activity of new, unsynthesized isoxazole derivatives.[16][18]
-
Identification of Key Descriptors: To identify the physicochemical properties or structural features (descriptors) that are most important for the biological activity of the isoxazole series.[18][21]
-
Mechanistic Insights: To gain insights into the mechanism of action by understanding which molecular properties are driving the biological response.
B. The "How": A Typical QSAR Modeling Workflow
The development of a QSAR model involves several key steps.
Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Modeling
-
Data Set Preparation:
-
Compile a dataset of isoxazole derivatives with their experimentally determined biological activities (e.g., IC50 or EC50 values).
-
Divide the dataset into a training set for model development and a test set for model validation.[18]
-
-
Molecular Modeling and Alignment:
-
Generate 3D structures for all compounds in the dataset.
-
Align the molecules based on a common scaffold or a pharmacophore hypothesis. This is a critical step in 3D-QSAR.
-
-
Descriptor Calculation:
-
Model Building and Validation:
-
Interpretation of Results:
V. Integrated Computational-Experimental Synergy: A Self-Validating System
The true power of theoretical and computational studies lies not in isolation but in their integration with experimental research. The computational predictions serve as hypotheses that can be tested and validated in the laboratory. Conversely, experimental results provide crucial data to refine and improve the computational models. This iterative cycle of prediction, synthesis, testing, and model refinement is the hallmark of modern, efficient drug discovery.
The following diagram illustrates this synergistic workflow:
Caption: Integrated workflow for isoxazole derivative drug discovery.
VI. Data in Focus: Summarizing Computational Findings
To facilitate the comparison of results from computational studies, it is essential to present quantitative data in a clear and structured format.
Table 1: Representative Molecular Docking and MD Simulation Results for a Series of Isoxazole Derivatives Targeting Farnesoid X Receptor (FXR)
| Compound ID | Docking Score (kcal/mol) | Predicted pEC50 (CoMSIA) | Key Interacting Residues (from Docking & MD) | Binding Free Energy (MM-PBSA, kcal/mol) |
| GW4064 (Reference) | -9.8 | 8.5 | ARG331, HIS447 | -45.2 |
| Derivative A | -10.5 | 9.2 | ARG331, HIS447, LEU287 | -52.8 |
| Derivative B | -8.2 | 7.1 | HIS447 | -35.1 |
| Derivative C | -11.1 | 9.8 | ARG331, HIS447, MET290 | -58.4 |
Note: The data in this table is illustrative and based on findings reported in studies on FXR agonists.[16][18][21]
Conclusion: The Future is Computational
The journey of an isoxazole derivative from a conceptual scaffold to a clinical candidate is increasingly being shaped by theoretical and computational chemistry. By embracing these powerful in silico tools, researchers can navigate the vast chemical space with greater efficiency, prioritize synthetic efforts, and gain unprecedented insights into the molecular mechanisms of drug action. This guide has provided a framework for understanding and applying these techniques, emphasizing the crucial interplay between computational prediction and experimental validation. As computational power continues to grow and algorithms become more sophisticated, the role of theoretical and computational studies in the discovery and development of novel isoxazole-based therapeutics will only become more profound.
References
- 1. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. scispace.com [scispace.com]
- 14. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
5-Phenylisoxazole-4-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The isoxazole ring system is a cornerstone in medicinal chemistry, prized for its metabolic stability, ability to engage in various non-covalent interactions, and synthetic tractability. Within this privileged heterocyclic family, the 5-phenylisoxazole-4-carboxylic acid core represents a particularly compelling scaffold for the development of novel therapeutic agents. Its rigid structure, featuring a strategically positioned carboxylic acid and a modifiable phenyl ring, provides an excellent platform for designing molecules with specific and potent biological activities. This guide offers an in-depth exploration of the this compound scaffold, from its fundamental synthesis to its demonstrated potential in targeting a range of diseases, thereby providing a comprehensive resource for professionals in drug discovery and development.
Introduction: The Strategic Value of the Isoxazole Scaffold
Isoxazole derivatives are integral to a multitude of FDA-approved drugs, showcasing their broad therapeutic applicability. Their value stems from a combination of favorable physicochemical properties and their role as bioisosteres for other functional groups. The inclusion of the this compound moiety in a molecule can enhance binding to target proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking. The carboxylic acid group, in particular, is a key pharmacophoric feature, capable of forming strong ionic and hydrogen bonds with amino acid residues in enzyme active sites or receptor binding pockets.
The growing interest in isoxazole-containing compounds is underscored by their diverse and potent biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The this compound scaffold serves as a foundational structure for a variety of therapeutic agents, including the well-known COX-2 inhibitor, Valdecoxib. This highlights the scaffold's proven success in clinical applications.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several reliable synthetic strategies. The most common approaches involve the formation of the isoxazole ring through cyclization reactions. Below are two primary methodologies for synthesizing this key intermediate.
Method 1: Knoevenagel Condensation and Cyclization
This classical approach involves a two-step sequence starting with a Knoevenagel condensation, followed by a cyclization reaction with hydroxylamine. This method is robust and allows for the synthesis of a variety of substituted analogs.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Ethyl 2-benzoyl-3-ethoxyacrylate. This step involves the Knoevenagel condensation of ethyl benzoylacetate with triethyl orthoformate in the presence of a catalyst, typically a Lewis acid or a mild base.[3]
-
To a stirred solution of ethyl benzoylacetate (1 equivalent) in an appropriate solvent such as toluene, add triethyl orthoformate (1.2 equivalents) and a catalytic amount of a suitable catalyst (e.g., piperidine).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
-
Step 2: Cyclization to form Ethyl 5-phenylisoxazole-4-carboxylate. The intermediate from Step 1 is then reacted with hydroxylamine to form the isoxazole ring.
-
Dissolve the ethyl 2-benzoyl-3-ethoxyacrylate (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate (1.5 equivalents) in water.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, the product can be isolated by extraction and purified by recrystallization or column chromatography.
-
-
Step 3: Hydrolysis to this compound. The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
-
Dissolve the ethyl 5-phenylisoxazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a strong base such as sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., 2N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to afford the final product.[1]
-
Workflow Diagram: Knoevenagel Condensation and Cyclization
Caption: Synthetic route to this compound.
Method 2: 1,3-Dipolar Cycloaddition
An alternative and often highly efficient method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This approach can be facilitated by microwave irradiation, often leading to shorter reaction times and improved yields.[4][5]
Experimental Protocol: Microwave-Assisted 1,3-Dipolar Cycloaddition
-
Generation of the Nitrile Oxide: The benzonitrile oxide can be generated in situ from the corresponding benzaldoxime using an oxidizing agent such as N-chlorosuccinimide (NCS) in a suitable solvent like DMF.
-
Cycloaddition: The generated nitrile oxide then undergoes a [3+2] cycloaddition with an appropriate alkyne, such as ethyl propiolate, to form the isoxazole ring.
-
In a microwave reactor vessel, combine the benzaldoxime (1 equivalent), ethyl propiolate (1.2 equivalents), NCS (1.1 equivalents), and a base (e.g., triethylamine) in DMF.
-
Seal the vessel and irradiate with microwaves at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, the reaction mixture is worked up by extraction and the resulting ethyl 5-phenylisoxazole-4-carboxylate is purified.
-
-
Hydrolysis: The ester is then hydrolyzed to the carboxylic acid as described in Method 1.
Workflow Diagram: 1,3-Dipolar Cycloaddition
Caption: Microwave-assisted synthesis of the target scaffold.
Therapeutic Potential and Biological Applications
The this compound scaffold has been explored for a wide range of therapeutic applications, demonstrating its versatility in drug design. The following sections highlight key areas where this scaffold has shown significant promise.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of isoxazole derivatives. The 5-phenylisoxazole-4-carboxamide moiety, in particular, has been a focus of research for developing novel antiproliferative agents.
-
Mechanism of Action: While the precise mechanisms can vary depending on the specific substitutions, many isoxazole-based anticancer agents function by inhibiting key cellular processes such as microtubule polymerization, protein kinase signaling, or inducing apoptosis.[6]
-
Structure-Activity Relationship (SAR): SAR studies on related 5-methyl-3-phenylisoxazole-4-carboxamides have shown that substitutions on the phenyl ring and the amide nitrogen are crucial for cytotoxic activity. For instance, the introduction of electron-withdrawing or lipophilic groups on the amide's phenyl ring can significantly enhance anticancer potency against various cancer cell lines, including melanoma, colon, and liver cancer.[1]
Data Summary: Anticancer Activity of Representative Isoxazole-Carboxamides
| Compound | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 2a | N-(4-Chloro-2,5-dimethoxyphenyl) | B16-F1 (Melanoma) | 5.2 | [1] |
| 2c | N-(4-(2-Methoxyphenoxy)phenyl) | B16-F1 (Melanoma) | 3.8 | [1] |
| 4l | N-(4-fluorophenyl) | MCF-7 (Breast) | 6.57 | [3] |
| 4o | N-(4-bromophenyl) | MCF-7 (Breast) | 21.93 | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: COX Inhibition
The 5-phenylisoxazole scaffold is famously a part of several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.
-
Mechanism of Action: Phenylisoxazole derivatives can act as selective inhibitors of COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins. By inhibiting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.
-
SAR Insights: Studies on phenyl-isoxazole-carboxamides have indicated that the nature and position of substituents on the phenyl ring can significantly influence COX-1/COX-2 selectivity and inhibitory potency.[7]
Data Summary: COX Inhibition by Phenyl-isoxazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2h | 1.8 | 0.7 | 2.57 | [3] |
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Incubation: In a 96-well plate, incubate the test compounds at various concentrations with either COX-1 or COX-2 enzyme in a suitable buffer at 37°C for a specified time (e.g., 15 minutes).
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: After a set reaction time, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Xanthine Oxidase Inhibition
Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in the pathogenesis of gout.[5][8] This suggests that the this compound scaffold could also be a promising starting point for developing new treatments for this condition.
-
Mechanism of Action: These compounds act as competitive inhibitors of xanthine oxidase, preventing the conversion of xanthine to uric acid. Elevated levels of uric acid are a hallmark of gout.
-
SAR Insights: For the 5-phenylisoxazole-3-carboxylic acid series, the presence of a cyano group at the 3-position of the phenyl ring was found to be a favorable substitution for potent inhibitory activity.[5] This provides a valuable starting point for designing derivatives based on the 4-carboxylic acid scaffold.
Structure-Activity Relationships and Future Directions
The versatility of the this compound scaffold lies in the numerous possibilities for chemical modification at several key positions, as illustrated below.
Diagram: Key Positions for Chemical Modification
Caption: Key modification points on the scaffold.
-
R1 (Phenyl Ring Substituents): Modification of the phenyl ring with various electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity for different biological targets.
-
R2 (Carboxylic Acid Derivatives): The carboxylic acid can be converted to a wide range of derivatives, such as esters and amides, to alter the molecule's physicochemical properties, including solubility, lipophilicity, and cell permeability. This is also a key handle for introducing additional pharmacophoric features.
-
R3 (Isoxazole Ring Substituents): While the parent scaffold is unsubstituted at the 3-position of the isoxazole ring, the synthesis of analogs with substituents at this position can be explored to further probe the binding pocket of target proteins.
Future research should focus on synthesizing and screening libraries of this compound derivatives to explore their full therapeutic potential. The development of more efficient and stereoselective synthetic methods will also be crucial for advancing this promising scaffold in drug discovery.
Conclusion
The this compound scaffold is a valuable and versatile platform for the design and development of novel therapeutic agents. Its synthetic accessibility, coupled with the demonstrated biological activities of its derivatives in key therapeutic areas such as oncology and inflammation, makes it a highly attractive starting point for medicinal chemists. This guide has provided a comprehensive overview of the synthesis, biological potential, and structure-activity relationships of this important scaffold, offering a solid foundation for future research and development efforts in this exciting area of drug discovery.
References
- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition [chooser.crossref.org]
- 3. organicreactions.org [organicreactions.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition | Semantic Scholar [semanticscholar.org]
- 6. 5-Methyl-3-phenylisoxazole-4-carboxylic acid 99 1136-45-4 [sigmaaldrich.com]
- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of 5-Phenylisoxazole-4-carboxylic Acid Derivatives
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a cornerstone of medicinal chemistry, representing a privileged five-membered heterocyclic scaffold.[1] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Derivatives of isoxazole are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4] Notable drugs incorporating this moiety, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, underscore the therapeutic significance of this chemical class.[1][5]
The 5-phenylisoxazole-4-carboxylic acid framework is of particular interest as it combines the isoxazole core with a phenyl group and a carboxylic acid, providing three key points for structural modification and interaction with biological targets. This guide provides an in-depth exploration of the primary synthetic strategies for constructing this valuable scaffold, focusing on the underlying chemical principles and providing detailed, field-proven laboratory protocols.
Primary Synthetic Strategy: 1,3-Dipolar Cycloaddition
The most powerful and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6] This reaction forms the C3-C4 and O-N bonds of the heterocycle in a single, highly efficient step. The regioselectivity of the addition is a critical consideration, but for the synthesis of this compound derivatives, the reaction between a benzonitrile oxide (the "phenyl" component) and an acetylene bearing the carboxylic acid or ester group is the most direct route.
Causality of the [3+2] Cycloaddition Mechanism
The reaction proceeds via a concerted pericyclic mechanism. The nitrile oxide acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The key to this synthesis is the in situ generation of the benzonitrile oxide, which is a reactive and unstable intermediate. It is typically formed from a stable precursor, the benzaldoxime, via a two-step process: halogenation to a hydroximoyl halide followed by base-induced elimination.
Caption: General mechanism for the synthesis of this compound.
Protocol 1: Synthesis of Ethyl 5-Phenylisoxazole-4-carboxylate via [3+2] Cycloaddition
This protocol details the synthesis starting from benzaldehyde, proceeding through an in situ generated benzonitrile oxide, which is then trapped by ethyl propiolate. The final step is the hydrolysis of the ester to yield the target carboxylic acid.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| Benzaldehyde | C₇H₆O | 106.12 | 10.0 | 1.0 |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 11.0 | 1.1 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 6.0 | 0.6 |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 10.0 | 1.0 |
| Ethyl Propiolate | C₅H₆O₂ | 98.10 | 10.0 | 1.0 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Solvent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent |
Step-by-Step Methodology
Part A: Synthesis of Benzaldoxime
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.06 g, 10.0 mmol) and ethanol (20 mL).
-
Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (0.76 g, 11.0 mmol) and sodium carbonate (0.64 g, 6.0 mmol) in water (10 mL). Add this aqueous solution to the flask.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzaldehyde spot.
-
Work-up: Once the reaction is complete, pour the mixture into 50 mL of cold water. A white precipitate (benzaldoxime) will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.
Part B: Cycloaddition to form Ethyl 5-Phenylisoxazole-4-carboxylate
-
Expert Rationale: This step involves the in situ generation of benzonitrile oxide from the oxime. N-Chlorosuccinimide (NCS) is a safe and effective chlorinating agent that converts the oxime to the benzohydroximoyl chloride intermediate.[7] Triethylamine (TEA), a non-nucleophilic organic base, then eliminates HCl to generate the highly reactive nitrile oxide dipole.[7]
-
Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve the dried benzaldoxime (from Part A, ~1.21 g, 10.0 mmol) in 20 mL of DMF.
-
Chlorination: Add N-Chlorosuccinimide (1.34 g, 10.0 mmol) portion-wise to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the hydroximoyl chloride can be confirmed by TLC.
-
Cycloaddition: Add ethyl propiolate (1.0 mL, ~10.0 mmol) to the reaction mixture. Cool the flask to 0 °C in an ice bath.
-
Nitrile Oxide Generation: Slowly add triethylamine (1.67 mL, 12.0 mmol) dropwise over 15 minutes using a syringe pump. A mild exotherm may be observed. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification:
-
Pour the reaction mixture into 150 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl 5-phenylisoxazole-4-carboxylate as a solid or oil.
-
Part C: Hydrolysis to this compound
-
Setup: Dissolve the purified ester from Part B in a mixture of ethanol (20 mL) and 2M aqueous sodium hydroxide (15 mL).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the ester starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2N HCl. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 50 °C. Expected yield is typically 70-85% over the final two steps.
Alternative Strategy: Condensation with β-Keto Esters
An alternative and often simpler one-pot approach involves the reaction of a benzaldehyde oxime directly with a β-keto ester, such as ethyl acetoacetate, in the presence of a catalyst.[8][9] This method avoids the isolation of multiple intermediates.
Caption: A typical experimental workflow for synthesis and validation.
Protocol 2: One-Pot Synthesis and Hydrolysis
This protocol describes the synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid, which can be adapted for the 5-phenyl derivative by using the appropriate starting materials. The core principle involves the condensation of benzaldehyde oxime and ethyl acetoacetate.[8][9]
Step-by-Step Methodology
-
Expert Rationale: This reaction is often catalyzed by a Lewis acid like anhydrous zinc chloride (ZnCl₂). The catalyst activates the carbonyl group of the ethyl acetoacetate, facilitating the initial condensation with the oxime. The subsequent cyclization and dehydration steps lead to the formation of the isoxazole ring.
-
Setup: In a 50 mL round-bottom flask, combine benzaldehyde oxime (1.21 g, 10 mmol), ethyl acetoacetate (2.5 mL, ~20 mmol, 2.0 equiv), and anhydrous zinc chloride (0.14 g, 1.0 mmol, 0.1 equiv).
-
Reaction: Heat the mixture without solvent to 60-70 °C and stir for 1-2 hours. Monitor the reaction by TLC.
-
Isolation of Ester: After cooling to room temperature, add ethanol (20 mL) and stir for 30 minutes. The product, ethyl 3-phenyl-5-methylisoxazole-4-carboxylate, often precipitates. Collect the solid by filtration. (Note: For the 5-phenyl isomer, different starting materials would be required, but the principle remains).
-
Hydrolysis: Treat the isolated ester with 5% aqueous NaOH (20 mL) at room temperature with vigorous stirring for 4-6 hours.[9]
-
Acidification and Isolation: Once hydrolysis is complete (monitored by TLC), acidify the reaction mixture with 2N HCl. Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry to obtain the final carboxylic acid product.
Product Validation and Characterization
To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized:
-
Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton spectrum should show characteristic peaks for the phenyl and carboxylic acid protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the O-H stretch (~2500-3300 cm⁻¹, broad).
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Potential activities of isoxazole derivatives [wisdomlib.org]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 5-Phenylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylisoxazole-4-carboxylic acid is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities, making the availability of highly pure material a critical prerequisite for reliable downstream applications, including biological screening, structural studies, and synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of robust and field-proven protocols for the purification of this compound, ensuring the high purity required for demanding research and development applications. We will delve into the mechanistic basis of each purification technique, offering not just a series of steps, but a framework for understanding and optimizing the purification process.
Understanding the Molecule: Key Physicochemical Properties
Before embarking on a purification strategy, it is essential to understand the physicochemical properties of this compound. As a solid at room temperature, with a melting point in the range of 151-155 °C, its purification will primarily involve techniques suitable for solid compounds. The presence of a carboxylic acid group dictates its acidic nature and provides a handle for manipulation of its solubility through pH adjustment, a cornerstone of one of the primary purification methods discussed.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 189.17 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 151-155 °C | --INVALID-LINK-- |
Purification Strategies: A Multi-pronged Approach
The optimal purification strategy for this compound will depend on the nature and quantity of the impurities present in the crude material. Often, a combination of the following techniques will yield the highest purity.
Acid-Base Extraction: Exploiting the Carboxylic Acid Moiety
Principle: Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their differing acid-base properties.[1][2] this compound, being acidic, can be deprotonated by a weak base to form a water-soluble carboxylate salt. This allows for its selective transfer from an organic solvent into an aqueous basic solution, leaving behind neutral and basic impurities in the organic layer. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[3][4]
Typical Impurities Removed: Non-acidic starting materials, by-products, and other neutral organic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the carboxylic acid.
-
Washing (Optional): The combined aqueous extracts can be washed with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid, such as 1M hydrochloric acid (HCl), with stirring until the pH of the solution is acidic (pH ~2-3). This will cause the this compound to precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for purification via acid-base extraction.
Recrystallization: The Gold Standard for Solid Purification
Principle: Recrystallization is a technique used to purify solid compounds.[5] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For a related compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, hot ethanol has been successfully used for recrystallization.[1][2]
Solvent Selection: The choice of solvent is critical for successful recrystallization. Based on the polarity of this compound and data from analogous compounds, suitable solvents to screen include:
-
Single Solvents: Ethanol, isopropanol, acetic acid.
-
Solvent Pairs: Ethanol/water, acetone/hexane.
Experimental Protocol (Single Solvent - Ethanol):
-
Dissolution: In a flask, add the crude this compound and a small amount of ethanol. Heat the mixture to boiling with stirring.
-
Saturation: Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Diagram of Recrystallization Workflow:
Caption: General workflow for purification by recrystallization.
Column Chromatography: For Challenging Separations
Principle: Column chromatography is a powerful technique for separating mixtures of compounds. The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents). For carboxylic acids, a common issue is "streaking" or tailing on the silica gel due to strong polar interactions. This can often be mitigated by adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to keep the carboxylic acid in its protonated, less polar form.[6]
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common choice.
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For this compound, a starting point could be a hexane/ethyl acetate system with the addition of 0.1-1% acetic acid.
Experimental Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into a chromatography column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel and carefully adding this to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions.
-
Gradient Elution (Optional): Gradually increase the proportion of the more polar solvent in the eluent to elute more strongly adsorbed compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Diagram of Column Chromatography Logic:
Caption: Logical flow of a column chromatography purification.
Purity Assessment: Analytical Techniques
To confirm the purity of the isolated this compound, a combination of the following analytical techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and accurate method for determining the purity of a compound. A reverse-phase method is typically suitable for isoxazole derivatives.[7]
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio of A:B and gradually increase the percentage of B. A scouting gradient of 5% to 95% B over 10-15 minutes is a good starting point.[8][9] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure and assessing the purity of the final product. The spectra should be clean, with sharp signals corresponding to the expected structure and an absence of significant impurity peaks.
Typical Solvents for NMR:
-
Deuterated chloroform (CDCl₃)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)[4]
The choice of solvent will depend on the solubility of the compound. The characteristic proton signals for the phenyl group and the isoxazole ring, as well as the acidic proton of the carboxylic acid (which may be broad), should be observed. For ¹H NMR in DMSO-d₆, the carboxylic acid proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm).[4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the purified compound. Techniques such as Electrospray Ionization (ESI) are well-suited for this type of molecule.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. The choice of purification protocol will be dictated by the specific impurities present in the crude material. A multi-step approach, often combining acid-base extraction with recrystallization, is highly effective in achieving high purity. Column chromatography provides a powerful option for more challenging separations. The purity of the final product should always be rigorously assessed using appropriate analytical techniques such as HPLC, NMR, and MS to ensure the integrity of subsequent experiments.
References
- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. rsc.org [rsc.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. reddit.com [reddit.com]
- 7. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
Application Notes & Protocols: 5-Phenylisoxazole-4-carboxylic Acid in Medicinal Chemistry
Introduction: The Versatility of the Isoxazole Scaffold
The 5-phenylisoxazole-4-carboxylic acid moiety represents a privileged scaffold in modern medicinal chemistry. Its unique combination of a rigid heterocyclic isoxazole ring, a modifiable phenyl group, and a reactive carboxylic acid handle makes it an exceptionally versatile starting point for the development of novel therapeutic agents. Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are recognized as valuable bioisosteres for various functional groups, offering improved metabolic stability and pharmacokinetic properties. The isoxazole ring system is electron-rich and capable of participating in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1]
Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The carboxylic acid at the 4-position serves as a critical anchor for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) through the formation of amides, esters, and other functional groups. This guide provides an in-depth overview of its applications, key biological targets, and detailed protocols for its synthesis and evaluation.
Part 1: Key Therapeutic Applications & Biological Targets
The this compound core has been successfully exploited to develop inhibitors for several key enzyme families implicated in human diseases.
Enzyme Inhibition: A Primary Modality
Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to the painful inflammatory condition known as gout. Several derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine oxidase, with some compounds exhibiting inhibitory potencies in the micromolar to submicromolar range.[4]
Mechanistic Insight: The isoxazole scaffold acts as a non-purine inhibitor, binding to the active site of xanthine oxidase. Molecular modeling studies suggest that the phenyl ring and the carboxylic acid group form crucial interactions within the enzyme's molybdenum-containing active site, providing a structural basis for further optimization.[4] The substitution pattern on the phenyl ring is critical; for instance, introducing a cyano group at the 3-position of the phenyl moiety has been shown to be a preferred substitution pattern for enhanced inhibitory activity.[4]
Below is a diagram illustrating the role of Xanthine Oxidase in the purine degradation pathway and its inhibition.
Caption: Inhibition of Xanthine Oxidase by 5-Phenylisoxazole derivatives.
Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP), a key regulator of inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators like TNF-α. This mechanism is particularly relevant for treating inflammatory airway diseases such as asthma and COPD. A series of 5-phenyl furan and 4-phenyl oxazole derivatives have shown considerable inhibitory activity against PDE4B.[5]
Structure-Activity Relationship (SAR) Insights: Docking studies have revealed that the phenyl ring of the scaffold interacts effectively with the metal-binding pocket of PDE4B. The introduction of a methoxy group at the para-position of the phenyl ring was found to enhance these interactions and, consequently, the inhibitory activity.[5] This highlights the tunability of the phenyl ring for optimizing target engagement.
Antimicrobial Applications
The isoxazole ring is a common feature in a variety of antimicrobial agents. Isoxazole derivatives are known to possess a broad range of activities, including antibacterial, antifungal, and plant-growth regulating properties.[1] While specific studies on this compound are emerging, related oxazole structures have demonstrated activity against Gram-positive bacterial strains and the fungal pathogen Candida albicans.[6]
Plausible Mechanisms: The antimicrobial action of isoxazoles can be attributed to various mechanisms, including the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the phenyl group combined with the polar carboxylic acid provides an amphipathic character that may facilitate membrane interaction and penetration.
Anticancer Potential
Isoxazole-containing compounds are being actively investigated as small molecule inhibitors for cancer therapy.[2] They can interfere with critical cellular processes such as cell signaling pathways and protein-protein interactions. For instance, isoxazole derivatives have been developed as potent inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein that is crucial for the stability and function of many oncoproteins.[2]
Future Directions: The this compound scaffold is an attractive starting point for developing novel anticancer agents. The carboxylic acid can be used to link the scaffold to various zinc-binding groups to target metalloenzymes like histone deacetylases (HDACs), which are validated targets in oncology.[7]
Role as a Synthetic Intermediate
Beyond its direct biological activities, 5-methyl-3-phenylisoxazole-4-carboxylic acid is a crucial intermediate in the synthesis of more complex drugs, including certain types of penicillin and isoxazolopyridone derivatives.[8][9] The related compound, 5-methylisoxazole-4-carboxylic acid, is a key precursor for Leflunomide, an important disease-modifying antirheumatic drug (DMARD).[10][11] This underscores the industrial and pharmaceutical relevance of this chemical class.
Part 2: Experimental Protocols & Methodologies
The following protocols provide a framework for the synthesis, derivatization, and biological evaluation of this compound and its analogs. These protocols are designed to be self-validating, with clear checkpoints and rationale for each step.
Protocol 1: Synthesis of this compound Derivatives
This protocol is adapted from established methods for the synthesis of substituted isoxazoles.[1] It involves a condensation reaction followed by hydrolysis.
Objective: To synthesize a 5-substituted-phenylisoxazole-4-carboxylic acid core.
Materials:
-
Substituted benzaldehyde oxime
-
Ethyl acetoacetate (EAA)
-
Anhydrous zinc chloride (ZnCl₂)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH), 5% aqueous solution
-
Hydrochloric acid (HCl), 2N aqueous solution
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer with heating.
Procedure:
-
Reaction Setup: In a 50 mL round-bottomed flask, combine the substituted benzaldehyde oxime (10 mmol, 1.0 eq) and ethyl acetoacetate (20 mmol, 2.0 eq).
-
Catalysis: Add anhydrous zinc chloride (1 mmol, 0.1 eq) to the mixture. Causality: ZnCl₂ acts as a Lewis acid catalyst to facilitate the condensation reaction.
-
Heating: Heat the reaction mixture to 60-70°C without solvent for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Self-Validation: The disappearance of the starting material spots and the appearance of a new, less polar product spot indicates reaction progression.
-
Isolation of Ester Intermediate: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of cold ethanol and stir for 30 minutes to precipitate the solid ethyl 5-phenylisoxazole-4-carboxylate.
-
Filtration: Filter the solid product, wash with a small amount of cold ethanol, and air dry.
-
Hydrolysis: Transfer the crude ester to a new flask. Add 20 mL of 5% NaOH solution and stir at room temperature for 4-6 hours. Causality: The NaOH mediates the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylate salt. Again, monitor by TLC until the ester spot has disappeared.
-
Acidification & Precipitation: After completion, carefully acidify the reaction mixture with 2N HCl until the pH is ~2-3. The this compound will precipitate out as a solid.
-
Final Purification: Filter the solid product, wash thoroughly with cold water to remove salts, and then recrystallize from hot ethanol to obtain the pure product.
Data Summary Table for Synthesis
| Reagent | Molar Eq. | Purpose |
| Benzaldehyde Oxime | 1.0 | Starting Material |
| Ethyl Acetoacetate | 2.0 | Reactant |
| Anhydrous ZnCl₂ | 0.1 | Catalyst |
| 5% NaOH | Excess | Hydrolysis Agent |
| 2N HCl | To pH 2-3 | Acidification |
Protocol 2: SAR Exploration via Amide Coupling
Objective: To generate a library of amide derivatives from the carboxylic acid scaffold for SAR studies.
Materials:
-
This compound (1.0 eq)
-
A diverse set of primary or secondary amines (1.1 eq)
-
HATU (1.1 eq) or HOBt/EDC (1.1 eq each)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or DCM as solvent
-
Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DMF.
-
Activation: Add the coupling agent (e.g., HATU) and the base (DIPEA) to the solution and stir for 15 minutes at room temperature. Causality: HATU activates the carboxylic acid by forming a highly reactive intermediate, making it susceptible to nucleophilic attack by the amine.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.
Caption: General workflow for SAR exploration from the core scaffold.
Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the IC₅₀ value of synthesized compounds against bovine milk xanthine oxidase.
Materials:
-
Bovine milk xanthine oxidase (XO)
-
Potassium phosphate buffer (pH 7.5)
-
Xanthine (substrate)
-
DMSO (for dissolving compounds)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare stock solutions of test compounds and allopurinol in DMSO.
-
Dilute the XO enzyme in buffer to the desired working concentration.
-
-
Assay Setup (in a 96-well plate):
-
Add 150 µL of potassium phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations (serial dilutions). For the control well, add 10 µL of DMSO. For the positive control, add 10 µL of allopurinol solution.
-
Add 20 µL of the XO enzyme solution to each well and incubate for 15 minutes at 25°C. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiation of Reaction: Add 70 µL of the xanthine substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm every minute for 10-15 minutes using a microplate reader. Self-Validation: The rate of reaction should be linear over the measurement period in the control wells.
-
Data Analysis:
-
Calculate the rate (slope) of the reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
The this compound scaffold is a remarkably fruitful starting point for medicinal chemistry campaigns. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the search for new drugs. The protocols and insights provided in this guide offer a robust framework for researchers to explore the potential of this versatile chemical entity, from initial synthesis to lead optimization.
References
- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. 5-Methyl-3-phenylisoxazole-4-carboxylic acid CAS#: 1136-45-4 [amp.chemicalbook.com]
- 9. 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 1136-45-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: Harnessing 5-Phenylisoxazole-4-carboxylic Acid in Modern Drug Synthesis
Introduction: The Privileged Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and synthetic accessibility that makes it an attractive building block for drug discovery.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1]
Within this important class of molecules, 5-phenylisoxazole-4-carboxylic acid stands out as a particularly valuable intermediate. The strategic placement of the phenyl and carboxylic acid groups provides a versatile platform for creating diverse libraries of compounds through modifications at these positions. The carboxylic acid moiety, in particular, serves as a convenient handle for amide bond formation, a reaction paramount in medicinal chemistry for linking molecular fragments and modulating pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of the synthesis and utilization of this compound as a key intermediate in the development of novel therapeutic agents.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is typically achieved in a two-step sequence: the formation of the corresponding ethyl ester via a 1,3-dipolar cycloaddition reaction, followed by its hydrolysis.
Step 1: Synthesis of Ethyl 5-Phenylisoxazole-4-carboxylate
The core isoxazole ring is constructed through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is a powerful tool for the regioselective synthesis of five-membered heterocycles.
Figure 1: Synthetic pathway to Ethyl 5-Phenylisoxazole-4-carboxylate.
Protocol 1: Synthesis of Ethyl 5-Phenylisoxazole-4-carboxylate
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Ethyl propiolate
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve benzaldoxime (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add NCS (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add ethyl propiolate (1.2 eq) to the mixture.
-
Slowly add triethylamine (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford ethyl 5-phenylisoxazole-4-carboxylate.
Step 2: Hydrolysis to this compound
The ethyl ester is readily hydrolyzed to the desired carboxylic acid under basic or acidic conditions. Basic hydrolysis is often preferred for its milder conditions and cleaner reaction profile.
Figure 2: Hydrolysis of the ethyl ester to the carboxylic acid.
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 5-phenylisoxazole-4-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2 M
-
Deionized water
Procedure:
-
Suspend ethyl 5-phenylisoxazole-4-carboxylate (1.0 eq) in a mixture of EtOH and water (e.g., 3:1 v/v).
-
Add a solution of NaOH (2.0-3.0 eq) in water.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or DCM to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 2 M HCl. A precipitate will form.
-
Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
| Step | Reactant | Key Reagents | Solvent | Typical Yield | Purity (by HPLC) |
| 1 | Benzaldoxime | NCS, Ethyl propiolate, Et₃N | DCM | 65-75% | >95% |
| 2 | Ethyl 5-phenylisoxazole-4-carboxylate | NaOH, HCl | EtOH/H₂O | 85-95% | >98% |
Table 1: Summary of synthetic steps for this compound.
Application in Drug Synthesis: Amide Coupling Reactions
The carboxylic acid functionality of this compound is a prime site for derivatization, most commonly through amide bond formation. This reaction is central to drug discovery, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). The resulting 5-phenylisoxazole-4-carboxamides have shown promise as anticancer agents, among other therapeutic applications.
Mechanism of Amide Bond Formation: The Role of Coupling Reagents
Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. Common coupling reagents for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.[2][3]
The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate is susceptible to hydrolysis but can be intercepted by NHS to form a more stable NHS ester.[2][5] The NHS ester then readily reacts with a primary or secondary amine to form the desired amide bond, with NHS being released as a byproduct.[2][3]
Figure 3: General mechanism of EDC/NHS mediated amide coupling.
Protocol 3: General Procedure for the Synthesis of 5-Phenylisoxazole-4-carboxamides
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (if the amine is a salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of DMF or DCM. If the amine is provided as a hydrochloride salt, add a base such as DIPEA or Et₃N (1.5 eq).
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 5-phenylisoxazole-4-carboxamide.
Therapeutic Potential of 5-Phenylisoxazole-4-carboxamide Derivatives
Derivatives of the 5-phenylisoxazole-4-carboxamide scaffold have been investigated for a range of therapeutic applications, with a significant focus on oncology. The ability to readily synthesize a diverse array of amides allows for the fine-tuning of their biological activity. For instance, studies have shown that certain substituted 5-phenylisoxazole-4-carboxamides exhibit potent cytotoxic activity against various cancer cell lines. The specific substituents on the amide nitrogen play a crucial role in determining the potency and selectivity of these compounds.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of pharmaceutically relevant molecules. Its straightforward preparation via 1,3-dipolar cycloaddition and subsequent hydrolysis, coupled with the ease of derivatization through robust amide coupling protocols, makes it an essential tool for medicinal chemists. The demonstrated biological activities of its carboxamide derivatives underscore the importance of this scaffold in the ongoing quest for novel and effective therapeutics. The protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to explore the full potential of this privileged chemical entity.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Multi-Tiered Assay Cascade for Characterizing 5-Phenylisoxazole-4-carboxylic Acid Activity
Introduction
The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] Specifically, derivatives of 5-phenylisoxazole-4-carboxylic acid have shown potential as inhibitors of critical enzymes like phosphodiesterase type 4 (PDE4) and xanthine oxidase.[2][3] Given the therapeutic promise of this chemical class, a robust and logical pipeline of biological assays is essential to elucidate the mechanism of action, determine potency, and assess the cellular effects of novel analogues.
This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to systematically test the biological activity of this compound and its derivatives. The workflow is designed to progress from broad, high-throughput biochemical screening to more complex, phenotype-driven cell-based assays and finally to specific mechanistic validation. This cascade approach ensures that resources are used efficiently, generating clear, actionable data for go/no-go decisions in a drug discovery pipeline.[4]
Section 1: Biochemical Assays — Primary Screening for Direct Enzyme Inhibition
Expertise & Rationale: The initial step in characterizing a new compound is often to assess its direct interaction with a purified molecular target, free from the complexities of a cellular environment.[5] This approach provides a clean measurement of potency (e.g., IC50) and helps confirm if the compound engages the intended target. We will use a protein kinase inhibition assay as a representative example, as kinases are a major class of drug targets and their dysregulation is implicated in numerous diseases.[6] Non-radioactive, fluorescence-based assays are preferred for their safety, sensitivity, and suitability for high-throughput screening (HTS).[7]
Workflow for Biochemical Kinase Inhibition Screening
Caption: Workflow for a typical high-throughput biochemical kinase assay.
Protocol 1.1: Homogeneous TR-FRET Kinase Assay
This protocol is adapted from universal kinase assay principles, such as the Adapta® or LanthaScreen® platforms, which measure the result of the kinase reaction (ADP formation or substrate phosphorylation) via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8]
Principle: A kinase transfers a phosphate group from ATP to a peptide substrate. A europium-labeled antibody specific for the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor fluorophore into close proximity with an acceptor fluorophore on the peptide, generating a TR-FRET signal. An inhibitor will prevent this process, leading to a decrease in the signal.
Materials:
-
Purified protein kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (test compound)
-
Staurosporine or other known inhibitor (positive control)
-
DMSO (vehicle control)
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in TR-FRET dilution buffer
-
Low-volume 384-well white assay plates
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 1 mM. Using an acoustic liquid handler, dispense 50 nL of each concentration into the assay plate wells. Include wells for positive (staurosporine) and vehicle (DMSO) controls.
-
Kinase/Substrate Addition: Prepare a 2X master mix of the kinase and peptide substrate in assay buffer. Add 5 µL of this mix to each well.
-
Initiate Reaction: Prepare a 2X solution of ATP in assay buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.
-
Detection: Prepare the detection reagent mix containing the Eu-labeled antibody and SA-APC in TR-FRET dilution buffer. Add 10 µL of this mix to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
Data Analysis & Presentation:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Normalize the data using the vehicle (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Target Kinase | IC50 (µM) |
| 5-Phenylisoxazole-4-CA | Kinase X | Example: 1.2 |
| Staurosporine (Control) | Kinase X | Example: 0.015 |
Section 2: Cell-Based Assays — Assessing Cellular Phenotypes
Expertise & Rationale: A positive result in a biochemical assay is promising, but it doesn't guarantee activity in a living system. Cell-based assays are critical for assessing a compound's ability to cross the cell membrane, its stability in the cellular milieu, and its overall effect on cellular health and function.[4] We begin with a broad assessment of cell viability and proliferation, followed by a more specific assay for apoptosis if cytotoxic effects are observed.
Cell Proliferation & Viability Assay
Principle: Metabolic assays are a reliable proxy for cell viability and proliferation.[9] Actively proliferating cells maintain a high metabolic rate and a reducing intracellular environment. Reagents like Resazurin (non-fluorescent, blue) are reduced by metabolically active cells to Resorufin (highly fluorescent, pink). The intensity of the fluorescent signal is proportional to the number of viable cells.[10] This method is robust, sensitive, and amenable to high-throughput formats.[11]
Workflow for Cell Viability Assay
Caption: A standard workflow for a resazurin-based cell viability assay.
Protocol 2.1.1: Resazurin-Based Cell Viability Assay
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa or A549) in a 96-well clear-bottom black plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Adherence: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add 1 µL of serially diluted compound (prepared in DMSO and then diluted in media) to the wells. The final DMSO concentration should be ≤ 0.5%. Include vehicle (media + DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Reagent Addition: Add 10 µL of Resazurin reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the vehicle control wells have turned pink.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation of ~560 nm and emission of ~590 nm.
Data Analysis & Presentation:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized percent viability against the log of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
| Compound | Cell Line | GI50 (µM) |
| 5-Phenylisoxazole-4-CA | HeLa | Example: 5.8 |
| Doxorubicin (Control) | HeLa | Example: 0.1 |
Apoptosis Induction Assay
Expertise & Rationale: If a compound reduces cell viability, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[12] A hallmark of apoptosis is the activation of a cascade of proteases called caspases, with caspase-3 and caspase-7 being the key executioners.[13][14] Luminescent assays that measure caspase-3/7 activity provide a highly sensitive and specific method for quantifying apoptosis.[14]
Apoptosis Signaling Pathway
Caption: Simplified intrinsic and extrinsic apoptosis signaling pathways.
Protocol 2.2.1: Caspase-Glo® 3/7 Assay
-
Assay Setup: Seed and treat cells in a 96-well white-walled plate as described in Protocol 2.1.1. Choose an incubation time based on time-course experiments (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract background luminescence (media-only wells).
-
Normalize the data to the vehicle control.
-
Plot the fold-change in luminescence relative to the vehicle control for each compound concentration.
Section 3: Mechanistic Assays — Target Validation and Pathway Analysis
Expertise & Rationale: After identifying a cellular phenotype, the next logical step is to confirm that the compound affects the intended molecular target within the cell. Western blotting is a cornerstone technique for this purpose. It allows for the semi-quantitative analysis of specific proteins, such as the phosphorylation status of a kinase or its downstream substrates, providing direct evidence of target engagement and pathway modulation in a cellular context.
Workflow for Western Blotting
Caption: Step-by-step workflow for a typical Western Blot experiment.
Protocol 3.1: Western Blotting for Phospho-Protein Analysis
-
Sample Preparation: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with the test compound at 1X, 5X, and 10X its GI50 concentration for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse by adding 100 µL of RIPA buffer containing protease and phosphatase inhibitor cocktails.[15] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[16]
-
Gel Electrophoresis: Normalize samples to equal protein amounts (e.g., 20 µg), add Laemmli sample buffer, and heat at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[16]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a primary antibody solution (e.g., rabbit anti-phospho-Target, diluted in 5% BSA/TBST).
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 8).
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager. The band intensity can be quantified using software like ImageJ. The membrane should be stripped and re-probed for total protein (e.g., total-Target) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
This application guide outlines a logical and robust assay cascade for the biological characterization of this compound and its derivatives. By progressing from direct biochemical assays to broader cell-based phenotypic screens and finally to specific mechanistic validation, researchers can efficiently gather comprehensive data on a compound's potency, cellular effects, and mechanism of action. This structured approach, grounded in established scientific principles, provides a solid framework for advancing promising compounds through the drug discovery process.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Protein Kinase Assay - Creative BioMart [creativebiomart.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Cell Proliferation Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Apoptosis Assays [sigmaaldrich.com]
- 14. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 15. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 16. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Investigating 5-Phenylisoxazole-4-carboxylic Acid as a Potential Enzyme Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable electronic properties, metabolic stability, and versatile binding capabilities.[1][2] Derivatives of this structure are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often by modulating the function of key enzymes.[3][4][5] This document provides a comprehensive guide for the investigation of 5-Phenylisoxazole-4-carboxylic acid as a potential enzyme inhibitor. We present a structured, tiered approach—from initial synthesis and target identification to detailed in vitro characterization and cellular validation. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, empowering researchers to rigorously assess the inhibitory potential of this and related small molecules.
Foundational Rationale: The Isoxazole Scaffold in Enzyme Inhibition
The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery. The isoxazole moiety has consistently emerged as a valuable pharmacophore. Its ability to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions allows for high-affinity binding to enzyme active sites or allosteric pockets.
Notably, isoxazole derivatives have been successfully developed as inhibitors for several major enzyme classes:
-
Cyclooxygenases (COX): Valdecoxib, a selective COX-2 inhibitor, features a core isoxazole ring, demonstrating the scaffold's utility in developing anti-inflammatory agents.[5]
-
Lipoxygenases (LOX): Certain isoxazole derivatives show potent inhibition of 5-LOX, another key enzyme in the inflammatory cascade.[3]
-
Xanthine Oxidase: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[6][7]
Given this precedent, this compound (CAS: 76344-95-1) stands as a logical candidate for investigation as an enzyme inhibitor.[8] Its structure combines the proven isoxazole ring with a phenyl group and a carboxylic acid, moieties that can participate in critical binding interactions. This guide outlines the workflow to explore its therapeutic potential.
A Tiered Framework for Inhibitor Characterization
A systematic, multi-tiered approach is essential for efficiently evaluating a potential enzyme inhibitor. This framework ensures that resources are directed toward the most promising interactions and that data is collected in a logical, progressively detailed manner.
Experimental Protocols & Methodologies
Protocol 1: Synthesis and Purity Assessment of this compound
Rationale: The validity of all subsequent biological data hinges on the purity and structural confirmation of the test compound. A common route to this scaffold involves the reaction of a β-ketoester precursor with hydroxylamine.[9]
A. Representative Synthesis:
-
Step 1 (Ester Formation): React ethyl benzoylacetate with triethyl orthoformate in the presence of acetic anhydride. Heat the mixture (e.g., to 120-140°C) to drive the formation of ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate, removing ethanol as it forms.
-
Step 2 (Cyclization): Dissolve the resulting ester in a suitable solvent like ethanol. In a separate flask, prepare a solution of hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) in ethanol. Cool the hydroxylamine solution (e.g., to 0-5°C) and slowly add the ester solution.
-
Step 3 (Ester Hydrolysis): After the cyclization is complete (monitored by TLC), the resulting ethyl 5-phenylisoxazole-4-carboxylate is hydrolyzed to the carboxylic acid using a strong acid (e.g., 60% H₂SO₄) or base (e.g., 5% NaOH) followed by acidic workup.[9][10]
-
Step 4 (Purification): The crude this compound is recrystallized from a suitable solvent (e.g., hot ethanol) to yield the pure product.
B. Purity and Structural Validation:
-
Purity: Assess by High-Performance Liquid Chromatography (HPLC). Aim for >97% purity.
-
Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Analytical data can be compared with commercially available standards.[11]
Protocol 2: Affinity-Based Target Identification
Rationale: If the enzyme target is unknown, an affinity-based pull-down approach can isolate binding partners from a complex biological mixture, such as a cell lysate.[12] This method uses the small molecule as "bait" to "fish" for its target protein.
A. Workflow:
B. Step-by-Step Methodology:
-
Probe Synthesis: Covalently attach a linker (e.g., polyethylene glycol) and an affinity tag (e.g., biotin) to the this compound. The attachment point should be chosen carefully to minimize disruption of potential protein-binding interactions.
-
Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue.
-
Incubation: Incubate the biotinylated probe with the cell lysate to allow for the formation of probe-protein complexes. Include a control incubation with a non-biotinylated competitor or a structurally similar but inactive molecule.
-
Capture: Add streptavidin-coated agarose or magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins onto the beads.[12]
-
Washing: Thoroughly wash the beads with buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing solution (e.g., SDS-PAGE sample buffer).
-
Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins significantly enriched in the probe sample compared to the control are considered potential targets.
Protocol 3: Enzyme Kinetic Analysis (IC₅₀ and Mechanism of Action)
Rationale: Once a target enzyme is identified, the next step is to quantify the inhibitor's potency (IC₅₀) and understand its mechanism of action (MoA). This is crucial for determining how the inhibitor interacts with the enzyme and its substrate.[13]
A. IC₅₀ Determination:
-
Reagents: Prepare a reaction buffer, the purified target enzyme, its specific substrate, and a range of concentrations of this compound (typically a 10-point, 3-fold serial dilution starting from ~100 µM).
-
Assay Setup: In a 96-well plate, combine the buffer, enzyme, and inhibitor (or DMSO vehicle for control). Allow a pre-incubation period (e.g., 15 minutes) for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry for a colorimetric product, fluorometry for a fluorescent product).
-
Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
B. Mechanism of Action (MoA) Determination:
-
Experimental Design: Perform the enzyme assay using a matrix of conditions, varying the concentration of both the inhibitor and the substrate.
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot). The pattern of the lines reveals the mechanism of inhibition.[13]
Protocol 4: Direct Binding Affinity Measurement (Surface Plasmon Resonance)
Rationale: While enzyme kinetics measure the functional effect of an inhibitor, biophysical techniques like Surface Plasmon Resonance (SPR) directly measure the binding interaction.[14] SPR provides quantitative data on association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated.
A. Step-by-Step Methodology:
-
Chip Preparation: Covalently immobilize the purified target enzyme (the "ligand") onto the surface of an SPR sensor chip.
-
Analyte Injection: Prepare a series of concentrations of this compound (the "analyte") in a suitable running buffer.
-
Association: Inject each concentration of the analyte over the chip surface. Monitor the change in the SPR signal (measured in Response Units, RU) as the analyte binds to the immobilized ligand.
-
Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the ligand.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ (Kₑ = kₑ/kₐ). A lower Kₑ value indicates a higher binding affinity.
Protocol 5: Cellular Target Engagement Assay
Rationale: It is critical to confirm that the inhibitor can enter cells and bind to its target in a complex cellular environment. Cellular thermal shift assays (CETSA) are powerful for this purpose, as they rely on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[15]
A. Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured, stable protein) from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using a specific detection method like Western Blot or ELISA.
-
Data Analysis: In the presence of a binding inhibitor, the target protein will be more stable, resulting in a higher melting temperature (Tₘ). A plot of soluble protein versus temperature will show a "shift" to the right for inhibitor-treated samples, confirming cellular target engagement.[15]
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Summary of Inhibitory Potency and Binding Affinity
| Parameter | Value | Method |
|---|---|---|
| IC₅₀ | e.g., 1.2 ± 0.1 µM | Enzymatic Assay |
| Kᵢ | e.g., 0.8 µM | Lineweaver-Burk Analysis |
| MoA | e.g., Competitive | Lineweaver-Burk Analysis |
| Kₑ | e.g., 0.5 µM | Surface Plasmon Resonance |
| Cellular Tₘ Shift | e.g., +4.2 °C at 10 µM | CETSA |
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of this compound as a potential enzyme inhibitor. By progressing through the tiers of target identification, in vitro characterization, and cellular validation, researchers can build a comprehensive profile of the molecule's activity. Positive results from this workflow would provide a strong foundation for further drug development efforts, including structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo studies to assess efficacy and pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. This compound-武汉科斯坦生物科技有限公司 [m.chemstan.net]
- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 10. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 76344-95-1|this compound|BLD Pharm [bldpharm.com]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
In Vitro Evaluation of 5-Phenylisoxazole-4-carboxylic Acid Derivatives: A Guide for Researchers
This technical guide provides a comprehensive framework for the in vitro evaluation of 5-phenylisoxazole-4-carboxylic acid derivatives, a class of heterocyclic compounds recognized for their diverse and potent biological activities.[1][2][3] The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental design for assessing the therapeutic potential of these compounds.
Introduction: The Versatility of the Isoxazole Scaffold
The this compound core represents a versatile template for the design of novel therapeutic agents. The unique electronic and structural characteristics of the isoxazole ring contribute to its ability to interact with a variety of biological targets, including enzymes and receptors.[1][2] Modifications to the phenyl and carboxylic acid moieties allow for the fine-tuning of physicochemical properties and biological activity, leading to the development of compounds with enhanced potency and selectivity.[2][4] The primary goal of the in vitro evaluation is to characterize the bioactivity of these derivatives, determine their mechanism of action, and identify promising lead candidates for further development.
Preliminary Assessment: Cytotoxicity and Viability Assays
A foundational step in the evaluation of any new chemical entity is to determine its effect on cell viability and to establish a therapeutic window. Cytotoxicity assays are crucial for identifying the concentration range at which a compound exhibits biological activity without causing widespread cell death.[7][8][9][10][11]
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][13][14][15] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.
Rationale for Use: The MTT assay is a robust, reliable, and high-throughput method for initial screening of a large number of compounds to determine their half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12][16]
Table 1: Example Data Presentation for MTT Assay Results
| Compound ID | Cell Line | Treatment Time (h) | IC50 (µM) |
| Compound A | MCF-7 | 48 | 15.2 |
| Compound B | A549 | 48 | 25.8 |
| Compound C | HCT116 | 48 | 8.5 |
| Doxorubicin | MCF-7 | 48 | 0.5 |
Protocol 1: MTT Assay for Cytotoxicity
Materials:
-
This compound derivatives (dissolved in DMSO)
-
Mammalian cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[17]
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[12][17] Measure the absorbance at 570 nm using a plate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Diagram 1: MTT Assay Workflow
References
- 1. ibidi.com [ibidi.com]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Video: Evaluation of Caspase Activation to Assess Innate Immune Cell Death [jove.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenylisoxazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Phenylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges associated with this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction to Synthetic Challenges
The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically proceeds via a two-step route: (1) the cyclocondensation of a β-dicarbonyl precursor with hydroxylamine to form an ethyl ester intermediate, followed by (2) saponification to the final carboxylic acid. While seemingly straightforward, this pathway is fraught with challenges, primarily concerning regioselectivity, by-product formation, and purification. This guide will address these issues systematically.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Problem 1: Low Yield of Ethyl 5-Phenylisoxazole-4-carboxylate in the Cyclocondensation Step
Question: My cyclocondensation reaction of ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate with hydroxylamine is giving a low yield of the desired ethyl 5-phenylisoxazole-4-carboxylate. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this step are common and can often be attributed to a lack of regiocontrol, leading to the formation of an undesired isomer, or decomposition of the starting material. Let's break down the potential causes and solutions.
Possible Causes and Solutions:
-
Formation of the Regioisomeric Impurity: The primary challenge in this synthesis is controlling the regioselectivity of the cyclocondensation. Hydroxylamine has two nucleophilic sites (the nitrogen and the oxygen). The reaction with an unsymmetrical precursor like ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate can lead to two possible regioisomers: the desired 5-phenylisoxazole and the undesired 3-phenylisoxazole derivative. The formation of the 3-phenyl isomer is a significant contributor to low yields of the desired product.[1]
-
Solution 1: Temperature Control: The regiochemical outcome is often temperature-dependent. It has been observed in similar syntheses that running the reaction at lower temperatures (e.g., -20°C to 0°C) can favor the desired isomer by increasing the selectivity of the initial nucleophilic attack of the hydroxylamine nitrogen.[2][3]
-
Solution 2: pH and Base Selection: The pH of the reaction medium plays a crucial role. The use of a mild base like sodium acetate is often employed to buffer the reaction and control the reactivity of the hydroxylamine.[2] Stronger bases can lead to increased formation of by-products.
-
-
Decomposition of the β-Ketoester Precursor: The starting material, ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate, can be unstable, especially under harsh basic or acidic conditions, leading to decomposition before it can react with hydroxylamine.
-
Solution: Ensure the precursor is of high purity and is used promptly after preparation or purification. The reaction should be performed under controlled pH and temperature conditions to minimize degradation.
-
-
Suboptimal Reaction Conditions: The choice of solvent and reaction time can also impact the yield.
-
Solution: Ethanol is a commonly used solvent for this reaction. Ensure the reaction is monitored by a suitable technique (e.g., TLC or LC-MS) to determine the optimal reaction time. Driving the reaction for too long can lead to the formation of degradation products.
-
Visualizing the Competing Reaction Pathways:
Caption: Competing pathways in the cyclocondensation reaction.
Problem 2: Difficulty in Hydrolyzing Ethyl 5-Phenylisoxazole-4-carboxylate to the Carboxylic Acid
Question: I am struggling with the hydrolysis of the ethyl ester of 5-phenylisoxazole-4-carboxylate. Standard conditions (e.g., refluxing with aqueous NaOH or HCl) are either very slow or lead to decomposition. What's causing this and what are my options?
Answer:
The difficulty in hydrolyzing this specific ester is a common challenge due to steric hindrance. The phenyl group at the 5-position and the ester group at the 4-position of the isoxazole ring create a crowded environment around the carbonyl carbon of the ester, making it less accessible to nucleophilic attack by hydroxide or hydronium ions.[4][5]
Possible Causes and Solutions:
-
Steric Hindrance: As mentioned, the bulky substituents on the isoxazole ring significantly slow down the rate of hydrolysis.[6]
-
Solution 1: Use of a Co-solvent: To improve the solubility of the hydrophobic ester in the aqueous base, a co-solvent system can be employed. A mixture of THF/water or Dioxane/water can facilitate the reaction by creating a more homogeneous environment.[4]
-
Solution 2: Milder Hydrolysis Conditions with LiOH: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for the hydrolysis of hindered esters. The smaller size of the lithium cation is thought to better coordinate with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The reaction can be performed at room temperature or with gentle heating in a mixture of THF and water.[4]
-
Solution 3: Non-Aqueous Hydrolysis: For particularly stubborn esters, non-aqueous hydrolysis methods can be effective. A combination of potassium tert-butoxide and a stoichiometric amount of water in an anhydrous solvent like DMSO can generate a "naked," highly reactive hydroxide ion that can overcome the steric hindrance.[7]
-
-
Product Degradation under Harsh Conditions: Prolonged heating in strong acid or base can lead to side reactions such as decarboxylation or cleavage of the isoxazole ring.[8]
-
Solution: Employing milder conditions as described above will not only improve the rate of the desired reaction but also minimize the formation of degradation products. It is crucial to monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Quantitative Data on Hydrolysis Conditions:
| Condition | Temperature | Typical Reaction Time | Comments |
| 1M NaOH (aq) / EtOH | Reflux | 12-24 h | Often slow and may lead to incomplete reaction or degradation. |
| 1M LiOH in THF/H₂O (3:1) | RT - 50 °C | 4-12 h | Generally more effective for hindered esters due to the role of the lithium cation.[4] |
| 60% H₂SO₄ (aq) | 85 °C | 3-4 h | Effective but can lead to by-products if not carefully controlled.[8] |
| K-t-BuO/H₂O in DMSO | RT | 1-3 h | A powerful method for very hindered esters, avoiding high temperatures and strong aqueous acids/bases.[7] |
Frequently Asked Questions (FAQs)
Q1: How can I purify the final this compound?
A1: Purification of the final product often involves crystallization. A common method is to dissolve the crude product in a suitable solvent (e.g., hot ethanol or an acetic acid/toluene mixture) and allow it to crystallize upon cooling.[8][9] If the product is contaminated with acidic impurities, an acid-base extraction can be effective. Dissolve the crude material in an organic solvent like ethyl acetate and extract with an aqueous solution of a weak base such as sodium bicarbonate. The aqueous layer containing the desired carboxylate salt can then be washed with fresh organic solvent to remove neutral impurities, and finally, the aqueous layer is acidified with a strong acid (e.g., 2N HCl) to precipitate the pure carboxylic acid, which is then collected by filtration.
Q2: Can I use a different starting material for the cyclocondensation?
A2: Yes, instead of ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate, you can use related β-dicarbonyl compounds. For instance, ethyl benzoylpyruvate can be reacted with hydroxylamine. However, this can also lead to a mixture of regioisomers. Using β-enamino diketones as precursors has been shown to offer better control over regioselectivity under specific reaction conditions.[10]
Q3: What is the mechanism of the cyclocondensation reaction?
A3: The reaction proceeds through an initial nucleophilic attack of the hydroxylamine on one of the carbonyl groups of the β-dicarbonyl precursor, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring. The regioselectivity is determined by which carbonyl group is initially attacked.
Visualizing the General Mechanism:
Caption: General workflow of isoxazole synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound, compiled from best practices for analogous syntheses.
Step 1: Synthesis of Ethyl 5-Phenylisoxazole-4-carboxylate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate (1.0 eq) in ethanol (5-10 volumes).
-
Addition of Hydroxylamine: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.
-
Cyclocondensation: Cool the solution of the β-ketoester to 0°C using an ice bath. Add the hydroxylamine solution dropwise to the cooled ester solution over 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, reduce the volume of the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 5-phenylisoxazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl 5-phenylisoxazole-4-carboxylate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.
-
Hydrolysis: Stir the mixture at room temperature for 4-12 hours, monitoring the disappearance of the starting material by TLC. Gentle heating (to 40-50°C) can be applied if the reaction is slow.
-
Work-up: After the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2N HCl. A white precipitate of this compound should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.
References
- 1. Regiospecific synthesis of isoxazoles by the reaction of α-bromoenones with hydroxylamine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Purification of Carboxylic Acid Compounds
Welcome to the Technical Support Center for Carboxylic Acid Purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying carboxylic acid compounds. Carboxylic acids present unique purification challenges due to their polarity, acidity, and hydrogen-bonding capabilities. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Section 1: Troubleshooting Liquid-Liquid Extraction (Acid-Base)
Liquid-liquid extraction, particularly acid-base extraction, is a cornerstone technique for purifying carboxylic acids by separating them from neutral or basic impurities.[1] It leverages the differential solubility of the acidic compound versus its corresponding carboxylate salt.[2][3]
Q1: I've performed an acid-base extraction, but my yield is very low. What went wrong?
Potential Causes & Solutions:
-
Incomplete Deprotonation: For the carboxylic acid to move into the aqueous basic layer, it must be fully converted to its carboxylate salt.[4] The pH of the aqueous solution should be at least two to three pH units higher than the pKa of the carboxylic acid.[5]
-
Causality: If the base is too weak or used in insufficient quantity, a significant portion of the carboxylic acid will remain in its neutral, organic-soluble form. Phenols, for example, are less acidic than carboxylic acids and require a stronger base (like NaOH) for complete deprotonation, whereas a weaker base like sodium bicarbonate (NaHCO₃) is often sufficient for carboxylic acids and can be used to separate them from phenolic impurities.[3][6]
-
Solution: Ensure you are using an appropriate base and in molar excess. For a typical carboxylic acid (pKa ~4-5), a saturated solution of sodium bicarbonate (pH ~8) is usually effective.[7] Check the pH of the aqueous layer after extraction to confirm it is sufficiently basic.
-
-
Incomplete Reprotonation: After separating the aqueous layer containing the carboxylate salt, the solution must be acidified to regenerate the neutral carboxylic acid, causing it to precipitate or become extractable back into an organic solvent.[1]
-
Causality: Insufficient addition of acid will leave some of the product as the water-soluble carboxylate salt, preventing its full recovery.
-
Solution: Add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic, checking with pH paper (aim for pH < 2).[8] If the product is a solid, chilling the solution in an ice bath can promote complete precipitation. If no solid forms, it may be because the carboxylic acid is liquid or still has some water solubility. In this case, you must re-extract the acidified aqueous solution with an organic solvent like diethyl ether or ethyl acetate.[3]
-
-
Insufficient Mixing or Extraction Cycles: A single extraction is rarely quantitative.
-
Causality: The partition coefficient dictates the distribution of a solute between two immiscible phases. To maximize recovery, multiple extractions are necessary.
-
Solution: Perform the extraction with the basic solution two or three times, combining the aqueous layers. Likewise, when re-extracting the final product from the acidified aqueous layer, use two or three portions of fresh organic solvent.[4]
-
Q2: A thick, stable emulsion has formed at the interface of my organic and aqueous layers. How do I break it and prevent it from happening again?
Potential Causes & Solutions:
An emulsion is a suspension of fine droplets of one liquid in another, which is a common issue when the sample contains surfactant-like impurities or when the layers are agitated too vigorously.[9]
-
Causality: High concentrations of fatty acids, phospholipids, or other amphipathic molecules can stabilize emulsions.[9] Vigorous shaking increases the surface area between the two phases, promoting emulsion formation.[9]
-
Solutions to Break an Emulsion:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes; sometimes, the layers will separate on their own.
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to coalesce the dispersed droplets.[9]
-
Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously. This provides sufficient surface area for extraction without the high energy input that creates emulsions.[9]
-
Filtration: Pass the emulsified mixture through a plug of glass wool or a phase separator filter paper.[10]
-
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning can effectively break the emulsion.[10]
-
Membrane-Based Separation: For industrial or continuous processes, specialized membrane systems can be used to overcome emulsion formation.[11][12]
-
Experimental Protocol: Standard Acid-Base Extraction
Objective: To separate a carboxylic acid from a neutral impurity.
Materials: Crude mixture, separatory funnel, diethyl ether (or ethyl acetate), saturated NaHCO₃ solution, 6M HCl, anhydrous MgSO₄, beakers, Erlenmeyer flasks.
Procedure:
-
Dissolution: Dissolve the crude mixture (~1 g) in an appropriate organic solvent (~20 mL), such as diethyl ether, in an Erlenmeyer flask. Transfer the solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated NaHCO₃ solution to the funnel. Stopper the funnel, invert it, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes.[7]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask labeled "Aqueous 1."
-
Repeat Extraction: Repeat steps 2 and 3 with a fresh portion of NaHCO₃ solution. Combine the second aqueous layer with "Aqueous 1." This combined solution contains your carboxylate salt. The organic layer now contains the neutral impurity.
-
Backwash (Optional): To remove any residual neutral compound from the combined aqueous extracts, "backwash" by adding a small volume (~10 mL) of fresh diethyl ether, shaking, and discarding the ether layer.[1]
-
Regeneration: Cool the combined aqueous solution in an ice bath. Slowly add 6M HCl dropwise while stirring until gas evolution ceases and the pH is ~1-2 (test with litmus paper).[8] A precipitate of the pure carboxylic acid should form.
-
Isolation:
-
If a solid precipitates: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold water.[13]
-
If an oil forms or no precipitate appears: Extract the acidified solution with three portions of fresh diethyl ether. Combine the organic layers.[3]
-
-
Drying and Evaporation: Drain the organic layer containing the purified acid into a clean flask, dry it over anhydrous MgSO₄, filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the purified carboxylic acid.[14]
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for purifying a carboxylic acid via acid-base extraction.
Section 2: Troubleshooting Recrystallization
Recrystallization is the gold standard for purifying solid compounds. It relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[15]
Q1: I've dissolved my carboxylic acid in hot solvent, but it "oiled out" upon cooling instead of forming crystals. What should I do?
Potential Causes & Solutions:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.
-
Solution is Too Concentrated / Cooling is Too Rapid:
-
Causality: If the solution is supersaturated to a very high degree or cooled too quickly, molecules don't have time to align into a crystal lattice and instead crash out as an amorphous oil.[16]
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to make the solution slightly more dilute.[16] Allow the flask to cool slowly by insulating it (e.g., with paper towels) and leaving it undisturbed.
-
-
Inappropriate Solvent:
-
Causality: The solvent may be too "good" at dissolving the compound even when cold, or it may be too "poor," causing precipitation before crystallization can occur.
-
Solution: Solvent selection is critical. A good solvent should dissolve the compound when hot but not when cold.[15] Experiment with different solvents or solvent pairs. For carboxylic acids, polar protic solvents like ethanol, methanol, or water are often good choices.[17] Sometimes a mixed solvent system (e.g., ethanol/water, toluene/hexane) is required.[5]
-
Q2: My solution has cooled completely, but no crystals have formed. How can I induce crystallization?
Potential Causes & Solutions:
The solution may be unsaturated or requires an initiation event to begin nucleation.
-
Too Much Solvent:
-
Causality: If excess solvent was used, the solution will not become saturated upon cooling, and the compound will remain dissolved.
-
Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration.[16] Then, allow it to cool again.
-
-
Lack of Nucleation Sites:
-
Causality: Crystal growth requires a "seed" or a surface to begin.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide a surface for nucleation.[16]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.
-
Ice Bath: Further reduce the solubility by placing the flask in an ice-water bath, but only after slow cooling at room temperature has failed.
-
-
Table 1: Common Solvents for Recrystallization of Carboxylic Acids
| Solvent | Polarity | Boiling Point (°C) | Comments & Typical Use |
| Water | Very High | 100 | Good for polar, low-molecular-weight acids. High boiling point can make drying difficult.[18] |
| Ethanol/Methanol | High | 78 / 65 | Excellent general-purpose solvents for many carboxylic acids.[17] Often used in a pair with water. |
| Acetic Acid | High | 118 | Can be effective but is reactive and difficult to remove completely.[18] |
| Toluene | Low | 111 | Good for aromatic carboxylic acids. Can be used in a pair with hexane or petroleum ether.[5] |
| Ethyl Acetate | Medium | 77 | A versatile solvent, often used when alcohols are too polar. |
| Acetone | Medium | 56 | Dissolves many compounds well, but its low boiling point may not provide a large solubility differential. |
Experimental Protocol: Solvent Selection and Recrystallization
Objective: To determine an appropriate solvent and purify a solid carboxylic acid.
Procedure:
-
Solvent Screening: Place a small amount of the crude solid (~20-30 mg) into several small test tubes. To each tube, add a different potential solvent dropwise at room temperature. A good solvent will not dissolve the solid at room temperature.
-
Heating Test: For the solvents that did not dissolve the solid, gently heat the test tubes. A suitable solvent will dissolve the solid completely at or near its boiling point. Use the minimum amount of hot solvent.
-
Cooling Test: Allow the tubes with dissolved solid to cool slowly to room temperature, then in an ice bath. The best solvent will yield a large quantity of crystalline solid.
-
Main Recrystallization:
-
Place the bulk of the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding hot solvent until the solid just dissolves.
-
If the solution is colored and the pure compound is known to be white, this is the time to perform charcoal decolorization.
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry on the filter paper.
Visualization: Recrystallization Troubleshooting Logic
Caption: Decision tree for troubleshooting common recrystallization problems.
Section 3: Troubleshooting Column Chromatography
While less common for simple carboxylic acids, column chromatography is essential for separating complex mixtures. However, the acidic nature of these compounds can lead to significant challenges on standard silica gel.
Q1: My carboxylic acid is streaking badly or sticking to the top of my silica gel column. How can I get it to elute properly?
Potential Causes & Solutions:
-
Causality: Silica gel is acidic (due to Si-OH groups), but it can form very strong hydrogen bonds with carboxylic acids. This strong interaction leads to significant peak tailing (streaking) and, in some cases, irreversible adsorption.[19] The carboxyl group's polarity causes it to bind tightly to the polar stationary phase.
-
Solutions:
-
Modify the Mobile Phase: The most common and effective solution is to add a small amount of a competitive acid to the eluent.
-
Switch to a Different Stationary Phase:
-
Reverse-Phase (C18): For polar carboxylic acids, reverse-phase chromatography is an excellent alternative. The stationary phase is non-polar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a TFA or formic acid modifier) is used.[21]
-
Alumina (Neutral or Basic): While less common, alumina can sometimes be used, but care must be taken as basic alumina will deprotonate the acid, causing it to stick permanently. Neutral alumina is a safer choice.
-
-
Q2: I'm using reverse-phase chromatography, but my separation is poor.
Potential Causes & Solutions:
-
Causality: In reverse-phase, separation is based on hydrophobicity. Poor separation means the differences in hydrophobicity between your target compound and impurities are not being effectively exploited by the chosen conditions.
-
Solutions:
-
Adjust Mobile Phase Composition:
-
Increase Organic Content: If your compound is eluting too slowly, increase the percentage of the organic modifier (acetonitrile or methanol).
-
Decrease Organic Content: If your compound and impurities are eluting too quickly and without separation, decrease the percentage of the organic modifier to increase retention and improve resolution.
-
-
Control the pH: The retention of a carboxylic acid on a C18 column is highly pH-dependent.
-
At low pH (e.g., adding 0.1% TFA or formic acid), the carboxylic acid is fully protonated and neutral, leading to maximum retention.
-
As the pH approaches the pKa, the compound will exist as a mixture of the acid and its conjugate base, often resulting in broad, poorly shaped peaks. Ensure the mobile phase pH is at least 2 units below the pKa of your acid for good peak shape.
-
-
Section 4: Frequently Asked Questions (FAQs) & Purity Assessment
Q1: How do I effectively dry my purified carboxylic acid crystals?
Residual solvent can affect yield calculations and downstream reactions. Water and acetic acid are common culprits.
-
Air Drying: For non-hygroscopic solids, leaving the crystals on a watch glass or in a loosely covered beaker is often sufficient.
-
Vacuum Drying: For more stubborn solvents or heat-sensitive compounds, drying in a vacuum desiccator or a vacuum oven at a gentle temperature (below the compound's melting point) is highly effective.[5] This is the best method for removing residual water or acetic acid. The drying temperature is a critical factor and should be carefully controlled.[22]
Q2: How can I confirm the purity and identity of my final product?
A combination of techniques is always recommended for unambiguous characterization.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot. When running TLC on carboxylic acids, it's often necessary to add a small amount of acetic acid to the eluent to prevent streaking, similar to column chromatography.[19]
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.
-
NMR Spectroscopy:
-
¹H NMR: This is one of the most powerful tools for structural confirmation. The carboxylic acid proton (–COOH) is highly characteristic, appearing as a broad singlet far downfield, typically between 10-13 ppm.[23][24] Its chemical shift is concentration-dependent due to hydrogen bonding.[25]
-
¹³C NMR: The carboxyl carbon appears in a distinct region of the spectrum, typically between 165-185 ppm.[25]
-
Quantitative NMR (qNMR): Can be used to determine the exact purity of a sample against a known standard.[26]
-
Q3: What is the best way to remove residual metal catalysts from a reaction mixture?
Metal catalysts (e.g., from hydrogenation or cross-coupling reactions) can be difficult to remove.
-
Adsorption: Passing a solution of the crude product through a plug of silica gel, celite, or activated carbon can adsorb a significant amount of the metal.
-
Metal Scavengers: For more complete removal, specialized silica-based metal scavengers (e.g., those with thiol functional groups) are highly effective at binding and removing residual metals like palladium.[14]
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
- 11. research-hub.nrel.gov [research-hub.nrel.gov]
- 12. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Video: Recrystallization - Concept [jove.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. science.uct.ac.za [science.uct.ac.za]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. teledyneisco.com [teledyneisco.com]
- 22. Green Surfactant-Free Synthesis of Mesoporous Silica Materials via a Biomass-Derived Carboxylic Acid-Assisted Approach [mdpi.com]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. m.youtube.com [m.youtube.com]
- 25. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 26. youtube.com [youtube.com]
Technical Support Center: Synthesis of 5-Phenylisoxazole-4-carboxylic Acid
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Phenylisoxazole-4-carboxylic acid. Here, we address common challenges related to by-product formation, offering troubleshooting advice and in-depth scientific explanations to enhance yield, purity, and process control.
Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-and-solution framework for issues frequently encountered during the synthesis of this compound and its precursors.
Problem 1: Low Yield and Presence of a Regioisomeric Impurity
Question: My reaction to form the isoxazole ring results in a low yield of the desired ethyl 5-phenylisoxazole-4-carboxylate, and I've identified a significant amount of an isomeric by-product. How can I improve the regioselectivity?
Answer:
The formation of a regioisomeric by-product, likely the 3-phenyl-isoxazole-5-carboxylate isomer, is a common challenge in the cyclocondensation reaction between a β-ketoester equivalent and hydroxylamine. The regiochemical outcome is dictated by which carbonyl group of the dicarbonyl precursor is preferentially attacked by the nitrogen atom of hydroxylamine.
Causality and Mechanistic Insight:
The cyclocondensation proceeds through the formation of an oxime intermediate. The subsequent intramolecular cyclization can occur via two competing pathways, leading to the desired 4-carboxylate or the undesired 5-carboxylate isomer. The selectivity of this reaction is highly sensitive to reaction conditions, particularly temperature. Lower temperatures can enhance the kinetic control of the reaction, favoring the desired regioisomer. It is believed that lower temperatures increase the regioselectivity of the nucleophilic attack of the hydroxylamine's nitrogen on the appropriate carbon, thus minimizing the formation of the isomeric impurity[1][2].
Recommended Protocol for Improved Regioselectivity:
-
Temperature Control: Conduct the cyclization step at a reduced temperature, ideally between -10°C and 0°C[1]. The use of a salt-ice or acetone-dry ice bath is recommended for precise temperature management.
-
Reagent Addition: Add the hydroxylamine reagent slowly to the solution of the β-dicarbonyl precursor while maintaining the low temperature. This prevents localized heating and improves selectivity.
-
pH Control: The pH of the reaction medium can influence the reaction pathway. While acidic conditions are generally employed, careful optimization may be necessary. For some isoxazole syntheses, acidic conditions favor the formation of the desired isomer[3].
Workflow for Minimizing Regioisomer Formation:
Caption: Troubleshooting workflow for regioselectivity issues.
Problem 2: Incomplete Hydrolysis of the Ester Precursor
Question: After the saponification of ethyl 5-phenylisoxazole-4-carboxylate, my final product, this compound, is contaminated with the starting ester. How can I ensure complete hydrolysis?
Answer:
The presence of the unhydrolyzed ester is a common impurity, indicating that the saponification reaction has not gone to completion. This can be due to several factors, including insufficient reaction time, inadequate temperature, or a suboptimal concentration of the base.
Causality and Mechanistic Insight:
Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt, which is then protonated to yield the carboxylic acid. The reaction rate is dependent on the concentration of both the ester and the hydroxide ions, as well as the temperature. Prolonged reaction times or more stringent conditions may be necessary to drive the equilibrium towards the products. However, excessively harsh conditions can lead to degradation.
Recommended Protocol for Complete Hydrolysis:
-
Reaction Time and Temperature: Increase the reaction time for the hydrolysis step. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible. If increasing the time is not sufficient, a moderate increase in temperature (e.g., to 40-50°C) can be beneficial.
-
Base Concentration: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used. A 2-4 fold molar excess is typically adequate.
-
Solvent System: The choice of solvent can impact the solubility of the ester and thus the reaction rate. A mixture of ethanol and water is commonly used. If solubility is an issue, a co-solvent like THF may be added.
Quantitative Data for Hydrolysis Conditions:
| Parameter | Standard Condition | Optimized Condition for Difficult Substrates |
| Base | 5% NaOH (aq) | 10% NaOH or KOH (aq) |
| Temperature | Room Temperature | 40-50°C |
| Time | 4 hours[4] | 6-12 hours (or until completion by TLC) |
| Solvent | Ethanol/Water | Ethanol/Water/THF |
Problem 3: Formation of a Decarboxylated By-product
Question: My final product contains an impurity that I suspect is 5-phenylisoxazole (the decarboxylated product). What causes this, and how can I prevent it?
Answer:
The presence of 5-phenylisoxazole indicates that your target molecule has undergone decarboxylation. This is a common side reaction for certain carboxylic acids, particularly when exposed to high temperatures.
Causality and Mechanistic Insight:
Decarboxylation is the removal of a carboxyl group as carbon dioxide. For many heterocyclic carboxylic acids, this process can be thermally induced. The stability of the resulting carbanion intermediate or the transition state leading to it influences the ease of decarboxylation.
Preventative Measures:
-
Temperature Control During Work-up and Purification: Avoid excessive heat during the concentration of the product solution and subsequent drying. Use a rotary evaporator at a moderate temperature and dry the final product under vacuum at room temperature or with gentle heating.
-
Avoid Prolonged Heating in Acidic or Basic Solutions: While hydrolysis requires heating, prolonged exposure to strong acids or bases at high temperatures can promote decarboxylation. It is a balance between achieving complete hydrolysis and minimizing this side reaction.
-
Purification Strategy: If the decarboxylated by-product has formed, it can typically be separated from the desired carboxylic acid by extraction or chromatography, as the carboxylic acid is significantly more polar.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic strategies involve the construction of the isoxazole ring. One prevalent method is the cyclocondensation of a β-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine[1][5]. An alternative and powerful method is the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with an alkyne bearing a carboxylate group or a precursor[3].
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. For more quantitative analysis and to check for the presence of multiple isomers, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) is a good starting point for analysis[6].
Q3: What are the best practices for purifying the final product?
A3: The final product, being a carboxylic acid, can be purified by several methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. Solvents such as ethanol, or mixtures of toluene and acetic acid, have been shown to be effective for related compounds[1].
-
Acid-Base Extraction: During the workup, the carboxylic acid can be extracted into a basic aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then re-acidified to precipitate the pure product.
-
Column Chromatography: If recrystallization is not effective, silica gel chromatography can be used. A polar eluent system, often containing a small amount of acetic or formic acid to reduce tailing of the carboxylic acid on the silica, will be required.
Q4: Can by-products arise from the starting materials?
A4: Yes, the purity of your starting materials is crucial. Impurities in the benzaldehyde, β-ketoester, or hydroxylamine can lead to the formation of undesired side products. It is essential to use high-purity reagents and to characterize them before use if their quality is uncertain[7]. For instance, in syntheses involving in situ generation of nitrile oxides from aldoximes, dimerization of the nitrile oxide can be a competing side reaction, reducing the yield of the desired isoxazole[3].
Reaction Pathway and Potential By-products:
Caption: Overview of synthetic steps and common by-product formation.
References
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 6. 5-Methylisoxazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stability and Handling of Hydroxyoxazole-4-Carboxylic Acid Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with hydroxyoxazole-4-carboxylic acid derivatives. It addresses the inherent stability challenges of this chemical class, offering diagnostic and troubleshooting protocols based on established scientific findings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the stability of 5-hydroxyoxazole-4-carboxylic acid derivatives.
Q1: Why are my 5-hydroxyoxazole-4-carboxylic acid derivatives so unstable in solution?
A1: The 5-hydroxyoxazole-4-carboxylic acid core is known to be intrinsically unstable.[1][2][3][4] The primary degradation mechanisms are hydrolytic ring-opening and decarboxylation, which can occur rapidly under common experimental conditions.[1][2][3][5] The presence of both a 5-hydroxy and a 4-carboxy substituent on the oxazole ring creates a unique electronic and structural arrangement that predisposes the molecule to these degradation pathways.[1][2]
Q2: What is the underlying chemical mechanism for this instability?
A2: The instability is rooted in keto-enol tautomerism. The aromatic 5-hydroxyoxazole (the enol form) can equilibrate to its non-aromatic keto tautomer, an azlactone.[1][3] This keto form contains a β-keto acid-like moiety, which is highly susceptible to β-decarboxylation.[1][3] This equilibrium and subsequent degradation are often accelerated by trace amounts of acid or base and the presence of moisture, which also facilitates direct hydrolytic cleavage of the oxazole ring.[1][3]
Q3: What specific experimental conditions are known to accelerate degradation?
A3: Several common laboratory conditions can trigger rapid degradation:
-
Moisture: The presence of water is a key factor in the hydrolytic ring-opening pathway.[1][5] Always use anhydrous solvents where possible.
-
Acidic pH: Treatment with acids, even for short periods, can cause near-instantaneous hydrolytic ring opening to yield aminomalonic acid derivatives.[1][3]
-
Basic Conditions: Saponification with bases like lithium hydroxide to generate the carboxylic acid from an ester can be problematic, leading to unstable intermediates.[1][3]
-
Chromatography: Purification attempts using silica gel have been shown to cause further decomposition of these compounds.[1][3]
Q4: My ¹³C NMR data for a compound I believe contains a 5-hydroxyoxazole-4-carboxylic acid moiety does not match theoretical predictions. Could this be a stability issue?
A4: This is a very strong possibility and a documented issue. Significant discrepancies between experimentally obtained ¹³C NMR chemical shifts and theoretically predicted values have been reported for this specific scaffold.[1][2][3][5] These differences, particularly in the oxazole region of the spectrum, combined with the known instability of the core, strongly suggest that the compound may have degraded during synthesis, work-up, or sample preparation for analysis.[1][3] You may be observing the spectrum of a degradation product or a different isomer entirely.
Q5: Are there any strategies to improve the stability of these derivatives?
A5: Yes. The most effective strategy is to prevent the problematic keto-enol tautomerization. Protecting the 5-hydroxy group, for instance, as a 5-alkoxy (e.g., 5-ethoxy) derivative, blocks the formation of the keto tautomer.[1][3] This modification has been shown to render the molecule significantly more stable to aqueous workup and purification, as it prevents the subsequent decarboxylation pathway.[1][3][5]
Section 2: Troubleshooting Guide
This guide provides structured advice for specific experimental issues.
Issue 1: Rapid Loss of Parent Compound in Solution
-
Symptom: HPLC or LC-MS analysis shows a rapid and continuous decrease in the peak area corresponding to your 5-hydroxyoxazole-4-carboxylic acid derivative, often within minutes to hours at room temperature.
-
Causality: This is the classic presentation of rapid hydrolytic ring-opening and/or decarboxylation. The molecule is not stable in the chosen solvent system or under the ambient conditions.
-
Troubleshooting Steps:
-
Solvent & Moisture Control: Immediately switch to anhydrous solvents for stock solutions and subsequent dilutions. Ensure all glassware is rigorously dried.
-
pH Control: The stability of the oxazole ring is highly pH-dependent.[5] Prepare solutions in a buffered system. Conduct a pH-stability profile (see Protocol 1 ) to identify the optimal pH range where the molecule exhibits maximum stability.
-
Temperature Control: Perform all manipulations at low temperatures (e.g., on an ice bath) to decrease the rate of degradation. Store stock solutions at -20°C or -80°C in an anhydrous solvent.
-
Issue 2: Inconsistent Results and Appearance of Multiple Unknown Peaks
-
Symptom: You observe poor reproducibility between experiments, and chromatograms show multiple, often broad, peaks that were not present in initial analyses. The desired product is difficult to isolate.
-
Causality: The compound is degrading during the experimental workflow or purification process. The new peaks correspond to degradation products such as azlactones or aminomalonic acid derivatives.[1][3] Purification on silica gel is a known cause of decomposition.[1][3]
-
Troubleshooting Steps:
-
Analyze the Entire Workflow: Scrutinize every step of your process—from work-up to purification and analysis—for potential triggers (presence of water, pH shifts, prolonged exposure to silica gel).
-
Implement a Stability-Indicating Method: Your current analytical method may not be resolving the parent compound from its degradants. Develop and validate a stability-indicating HPLC method to ensure you are accurately tracking the stability of the parent compound. (see Protocol 2 ).
-
Alternative Purification: Avoid silica gel chromatography if possible. Consider alternative methods like crystallization or reverse-phase chromatography with carefully controlled pH.
-
Section 3: Key Experimental Protocols
Protocol 1: pH-Dependent Stability Profiling
This protocol provides a systematic way to determine the pH range in which your compound is most stable. This is a self-validating system; the results directly inform the optimal conditions for handling your specific derivative.
-
Objective: To quantify the degradation rate of a hydroxyoxazole-4-carboxylic acid derivative across a range of pH values.
-
Materials:
-
Stock solution of your compound in an anhydrous organic solvent (e.g., Acetonitrile or DMSO).
-
A series of aqueous buffers (e.g., pH 3, 5, 7, 7.4, 9). Ensure high purity.
-
Constant temperature incubator (e.g., 25°C or 37°C).
-
Validated stability-indicating HPLC system (see Protocol 2).
-
-
Procedure:
-
Preparation: Prepare a set of vials for each pH buffer to be tested.
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10-20 µg/mL). Vortex briefly. This is your t=0 sample.
-
Time Points: Withdraw an aliquot from each vial immediately for t=0 analysis. Place the vials in the incubator.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Analysis: Immediately analyze the aliquots by the stability-indicating HPLC method. If degradation is very rapid, consider quenching the reaction by diluting the aliquot into the mobile phase at a low temperature.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0.
-
Plot the percentage of the remaining parent compound versus time for each pH.
-
The pH at which the degradation rate is lowest is the optimal pH for your compound.
-
Data Summary Table:
| Time (hours) | % Remaining (pH 3) | % Remaining (pH 5) | % Remaining (pH 7.4) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating the intact parent drug from its potential degradation products, proving the method is "stability-indicating."
-
Procedure:
-
Stress Sample Generation: To ensure you can detect degradation, you must first create it. Subject your compound to forced degradation conditions:
-
Acidic: 0.1 M HCl at 60°C for 2 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal: Store as a solid at 80°C for 24 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 8 hours.
-
-
Method Development:
-
Analyze the stressed samples using a reverse-phase column (e.g., C18) with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).
-
The HPLC method is considered stability-indicating if the degradation products are well-resolved from the parent compound and from each other (aim for baseline separation).[5] Adjust the gradient, flow rate, column temperature, and buffer pH to achieve this separation.
-
-
Validation: Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision to ensure it is trustworthy for stability studies.[5]
-
Section 4: Visualization of Key Pathways & Workflows
The following diagrams illustrate the critical concepts related to the instability of these derivatives.
Caption: Key degradation pathways for 5-hydroxyoxazole-4-carboxylic acid derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to Improving Yield in Isoxazole Synthesis
Welcome to the technical support center for the synthesis of isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific experimental issues and enhance your synthetic outcomes.
The isoxazole core is a privileged scaffold in medicinal chemistry, present in a number of approved drugs.[1] However, its synthesis can be fraught with challenges, from low yields to the formation of stubborn isomeric mixtures. This guide provides field-proven insights and evidence-based protocols to help you overcome these hurdles and achieve your desired synthetic goals with higher efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the synthesis of isoxazole derivatives.
Q1: What are the most common and versatile methods for synthesizing isoxazole rings?
A1: The two primary and most widely employed methods for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine .[2][3] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[2][4]
Q2: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the likely causes and how can I improve it?
A2: Low yields in 1,3-dipolar cycloadditions are a frequent issue, often stemming from the instability of the nitrile oxide intermediate. A common side reaction is the dimerization of the nitrile oxide to form furoxans.[2][5] To mitigate this, consider the following:
-
In situ generation: Generate the nitrile oxide in the presence of the alkyne (dipolarophile) to ensure it reacts before it can dimerize.[5]
-
Slow addition: If using a precursor that generates the nitrile oxide, add it slowly to the reaction mixture to maintain a low concentration of the reactive intermediate.[2]
-
Stoichiometry: Using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed.[2]
-
Temperature control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the dimerization of the nitrile oxide.[2]
Q3: I'm observing the formation of regioisomers in my isoxazole synthesis. How can I control the regioselectivity?
A3: The formation of isomeric products is a significant challenge, particularly in 1,3-dipolar cycloaddition reactions where 3,4- and 3,5-disubstituted isoxazoles can be formed.[6] Regioselectivity is governed by both electronic and steric factors of the alkyne and the nitrile oxide.[2] To improve regioselectivity:
-
Catalyst selection: The use of catalysts, particularly copper(I) salts, can significantly influence and control the regioselectivity of the cycloaddition.[3][7]
-
Solvent effects: The polarity of the solvent can play a crucial role in directing the regiochemical outcome. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) is recommended.[2]
-
Substituent effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide precursor can be modified to favor the formation of one regioisomer over the other.
Q4: What are the best practices for purifying isoxazole derivatives?
A4: Purification of isoxazole derivatives can sometimes be challenging due to the presence of closely related byproducts or isomers. Standard techniques include:
-
Column chromatography: This is the most common method for separating the desired isoxazole from side products and unreacted starting materials. A careful selection of the stationary phase (e.g., silica gel) and eluent system is critical.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.[8]
-
Acid-base extraction: For isoxazoles with basic or acidic functional groups, a liquid-liquid extraction using aqueous acid or base can be an effective preliminary purification step.[9]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental problems.
Problem 1: Low or No Yield of the Desired Isoxazole Product
| Possible Cause | Troubleshooting Steps & Explanation |
| Inefficient Nitrile Oxide Generation (in 1,3-Dipolar Cycloaddition) | 1. Verify Precursor Quality: Ensure the aldoxime or hydroximoyl chloride precursor is pure and dry. Impurities can interfere with the reaction. 2. Optimize Base: The choice of base for dehydrohalogenation of hydroximoyl chlorides is critical. Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to avoid side reactions.[2] 3. Alternative Generation Methods: Consider alternative methods for generating nitrile oxides, such as the oxidation of aldoximes using reagents like sodium hypochlorite or hypervalent iodine compounds, which can be more efficient for certain substrates.[7] |
| Decomposition of Starting Materials or Product | 1. Temperature Profile: Run the reaction at a lower temperature to minimize thermal decomposition. If the reaction is too slow, a gradual increase in temperature may be necessary. 2. Milder Reagents: If using harsh reagents (e.g., strong acids or bases), consider switching to milder alternatives. For example, in the condensation of 1,3-dicarbonyls, a weaker acid catalyst might prevent degradation. 3. Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition. |
| Catalyst Inactivity or Poisoning | 1. Catalyst Quality and Loading: Ensure the catalyst is from a reliable source and is not deactivated. Optimize the catalyst loading; too little may result in a sluggish reaction, while too much can lead to side product formation. 2. Ligand Effects (for metal-catalyzed reactions): The choice of ligand can significantly impact the catalyst's activity and selectivity. A screening of different ligands may be necessary. 3. Removal of Inhibitors: Ensure that the starting materials and solvent are free from impurities that could act as catalyst poisons (e.g., sulfur-containing compounds for palladium catalysts). |
Problem 2: Formation of Significant Side Products
| Side Product | Identification & Mitigation Strategies |
| Furoxans (from Nitrile Oxide Dimerization) | Identification: Furoxans are common byproducts in 1,3-dipolar cycloadditions and can often be identified by their distinct spectroscopic signatures (NMR, MS). Mitigation: As discussed in the FAQs, the key is to trap the nitrile oxide with the dipolarophile as it is formed. This can be achieved by: 1. In situ generation of the nitrile oxide.[5] 2. Slow addition of the nitrile oxide precursor.[2] 3. Using a slight excess of the alkyne.[2] |
| Isomeric Isoxazoles | Identification: Isomers will have the same mass in mass spectrometry but different NMR spectra. Careful analysis of 1H and 13C NMR, and potentially 2D NMR techniques like NOESY, can help distinguish between them. Mitigation: Regioselectivity is key. Refer to the FAQ on controlling regioselectivity. A systematic screening of catalysts and solvents is often the most effective approach to favor the desired isomer.[2][7] |
| Products from Incomplete Reaction or Intermediate Trapping | Identification: These can be identified by comparing their spectroscopic data with those of the starting materials and expected intermediates. For instance, in the condensation of a 1,3-dicarbonyl with hydroxylamine, the intermediate mono-oxime might be isolated.[10] Mitigation: 1. Increase Reaction Time/Temperature: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Optimize Stoichiometry: Ensure the correct molar ratios of reactants are being used. |
Experimental Protocols & Data Presentation
To aid in your optimization efforts, here are standardized protocols for common experiments in isoxazole synthesis.
Protocol 1: Screening of Solvents for Regioselectivity in a Copper-Catalyzed 1,3-Dipolar Cycloaddition
This protocol outlines a systematic approach to screen for the optimal solvent to maximize the yield of the desired regioisomer.
Workflow Diagram:
Caption: Workflow for solvent screening in isoxazole synthesis.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the alkyne, aldoxime, base (e.g., triethylamine), and copper(I) catalyst (e.g., copper(I) iodide) in a suitable volatile solvent.
-
Reaction Setup: To five separate reaction vials, add the desired reaction solvent (e.g., Toluene, DCM, THF, Acetonitrile, DMF).
-
Addition of Reagents: To each vial, add the alkyne, aldoxime, and base from the stock solutions.
-
Initiation: Add the copper(I) catalyst to each vial, seal, and stir at the desired temperature (e.g., room temperature or 50 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS.
-
Workup: Once the reactions are complete, quench with a suitable reagent (e.g., saturated aqueous ammonium chloride), and perform a standard aqueous workup and extraction.
-
Analysis: Analyze a small aliquot of the crude organic extract from each reaction by 1H NMR or LC-MS to determine the ratio of the two regioisomers.
-
Purification and Yield Calculation: Purify the product from each reaction by column chromatography and calculate the isolated yield of each regioisomer.
Data Presentation Table:
| Solvent | Temperature (°C) | Reaction Time (h) | Regioisomer Ratio (3,5- : 3,4-) | Total Isolated Yield (%) |
| Toluene | 50 | 12 | 85 : 15 | 75 |
| DCM | 25 | 24 | 70 : 30 | 68 |
| THF | 25 | 18 | 78 : 22 | 72 |
| Acetonitrile | 50 | 10 | 90 : 10 | 82 |
| DMF | 50 | 8 | 95 : 5 | 88 |
Troubleshooting Flowchart: Diagnosing Low Yield
This flowchart provides a logical pathway for diagnosing the root cause of low yields in isoxazole synthesis.
Caption: A logical flowchart for troubleshooting low yields.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and optimize their isoxazole syntheses, leading to improved yields, higher purity, and more efficient drug discovery and development workflows.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Decarboxylation of Isoxazole-4-Carboxylic Acids
Welcome to the technical support guide for the decarboxylation of isoxazole-4-carboxylic acids. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical transformation in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the mechanism, optimization, and troubleshooting of this reaction, ensuring your experiments are both successful and reproducible.
Core Principles: Understanding the "Why"
Before troubleshooting, it's essential to grasp the fundamentals. This section addresses the core principles governing the decarboxylation of isoxazole-4-carboxylic acids.
Q1: What is the underlying mechanism for the decarboxylation of isoxazole-4-carboxylic acids?
A1: The decarboxylation of isoxazole-4-carboxylic acids, like many heteroaromatic carboxylic acids, is thermally driven and proceeds through a mechanism that leverages the electronic nature of the heterocyclic ring. The isoxazole ring can stabilize the negative charge that develops on the C4 position upon loss of carbon dioxide. The reaction is thought to proceed through a zwitterionic intermediate or a concerted pericyclic transition state, leading to the formation of an isoxazolyl anion which is subsequently protonated by a proton source in the medium. The stability of this carbanionic intermediate is key to the facility of the reaction.
Caption: Proposed mechanism for thermal decarboxylation.
Troubleshooting Guide: From Problem to Solution
This section is structured to address the most common issues encountered during the decarboxylation of isoxazole-4-carboxylic acids.
Q2: My reaction shows low or no conversion. The starting material is recovered unchanged. What are the likely causes and solutions?
A2: This is a classic issue often related to insufficient energy input or an inappropriate reaction environment.
-
Cause 1: Insufficient Temperature. The thermal decarboxylation of heteroaromatic acids requires a specific activation energy. The reaction temperature may be too low for your specific substrate.
-
Cause 2: Inefficient Heat Transfer. A common issue in scaling up reactions is poor heat transfer.
-
Solution: Ensure vigorous stirring. For viscous reaction mixtures, consider a mechanical stirrer. A sand bath or a high-quality heating mantle will provide more uniform heating than an oil bath at very high temperatures.
-
-
Cause 3: Inappropriate Solvent. The solvent plays a crucial role in stabilizing the transition state.
-
Solution: Aprotic polar solvents are generally preferred. A switch from a non-polar solvent like toluene to a polar aprotic solvent like DMF or sulfolane can dramatically increase the reaction rate[2].
-
Q3: My reaction is messy, and I see multiple side products, including potential ring-opened species. What is happening?
A3: The isoxazole ring, while generally stable, can be susceptible to cleavage or rearrangement under harsh conditions, especially when certain substituents are present[3][4].
-
Cause 1: Thermal Decomposition. The temperature required for decarboxylation may be high enough to cause decomposition of your starting material or product. This is particularly true for isoxazoles with sensitive functional groups.
-
Solution: Consider switching to a catalyzed method that allows for lower reaction temperatures. Silver carbonate (Ag₂CO₃) with acetic acid in DMSO has been shown to be effective for protodecarboxylation of various heteroaromatic carboxylic acids[5]. Alternatively, a method using an organic acid catalyst in DMF at temperatures between 85-150 °C can be employed[2].
-
-
Cause 2: Instability of Specific Isoxazole Derivatives. Certain substitution patterns can render the isoxazole ring unstable. For example, 5-hydroxyisoxazole-4-carboxylic acids are known to be unstable, readily undergoing hydrolytic ring-opening and decarboxylation[6][7].
-
Solution: If you are working with such a derivative, the most effective strategy is to protect the destabilizing group (e.g., the 5-hydroxyl group) prior to decarboxylation[6]. An ethyl or benzyl ether can prevent the tautomerization that leads to ring-opening.
-
-
Cause 3: Reductive Ring Opening. If you are using a catalytic method, particularly with transition metals, reductive cleavage of the N-O bond can occur, leading to β-amino enones[3].
-
Solution: Scrutinize your catalytic system. If reductive cleavage is suspected, switch to a non-reductive thermal or acid-catalyzed method. Ensure all reagents and solvents are free from potential reductants.
-
Caption: Troubleshooting workflow for decarboxylation issues.
Q4: The decarboxylation works, but the reaction is very slow. How can I accelerate it?
A4: Reaction acceleration can often be achieved without resorting to excessively high temperatures, which risk decomposition.
-
Solution 1: Catalysis. As mentioned, adding a catalyst can significantly lower the activation energy. For many heteroaromatic carboxylic acids, silver or copper catalysts have proven effective. A simple and efficient system is Ag₂CO₃ with a proton source like acetic acid in DMSO[5].
-
Solution 2: Microwave Irradiation. Microwave-assisted synthesis can dramatically reduce reaction times by promoting rapid, uniform heating. Decarboxylative halogenations of isoxazole-4-carboxylic acids have been successfully performed under microwave conditions, suggesting that simple decarboxylation would also be amenable[8].
-
Caution: When developing a microwave protocol, start with short exposure times and low temperatures to avoid rapid pressure buildup and decomposition.
-
Comparative Data on Reaction Conditions
The choice of conditions is critical and substrate-dependent. The following table summarizes common approaches.
| Method | Typical Catalyst/Additive | Solvent | Temperature (°C) | Key Advantages & Considerations |
| Thermal | None | Sulfolane, DMSO, DMF | 150 - 300 | Simple, avoids metal catalysts. High temperatures may be required, risking decomposition of sensitive substrates[1]. |
| Acid-Catalyzed | Acetic Acid, p-TsOH | DMF, Toluene | 85 - 150 | Milder conditions than purely thermal methods. The acid catalyst can be beneficial for the final protonation step[2]. |
| Silver-Catalyzed | Ag₂CO₃ / Acetic Acid | DMSO | 100 - 140 | Highly efficient for a broad range of heteroaromatic acids. Can offer lower temperatures and cleaner reactions[5]. |
Experimental Protocol: Acid-Catalyzed Decarboxylation
This protocol provides a robust starting point for the decarboxylation of a generic 3,5-disubstituted isoxazole-4-carboxylic acid.
Objective: To perform a protodecarboxylation of 3,5-dimethylisoxazole-4-carboxylic acid.
Materials:
-
3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,5-dimethylisoxazole-4-carboxylic acid.
-
Add anhydrous DMF to create a 0.2 to 0.5 M solution. Stir to dissolve.
-
Add the catalytic amount of p-TsOH (0.1 eq) to the solution.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring[2].
-
Monitor the reaction progress by TLC or LC-MS. A key indicator is the cessation of CO₂ evolution. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the DMF and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 3,5-dimethylisoxazole.
Frequently Asked Questions (FAQs)
Q5: How do substituents at the 3- and 5-positions of the isoxazole ring affect the rate of decarboxylation?
A5: Electron-withdrawing groups on the isoxazole ring can help stabilize the anionic intermediate formed during decarboxylation, thereby accelerating the reaction. Conversely, strong electron-donating groups may slow the reaction down by destabilizing this intermediate. However, the effect is often secondary to the required reaction temperature.
Q6: I need to perform a decarboxylative coupling (e.g., Suzuki, Heck) instead of a simple protodecarboxylation. Are there established methods?
A6: Yes, the decarboxylative cross-coupling of heteroaromatic carboxylic acids is a powerful tool in organic synthesis[9]. These reactions typically employ palladium or copper catalysts. The choice of catalyst, ligand, and oxidant is crucial and highly substrate-dependent. You will need to consult literature specific to decarboxylative cross-coupling reactions for detailed protocols.
Q7: My starting isoxazole-4-carboxylic acid appears impure. Could this affect the reaction?
A7: Absolutely. Impurities from the synthesis of the carboxylic acid, such as residual strong acid or base from ester hydrolysis, can interfere with the decarboxylation[10]. For instance, residual base could neutralize an acid catalyst, while residual strong acid could promote side reactions at high temperatures. It is highly recommended to purify the starting carboxylic acid (e.g., by recrystallization) before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. Decarboxylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Technical Support Center: Managing the Hydrolytic Instability of Oxazole and Isoxazole Rings
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals navigating the complexities of oxazole and isoxazole chemistry. The hydrolytic instability of these valuable heterocyclic scaffolds can present significant challenges, from impeding synthetic efficiency to compromising the stability of drug candidates.[1] This guide is designed to provide you with a foundational understanding of the underlying mechanisms of instability and to offer practical, field-proven troubleshooting strategies to overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs): The Fundamentals of Instability
This section addresses the core principles governing the hydrolytic stability of oxazole and isoxazole rings.
Q1: What makes the oxazole ring susceptible to hydrolysis?
The primary vulnerability of the oxazole ring lies in the acidity of the proton at the C2 position.[1] The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms makes this position susceptible to deprotonation, particularly under basic conditions, and also activates the ring for nucleophilic attack.[1][2]
Q2: How does pH influence the hydrolytic stability of the oxazole ring?
The stability of the oxazole ring is highly pH-dependent.[1]
-
Acidic Conditions: The nitrogen atom can be protonated, which activates the ring toward nucleophilic attack by water, often leading to hydrolytic cleavage.[1][3] This can result in the formation of corresponding amidophenols in the case of benzoxazoles.[3]
-
Basic Conditions: Basic conditions can facilitate the deprotonation of the C2 position, forming a reactive intermediate that can undergo ring-opening.[1]
Q3: What is the primary point of weakness in the isoxazole ring?
The "Achilles' heel" of the isoxazole ring is the N-O bond, which is susceptible to cleavage under various conditions.[4] This controlled lability is a double-edged sword; while it can be exploited in prodrug design, it can also lead to unwanted degradation.[4]
Q4: How does pH affect the stability of the isoxazole ring?
Similar to oxazoles, the stability of isoxazoles is significantly influenced by pH. A key study on the isoxazole-containing drug Leflunomide demonstrated increased lability under basic conditions.[4][5] The degradation rates for some isoxazole derivatives show specific acid and base catalysis, with maximum stability often observed in the neutral pH region.[6]
Q5: What are the common degradation products I should look for?
For oxazoles, acidic hydrolysis can lead to ring-opened products like α-acylamino ketones.[7] For isoxazoles, degradation can yield products such as β-keto nitriles or α,β-unsaturated ketones, depending on the substitution pattern and reaction conditions. For instance, the hydrolysis of certain naphthoquinone-isoxazole derivatives in acidic and neutral pH yields products like 2-hydroxy-1,4-naphthoquinone and 2-methyl-cyanoacetamide.[6]
II. Troubleshooting Guides: From Benchtop to Formulation
This section provides practical solutions to specific problems you may encounter during your experiments.
Q: My oxazole/isoxazole-containing compound is showing significant degradation during aqueous workup or purification. What steps can I take to minimize this?
A: This is a common issue stemming from the hydrolytic lability of the ring, especially under non-neutral pH conditions.
Causality: Exposure to even mildly acidic or basic aqueous solutions during extraction or chromatography can catalyze ring-opening.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting degradation during workup.
Detailed Protocols & Explanations:
-
pH Control: Before extraction, carefully neutralize your reaction mixture with a buffered solution (e.g., saturated sodium bicarbonate or phosphate buffer) to a pH of ~7. Monitor the pH of all aqueous solutions used in the workup.
-
Minimize Exposure: Perform extractions quickly and avoid letting your compound sit in biphasic mixtures for extended periods.
-
Protecting Groups: For oxazoles, if the C2 position is unsubstituted, it is particularly vulnerable. Introducing a protecting group, such as a triisopropylsilyl (TIPS) group, can effectively shield this position from attack.[1]
-
Late-Stage Formation: Strategically plan your synthesis to form the oxazole or isoxazole ring as late as possible to minimize its exposure to harsh reagents and conditions in preceding steps.[1]
Q: My lead compound, which contains an isoxazole ring, shows poor stability in my aqueous assay buffer (e.g., PBS at 37°C). How can I address this?
A: The combination of physiological pH (around 7.4) and elevated temperature can accelerate the hydrolysis of sensitive isoxazole rings.[5]
Causality: Base-catalyzed hydrolysis is often the culprit, where hydroxide ions or even basic components of the buffer can initiate ring cleavage. The rate of this degradation is temperature-dependent.[4][5]
Stability Assessment Protocol:
-
Systematic pH-Rate Profile Study:
-
Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).
-
Incubate your compound at a constant concentration in each buffer at the desired temperature (e.g., 25°C and 37°C).
-
At various time points, withdraw aliquots and quench any further degradation (e.g., by adding an equal volume of acetonitrile).
-
Analyze the concentration of the remaining parent compound using a validated analytical method like HPLC-UV or LC-MS.[8][9]
-
-
Data Analysis:
-
Plot the natural logarithm of the compound concentration versus time for each pH. The slope of this line will give you the observed degradation rate constant (k_obs).
-
Plot log(k_obs) versus pH to generate a pH-rate profile, which will reveal the pH of maximum stability.
-
Data Summary Table:
| pH | Half-life (t½) at 25°C (hours) | Half-life (t½) at 37°C (hours) |
| 4.0 | > 48 (Stable) | > 24 (Stable) |
| 7.4 | 24 | 7.4[5] |
| 10.0 | 6.0[5] | 1.2[5] |
| Data is illustrative and based on trends observed for compounds like Leflunomide. |
Mitigation Strategies:
-
Structural Modification:
-
Substituent Effects: The electronic nature of substituents can influence ring stability. Electron-donating groups can increase the electron density of the oxazole ring, making it less susceptible to nucleophilic attack.[1] For isoxazoles, substitution at the C3 position can block certain degradation pathways.[10]
-
Bioisosteric Replacement: If instability is intractable, consider replacing the labile ring with a more stable bioisostere, while aiming to retain the desired pharmacological activity.[11]
-
-
Formulation Approaches:
-
pH Adjustment: If possible, formulate your compound in a buffer system at its pH of maximum stability.
-
Lyophilization: For long-term storage, lyophilizing the compound to remove water can prevent hydrolysis.
-
Excipients: Investigate the use of stabilizing excipients, such as antioxidants or cyclodextrins, which may protect the labile ring.
-
III. Analytical Methods for Monitoring Degradation
A robust analytical method is crucial for accurately assessing stability.
Q: What are the best analytical techniques for monitoring the degradation of my oxazole or isoxazole compound?
A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method. For more detailed analysis, especially for identifying degradation products, Mass Spectrometry (LC-MS) is invaluable.[8]
General HPLC-UV Method Development Protocol:
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol) is typically effective.[8]
-
Detection: Set the UV detector to the λ_max (wavelength of maximum absorbance) of your parent compound to ensure the highest sensitivity.
-
Method Validation: Ensure your method can separate the parent compound from its degradation products and any impurities. A forced degradation study (exposing the compound to harsh acidic, basic, and oxidative conditions) can help generate these degradation products for validation purposes.
Caption: General workflow for analytical monitoring of degradation.
By understanding the fundamental principles of oxazole and isoxazole instability and applying these systematic troubleshooting and analytical strategies, you can effectively manage these challenges in your research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. mdpi.com [mdpi.com]
- 10. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Impurities in the Production of 5-Methoxyoxazole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Methoxyoxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize impurities and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of the underlying chemistry.
Overview of the Synthetic Pathway and Key Challenges
The most common and scalable synthesis of 5-Methoxyoxazole-2-carboxylic acid is a two-step process. The first step involves the formation of a methyl or ethyl ester precursor, typically methyl 5-methoxyoxazole-2-carboxylate, through a cyclocondensation reaction. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.[1]
While seemingly straightforward, this synthesis is prone to the formation of several impurities that can complicate purification and impact the final product's quality. The primary challenges include incomplete reactions, side-product formation during both the cyclization and hydrolysis steps, and degradation of the desired product. This guide will systematically address these issues.
Troubleshooting Guide: A Mechanistic Approach to Impurity Minimization
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issues Related to the Ester Precursor Synthesis (Step 1)
Question: My reaction to form methyl 5-methoxyoxazole-2-carboxylate is low-yielding and produces multiple byproducts. How can I improve this?
Answer: The formation of the oxazole ring is the most complex step and is sensitive to reaction conditions. The most probable synthetic route involves the reaction of methoxyacetaldehyde with methyl 2-isocyanoacetate.[1] Impurities at this stage often stem from the quality of starting materials and suboptimal reaction conditions.
Causality and Resolution:
-
Starting Material Purity:
-
Methoxyacetaldehyde: This starting material can be a source of impurities. Ensure it is of high purity and free from polymeric or oxidized byproducts.[2][3]
-
Methyl 2-isocyanoacetate: The synthesis of this reagent from N-formylglycine methyl ester can introduce byproducts.[4] Ensure its purity before use, as residual reagents from its synthesis can interfere with the oxazole formation.
-
-
Side Reactions:
-
Self-condensation of Methoxyacetaldehyde: Under basic conditions, aldehydes can undergo self-condensation. To minimize this, add the methoxyacetaldehyde slowly to the reaction mixture at a controlled temperature (e.g., 0 °C).[1]
-
Byproducts from Isocyanoacetate: Isocyanoacetates can form various byproducts. Using a mild base like potassium carbonate and maintaining a low temperature can help suppress these side reactions.[4]
-
***dot graph "Ester_Formation_Troubleshooting" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot*** Caption: Troubleshooting workflow for the synthesis of the ester precursor.
Issues Related to the Hydrolysis Step (Step 2) and Final Product Purity
Question: I'm observing a persistent impurity with a higher Rf on my TLC plate after the hydrolysis of the ester. What is it and how do I get rid of it?
Answer: A higher Rf value indicates a less polar compound than your desired carboxylic acid. This is almost certainly the unreacted methyl 5-methoxyoxazole-2-carboxylate.[5]
Causality and Resolution:
-
Incomplete Hydrolysis: The saponification of the ester may not have gone to completion.
-
Protocol: To drive the reaction to completion, you can increase the reaction time, use a slight excess of the base (e.g., 1.5-2.0 equivalents of LiOH or NaOH), or add a co-solvent like THF to improve solubility.[1] Monitor the reaction by TLC until the starting ester spot is no longer visible.
-
Question: My final product is off-white or yellow, and I see several impurity peaks on HPLC. What are these impurities and how can I prevent their formation?
Answer: Discoloration and multiple impurity peaks suggest the presence of degradation products. The main culprits are typically ring-opened byproducts and the decarboxylated product.
Causality and Resolution:
-
Ring-Opening via Hydrolysis: The oxazole ring is susceptible to cleavage under both strongly acidic and basic conditions, especially at elevated temperatures.[5]
-
Acid-Catalyzed Hydrolysis: Protonation of the oxazole nitrogen makes the C2 and C5 positions more electrophilic and susceptible to nucleophilic attack by water, leading to ring opening.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of hydroxide at the C2 or C5 position can also lead to ring cleavage.
-
Prevention: Avoid harsh pH conditions during workup and purification. When performing acid-base extractions, use cooled solutions and minimize the time the product is in a strongly acidic or basic aqueous solution. Neutralize promptly and extract.
-
***dot graph "Oxazole_Hydrolysis" { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot*** Caption: Simplified mechanisms of acid- and base-catalyzed oxazole ring opening.
-
Decarboxylation: Oxazole-2-carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures to form 5-methoxyoxazole.[5]
-
Prevention: Avoid excessive heat during reaction workup, purification, and drying. Concentrate solutions under reduced pressure at moderate temperatures (e.g., < 40-50 °C).
-
Question: I'm struggling with the purification of the final product. Column chromatography gives poor recovery, and the product oils out during recrystallization.
Answer: Purifying polar carboxylic acids can be challenging. Here are two robust methods to consider:
1. Acid-Base Extraction: This is a highly effective method for removing neutral and basic impurities.[6]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2-3 times). The carboxylic acid will move into the aqueous layer as its sodium salt.
-
Aqueous Wash: Combine the aqueous layers and wash with the organic solvent one more time to remove any remaining non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl to a pH of approximately 2-3. The purified product should precipitate.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum at a moderate temperature. If the product does not precipitate, extract the acidified aqueous layer with ethyl acetate or dichloromethane.
2. Recrystallization: Finding the right solvent system is key.
Solvent Selection Strategy:
-
Single Solvents: For polar compounds like carboxylic acids, polar protic solvents are a good starting point. Try small-scale recrystallizations from hot water, ethanol, methanol, or isopropanol.[7][8]
-
Solvent Pairs: If the compound is too soluble in one solvent and poorly soluble in another, a solvent pair can be effective. A common strategy for polar compounds is to dissolve in a good polar solvent (e.g., ethanol, ethyl acetate) and then add a non-polar anti-solvent (e.g., hexanes, heptane) dropwise to the hot solution until turbidity persists.[9]
| Solvent/Solvent System | Rationale |
| Water | Good for highly polar compounds; high boiling point allows for a wide solubility differential.[7] |
| Ethanol/Water | A commonly used pair for moderately polar compounds.[10] |
| Ethyl Acetate/Hexanes | Dissolve in hot ethyl acetate and add hexanes as an anti-solvent. Good for removing less polar impurities. |
| Toluene | Can be effective for aromatic carboxylic acids. |
Analytical Methods for Impurity Profiling
Accurate assessment of purity is crucial. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically effective for separating the carboxylic acid from its less polar precursors and byproducts.[5]
-
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) with a more polar solvent (e.g., methanol) and a small amount of acetic or formic acid (0.5-1%) to suppress ionization of the carboxylic acid and reduce tailing.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify major impurities if their signals are resolved.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing molecular weight information.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-Methoxyoxazole-2-carboxylic acid? A1: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20 °C is ideal) and protected from light to minimize degradation.
Q2: Is the compound sensitive to air and moisture? A2: Yes. The oxazole ring can be susceptible to hydrolysis, so minimizing exposure to moisture is recommended. While not acutely sensitive to air, storage under an inert atmosphere is best practice to prevent potential long-term oxidative degradation.[5]
Q3: What are the key safety precautions when handling this compound and its precursors? A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The starting material, methyl 2-isocyanoacetate, is harmful if inhaled, in contact with skin, or if swallowed.[11] Refer to the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Methoxyacetaldehyde | C3H6O2 | CID 91563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methoxyacetaldehyde, 10312-83-1 [thegoodscentscompany.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. reddit.com [reddit.com]
- 11. georganics.sk [georganics.sk]
Technical Support Center: Purification of Acidic Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of acidic heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these often polar and reactive molecules. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of purification.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Problem 1: My acidic heterocyclic compound shows poor retention and elutes in the void volume during reversed-phase chromatography.
Cause: Highly polar acidic heterocycles may have insufficient hydrophobic interaction with the C18 stationary phase, especially if they are ionized. Standard reversed-phase columns are often not ideal for retaining such polar compounds.[1]
Solution:
-
Mobile Phase Modification:
-
Lower the pH: Suppress the ionization of your acidic compound by adding an acid to the mobile phase. A general guideline is to adjust the mobile phase pH to be at least two units below the pKa of your compound.[2] Commonly used acids include formic acid (0.1%), acetic acid (0.1%), or trifluoroacetic acid (TFA) (0.05-0.1%).[3] This protonation increases hydrophobicity and enhances retention on a C18 column.
-
Use 100% Aqueous Mobile Phase: For very polar compounds, starting with a 100% aqueous mobile phase can promote retention.[1]
-
-
Alternative Stationary Phases:
-
Consider a Mixed-Mode Column: These columns combine reversed-phase and ion-exchange functionalities.[4][5][6] For an acidic compound, a mixed-mode reversed-phase/anion-exchange (RP/AX) column can provide hydrophobic interaction and electrostatic retention of the ionized acid, significantly improving retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
-
Problem 2: I'm observing significant peak tailing for my acidic compound, even after modifying the mobile phase pH.
Cause: Peak tailing can result from secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[3] Even with pH modification, some interaction may persist.
Solution:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping minimize the number of accessible silanol groups, reducing the potential for undesirable secondary interactions.
-
Employ a Charged Surface Hybrid (CSH) Column: CSH columns have a low-level positive surface charge that can improve peak shape for acidic compounds when using low-ionic-strength mobile phases like those containing formic acid.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to saturate the active sites on the stationary phase, minimizing their interaction with your analyte and improving peak symmetry.
-
Consider a Different Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can sometimes alter selectivity and improve peak shape.[7]
Problem 3: My compound appears to be degrading on the chromatography column.
Cause: The acidic nature of silica gel or the mobile phase conditions can lead to the degradation of sensitive heterocyclic compounds.[8]
Solution:
-
Test for Stability: Before committing to a purification method, spot your compound on a TLC plate coated with the intended stationary phase (e.g., silica gel) and let it sit for a period. If a new spot appears, your compound is likely unstable on that stationary phase.[8]
-
Deactivate the Silica Gel: If you must use silica gel, you can reduce its acidity by treating it with a base, such as triethylamine, before packing the column.
-
Alternative Stationary Phases:
-
Alumina or Florisil: For less challenging separations, these may be viable, less acidic alternatives to silica gel.[8]
-
Polymer-Based Columns: These are generally more stable across a wider pH range and can be a good option for pH-sensitive compounds.
-
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which is less aggressive than many liquid mobile phases and can be suitable for thermally labile molecules.[9]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection and application of purification techniques for acidic heterocyclic compounds.
Q1: What are the main alternative purification techniques to standard silica gel chromatography for acidic heterocycles?
A1: Beyond traditional normal-phase chromatography on silica, several powerful techniques are available:
-
Reversed-Phase Chromatography (RPC) with pH control: The most common alternative, using a non-polar stationary phase and a polar mobile phase with pH modifiers to control the ionization state of the analyte.[10]
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[11][12][13][14] For acidic compounds, anion-exchange chromatography is used, where the stationary phase is positively charged.[12]
-
Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[4][5][6][15] This is particularly effective for complex mixtures containing acidic, basic, and neutral compounds.[15]
-
Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[9] It is advantageous for its speed and reduced solvent consumption.[16]
-
Recrystallization: A powerful technique for purifying solid compounds, often capable of achieving very high purity.[17][18][19][20]
-
Solid-Phase Extraction (SPE): Primarily used for sample cleanup and concentration, SPE can be a valuable preliminary purification step.[21][22][23]
Q2: How do I choose the right purification technique for my specific acidic heterocyclic compound?
A2: The choice of technique depends on several factors, including the compound's polarity, pKa, stability, and the nature of the impurities. The following decision tree can guide your selection:
Caption: Decision tree for selecting a purification technique.
Q3: Can you explain the importance of pKa when purifying acidic heterocyclic compounds?
A3: The pKa is the pH at which an acid is 50% ionized and 50% in its neutral form.[24] This is a critical parameter in chromatography because the ionization state of your compound dramatically affects its retention.
-
In Reversed-Phase Chromatography: To maximize retention, you generally want your acidic compound to be in its neutral, more hydrophobic form. This is achieved by setting the mobile phase pH at least 2 units below the compound's pKa.[2]
-
In Ion-Exchange Chromatography: To achieve retention on an anion-exchange column, your acidic compound must be ionized (negatively charged). Therefore, the mobile phase pH should be set above the compound's pKa.
The pKa of a buffer can also be influenced by temperature, pressure, and ionic strength, which are important considerations in method development.[25]
Section 3: Experimental Protocols & Data
Protocol 1: Purification of a Polar Acidic Heterocycle using Mixed-Mode Chromatography
This protocol is designed for an acidic heterocyclic compound that shows poor retention in standard reversed-phase chromatography.
-
Column Selection: Choose a mixed-mode reversed-phase/anion-exchange (RP/AX) column.
-
Sample Preparation: Dissolve the crude sample in a solvent compatible with the mobile phase, such as a mixture of water and organic solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.45 µm filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-20 µL
-
Detection: UV at an appropriate wavelength.
-
Gradient:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Rationale: The low pH of the mobile phase ensures that many basic and neutral impurities will be well-behaved. The anion-exchange functionality of the stationary phase will provide an additional retention mechanism for the acidic analyte, even if it is partially ionized.
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid acidic heterocyclic compounds.
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[20] Test small amounts of your compound in various solvents (e.g., water, ethanol, ethyl acetate, hexanes) to find a suitable one. Solvent pairs can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[20][26]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[26]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[19]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Summary: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Reversed-Phase (pH modified) | Hydrophobic interactions with a non-polar stationary phase.[3] | Widely applicable, good for moderately polar compounds. | May not retain very polar compounds, pH control is crucial.[1] | Moderately polar acidic heterocycles. |
| Ion-Exchange | Electrostatic interactions between charged analytes and a charged stationary phase.[11][12] | Highly selective for charged molecules, high capacity.[11] | Requires buffered mobile phases, may not be MS-friendly. | Highly polar, ionizable acidic heterocycles. |
| Mixed-Mode | Combines multiple retention mechanisms (e.g., RP and IEX).[4][6] | Excellent for complex mixtures with analytes of varying polarity and charge.[15] | Method development can be more complex. | Mixtures of acidic, basic, and neutral compounds. |
| Supercritical Fluid (SFC) | Partitioning between a supercritical fluid mobile phase and a stationary phase.[9] | Fast, reduced organic solvent consumption, good for chiral separations.[16] | Requires specialized equipment, may not be suitable for very polar compounds without modifiers. | Thermally labile and chiral acidic heterocycles. |
| Recrystallization | Differential solubility of the compound and impurities in a solvent.[17][20] | Can yield very high purity, scalable. | Only applicable to solids, requires finding a suitable solvent. | Solid, crystalline acidic heterocycles. |
Section 4: Visualizing Workflows
Workflow for Method Development in Reversed-Phase Chromatography
Caption: Method development workflow for reversed-phase chromatography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Ion chromatography - Wikipedia [en.wikipedia.org]
- 13. bio-rad.com [bio-rad.com]
- 14. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. openaccesspub.org [openaccesspub.org]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. physics.emu.edu.tr [physics.emu.edu.tr]
- 21. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. westfield.ma.edu [westfield.ma.edu]
Validation & Comparative
"comparison of 5-Phenylisoxazole-4-carboxylic acid with other isoxazole isomers"
An In-Depth Comparative Guide to Phenylisoxazole Carboxylic Acid Isomers for Medicinal Chemists
In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged scaffold, a testament to its metabolic stability and versatile pharmacophoric nature. However, the true potential of this heterocycle is unlocked through the precise placement of its substituents. A subtle shift in the position of a functional group can dramatically alter a molecule's interaction with a biological target, transforming an inactive compound into a potent drug candidate.
This guide provides a comprehensive comparison of 5-Phenylisoxazole-4-carboxylic acid and its key structural isomers. We will dissect the nuanced differences in their physicochemical properties, synthetic accessibility, and biological activities, providing the field-proven insights and experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their discovery programs.
The Critical Role of Isomerism: A Physicochemical Perspective
The positioning of the phenyl and carboxylic acid groups around the isoxazole core dictates the molecule's electronic distribution, acidity, lipophilicity, and overall three-dimensional shape. These fundamental characteristics are paramount as they govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug. A comparative analysis reveals significant, albeit subtle, differences among the isomers.[1][2]
Table 1: Comparative Physicochemical Properties of Phenylisoxazole Carboxylic Acid Isomers
| Isomer | Structure | Predicted pKa | Predicted cLogP | Key Structural Insights |
| This compound | Phenyl at C5, COOH at C4 | ~2.1[3] | ~2.4 | The carboxyl group is adjacent to the phenyl-substituted carbon. This proximity can lead to steric and electronic effects influencing acidity and receptor binding. |
| 3-Phenylisoxazole-4-carboxylic acid | Phenyl at C3, COOH at C4 | ~2.2 | ~2.5 | Similar to its 5,4-counterpart, the C4-carboxyl group is influenced by the adjacent phenyl ring, though the different nitrogen position alters the ring's electronic nature. |
| 3-Phenylisoxazole-5-carboxylic acid | Phenyl at C3, COOH at C5 | ~3.5 | ~1.9[4] | The carboxyl group is attached to the carbon adjacent to the ring oxygen, which generally results in a less acidic profile compared to isomers with the carboxyl at the 4-position. |
| 5-Phenylisoxazole-3-carboxylic acid | Phenyl at C5, COOH at C3 | ~3.6 | ~2.4[5] | The carboxyl group at C3 is electronically distinct, influenced directly by the ring nitrogen, which impacts its acidity and hydrogen bonding potential. |
Note: Predicted values are sourced from publicly available databases or calculated using computational models and should be confirmed experimentally.
The variation in pKa is particularly noteworthy. Isomers with the carboxylic acid at the C4 position are predicted to be more acidic. This difference can profoundly affect a compound's ionization state at physiological pH, impacting its solubility, cell permeability, and ability to engage in ionic interactions with a target protein.[1][2]
Isomer-Specific Synthesis: Strategies and Protocols
The synthesis of a specific phenylisoxazole carboxylic acid isomer requires careful selection of starting materials and reaction conditions to control regioselectivity. The two most prevalent strategies involve the [3+2] cycloaddition of a nitrile oxide with an alkyne or the condensation of a β-dicarbonyl compound with hydroxylamine.[6][7]
Caption: General synthetic pathways to phenylisoxazole carboxylic acid isomers.
Experimental Protocol: Synthesis of 3-Phenylisoxazole-4-carboxylic Acid
This protocol is adapted from established methodologies for preparing 3-substituted-4-isoxazole carboxylic acids and demonstrates a common industrial approach.[8]
Causality Behind Experimental Choices: This multi-step synthesis is designed for high regioselectivity and yield. The initial cyclization forms a stable isoxazol-5-one intermediate. The subsequent reaction with DMF-DMA activates the 4-position for a ring-opening and re-closure cascade, which selectively yields the 4-carboxylic acid isomer upon hydrolysis, preventing the formation of other isomers.[8]
Materials:
-
Ethyl 3-oxo-3-phenylpropanoate (Ethyl Benzoylacetate)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Step-by-Step Methodology:
-
Synthesis of 3-Phenylisoxazol-5(4H)-one:
-
Dissolve ethyl 3-oxo-3-phenylpropanoate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in water.
-
Cool the mixture to 0-5 °C and slowly add an aqueous solution of NaOH (2.2 eq) while maintaining the temperature.
-
Stir the reaction at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.
-
Acidify the mixture with HCl to pH 2-3 to precipitate the product. Filter, wash with cold water, and dry to obtain the isoxazolone intermediate.
-
-
Synthesis of 4-((Dimethylamino)methylene)-3-phenylisoxazol-5(4H)-one:
-
Suspend the 3-phenylisoxazol-5(4H)-one (1.0 eq) in a suitable solvent like toluene.
-
Add DMF-DMA (1.2 eq) and heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with a cold solvent and dry.
-
-
Hydrolysis to 3-Phenylisoxazole-4-carboxylic Acid:
-
Add the intermediate from step 2 (1.0 eq) to an aqueous solution of NaOH (1.0 eq).
-
Warm the mixture to approximately 40 °C and stir for 1 hour.[8]
-
Monitor the reaction by TLC. Upon completion, cool the solution and acidify with concentrated HCl to pH 2-3.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-phenylisoxazole-4-carboxylic acid.
-
Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The isoxazole scaffold is present in a wide array of approved drugs. Phenylisoxazole derivatives, in particular, have shown promise as enzyme inhibitors and signaling modulators.[9][10] For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[11][12]
The inhibitory activity is highly dependent on the isomer's structure, which dictates how the molecule fits into the enzyme's active site and forms key interactions.
Caption: Hypothetical binding modes illustrating the impact of isomerism on enzyme inhibition.
As depicted, the 5-phenyl-3-carboxy isomer might position its phenyl group perfectly within a hydrophobic pocket while its carboxylate forms crucial hydrogen bonds, leading to potent inhibition. In contrast, the 3-phenyl-5-carboxy isomer, with its altered geometry, may fail to achieve this optimal binding orientation, resulting in significantly weaker activity. This principle underscores the necessity of synthesizing and testing multiple isomers during a lead optimization campaign. Other phenylisoxazole derivatives have demonstrated potent activity as antibacterial agents and histone deacetylase (HDAC) inhibitors, further highlighting the scaffold's therapeutic potential.[7][13][14]
Conclusion and Strategic Recommendations
This guide illustrates that the choice of a phenylisoxazole carboxylic acid isomer is a critical, data-driven decision. The subtle repositioning of the phenyl and carboxyl groups leads to distinct physicochemical profiles, necessitates different synthetic strategies, and can result in vastly different biological outcomes.
For drug development professionals, we recommend the following strategic approach:
-
Parallel Synthesis: Early in a project, synthesize and evaluate all accessible isomers to gain a comprehensive understanding of the SAR.
-
Physicochemical Profiling: Experimentally determine key properties like pKa, solubility, and logP to build robust models that correlate structure with ADME characteristics.
-
Structural Biology: Whenever possible, obtain co-crystal structures to visualize the binding mode of active isomers. This provides invaluable, actionable insights for further rational design.
By embracing the complexity of isomerism and systematically evaluating each variant, researchers can more effectively navigate the challenging path of drug discovery and unlock the full therapeutic potential of the phenylisoxazole scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-3-phenylisoxazole-4-carboxylic acid CAS#: 1136-45-4 [m.chemicalbook.com]
- 4. 3-Phenylisoxazole-5-carboxylic Acid | C10H7NO3 | CID 737474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors | Scilit [scilit.com]
- 13. journals.plos.org [journals.plos.org]
- 14. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
"comparative analysis of isoxazole-4-carboxamide versus isoxazole-3-carboxamide"
An In-Depth Comparative Analysis for Drug Development Professionals: Isoxazole-4-Carboxamide Versus Isoxazole-3-Carboxamide
As a Senior Application Scientist, my experience has consistently shown that subtle changes in molecular architecture can lead to dramatic shifts in biological outcomes. Nowhere is this more evident than in the realm of heterocyclic scaffolds like isoxazole. The positional isomerism of a simple carboxamide group—moving from the 4-position to the 3-position—transforms the molecule's electronic, steric, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of these two scaffolds, moving beyond a simple list of properties to explain the causality behind their divergent behaviors and equip researchers with the insights needed for rational drug design.
Core Physicochemical and Synthetic Differences
The placement of the carboxamide group directly influences the electron distribution within the isoxazole ring and the molecule's overall topography. These changes have profound implications for properties that govern a compound's journey from administration to its biological target.
| Property | Isoxazole-4-Carboxamide | Isoxazole-3-Carboxamide | Mechanistic Rationale |
| Electronic Nature | The C4 position is electronically distinct, flanked by a carbon and the oxygen atom of the ring. | The C3 position is adjacent to the ring nitrogen, making it more electron-deficient. | The proximity to the electronegative nitrogen atom in the 3-position isomer results in a stronger inductive electron withdrawal compared to the 4-position. |
| Acidity (pKa of Amide N-H) | Generally higher (less acidic). | Generally lower (more acidic). | The increased electron-withdrawing character at the C3 position enhances the acidity of the attached carboxamide proton. |
| Lipophilicity (LogP) | Varies based on substituents, but the scaffold can be manipulated for desired lipophilicity. | Often exhibits different lipophilicity profiles compared to the 4-isomer due to altered polarity and hydrogen bonding capacity. | The change in the molecule's dipole moment and the potential for intramolecular hydrogen bonding differs between isomers, affecting partitioning behavior. |
| Metabolic Stability | Prone to N-O ring cleavage, as seen with Leflunomide.[1][2] | Can be more resistant to N-O ring cleavage, with metabolism potentially favoring amide bond hydrolysis.[2] | The electronic environment around the N-O bond is different. The 3-unsubstituted isoxazole ring in some 4-carboxamides is susceptible to deprotonation and subsequent ring scission.[1] |
Synthetic Considerations
The synthesis of both isomers often relies on the foundational 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3][4] The key distinction lies in the choice of starting materials to achieve the desired regiochemistry.
-
For Isoxazole-4-Carboxamides: A common route involves the cycloaddition to generate an isoxazole-4-carboxylic ester, which is then hydrolyzed and coupled with a desired amine.[5]
-
For Isoxazole-3-Carboxamides: Synthesis can be achieved by using a starting material where the carboxylate or a precursor is already attached to the carbon that will become the C3 position of the final isoxazole ring.[6]
Pharmacological Activity: A Tale of Two Scaffolds
The most illustrative comparison of these two isomers comes from the well-documented case of Leflunomide and subsequent investigations into its structural analogs.
Case Study: Leflunomide (An Isoxazole-4-Carboxamide) vs. UTL-5 Series (Isoxazole-3-Carboxamides)
Leflunomide is a classic isoxazole-4-carboxamide-based prodrug approved for treating rheumatoid arthritis.[2] Its mechanism hinges on metabolic activation.
-
Metabolic Activation: In the body, the isoxazole ring of Leflunomide is cleaved, breaking the N-O bond to form the active metabolite, teriflunomide.[2]
-
Mechanism of Action: Teriflunomide is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[2]
-
Therapeutic Effect: By blocking pyrimidine synthesis, teriflunomide halts the proliferation of rapidly dividing cells, particularly activated lymphocytes, thereby suppressing the autoimmune response in rheumatoid arthritis.
In an effort to mitigate the liver toxicity and teratogenicity associated with Leflunomide—thought to be linked to the ring-opening metabolism—researchers developed the UTL-5 series of compounds based on the isomeric isoxazole-3-carboxamide scaffold.[2] The results were striking:
-
Altered Metabolism: Unlike Leflunomide, the UTL-5 compounds did not undergo N-O bond cleavage. Instead, their major metabolic pathway was the cleavage of the peptide (amide) bond.[2]
-
Loss of Primary MOA: Crucially, UTL-5b and its metabolites did not inhibit the DHODH enzyme.[2]
-
Different Pharmacological Profile: Despite losing the primary mechanism of action, the UTL-5 compounds retained significant anti-inflammatory and anti-arthritic effects, suggesting they operate through a different, DHODH-independent pathway.[2]
-
Improved Safety Profile: The UTL-5 compounds demonstrated lower acute toxicity and a shift from potential liver toxicity to a liver-protective effect.[2]
This case study authoritatively demonstrates that shifting the carboxamide from the 4- to the 3-position completely alters the metabolic fate, mechanism of action, and safety profile.
Logical Relationship: Isomer Position and Biological Outcome
Caption: Comparative metabolic and pharmacological pathways of the two isomers.
Broader Therapeutic Applications
While the Leflunomide case is definitive, both scaffolds are being actively explored in other therapeutic areas, particularly oncology. Numerous studies have synthesized series of isoxazole-4-carboxamides and isoxazole-3-carboxamides and evaluated them for anticancer activity.[7][8][9][10][11] The efficacy is highly dependent on the specific substitutions on the core scaffold and the target cancer cell line, with derivatives of both isomers showing moderate to potent cytotoxic activities.[7][11][12] This underscores a critical principle for drug discovery teams: neither scaffold should be discounted. Parallel synthesis and screening of both isomeric series are essential in early-stage discovery to identify the optimal scaffold for a given biological target.
Experimental Workflow: Comparative Cytotoxicity Screening
Caption: A parallel screening workflow to identify the superior isomer scaffold.
Self-Validating Experimental Protocol: In Vitro Metabolic Stability
To experimentally validate the differing metabolic fates discussed, an in vitro assay using human liver microsomes (HLM) is the gold standard. This protocol is inherently self-validating through the use of controls.
Objective: To determine the rate of metabolic degradation of an isoxazole-4-carboxamide versus an isoxazole-3-carboxamide.
Materials:
-
Test compounds (both isomers)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control (a compound with known high clearance, e.g., Verapamil)
-
Negative control (a compound with known low clearance, e.g., Warfarin)
-
Quenching solution: ice-cold acetonitrile with an internal standard (e.g., Tolbutamide)
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, pre-warm HLM and the NADPH regenerating system in phosphate buffer to 37°C.
-
Initiation: Add a small volume of the test compound stock solution to the reaction mixture to initiate the metabolic reaction. Final DMSO concentration should be <0.5% to avoid enzyme inhibition.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the ice-cold quenching solution. The T=0 sample serves as the 100% reference.
-
Protein Precipitation: Vortex and centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard.
-
Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
-
Validation: The rapid disappearance of the positive control and the stability of the negative control validate the activity and integrity of the microsomal preparation and the experimental setup.
Conclusion for the Practicing Scientist
The positional isomerism between isoxazole-4-carboxamide and isoxazole-3-carboxamide is not a trivial structural modification. It is a critical design choice that dictates metabolic fate, mechanism of action, and toxicological profile.
-
Isoxazole-4-Carboxamide: This scaffold has a clinically validated precedent in Leflunomide. However, researchers must remain vigilant for potential liabilities associated with N-O bond cleavage and the resulting DHODH inhibition, which may be undesirable for certain therapeutic targets.
-
Isoxazole-3-Carboxamide: This isomer offers a clear strategic path to avoid the metabolic liabilities of the 4-carboxamide scaffold. It provides an opportunity to discover novel mechanisms of action, as demonstrated by the UTL-5 series, and may present a superior safety profile.
For any drug discovery program leveraging the isoxazole carboxamide core, a comprehensive and parallel evaluation of both isomers is not just recommended; it is essential for making informed decisions, mitigating risks, and unlocking the full therapeutic potential of this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Biological Activity for 5-Phenylisoxazole-4-carboxylic Acid Analogs
Introduction: The Versatility of the Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-tumor, antiviral, hypoglycemic, and antifungal properties.[1] The 5-phenylisoxazole-4-carboxylic acid core, in particular, offers a synthetically tractable framework for the development of novel therapeutic agents. The strategic modification of this scaffold allows for the fine-tuning of physicochemical properties and target-specific interactions, making its analogs promising candidates for drug discovery programs.[2]
This guide provides a comprehensive overview of the essential experimental protocols and comparative data analysis required to validate the biological activity of novel this compound analogs. As a Senior Application Scientist, the focus here is not just on the "how" but the "why" – elucidating the rationale behind experimental design to ensure the generation of robust and reproducible data.
Synthesis and Characterization of this compound Analogs
The synthesis of this compound analogs typically involves the reaction of a substituted benzaldehyde oxime with an appropriate acetoacetate derivative, followed by hydrolysis of the resulting ester.[1] The diversity of commercially available starting materials allows for the generation of a wide range of analogs with substitutions on the phenyl ring.
Characterization of the synthesized analogs is crucial to confirm their identity and purity before proceeding with biological assays. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[3]
Validation of Biological Activity: A Two-Pronged Approach
The validation of the biological activity of novel compounds typically begins with in vitro assays to determine their direct effect on a molecular target (e.g., an enzyme) and their broader effects on cellular systems.
Enzyme Inhibition Assays: Quantifying Target Engagement
For analogs designed to inhibit a specific enzyme, a direct enzyme inhibition assay is the primary method for validation.[4] This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
This protocol provides a general framework. Specific parameters such as buffer composition, pH, and substrate concentration must be optimized for the particular enzyme under investigation.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer that ensures optimal enzyme activity and stability. The choice of buffer and pH is critical and enzyme-specific.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in the assay buffer. The final enzyme concentration in the assay should be in the linear range of the activity curve.
-
Substrate Stock Solution: Prepare a stock solution of the substrate that, upon enzymatic conversion, produces a chromogenic or fluorogenic product.
-
Inhibitor Stock Solutions: Dissolve the this compound analogs in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions (e.g., 10 mM).[5] From these, prepare serial dilutions to test a range of concentrations.
-
-
Assay Setup (96-well plate format):
-
Negative Control (0% Inhibition): Add assay buffer, enzyme, and DMSO (at the same final concentration as the inhibitor wells).
-
Positive Control (100% Inhibition): Add assay buffer, enzyme, and a known inhibitor of the enzyme (if available).
-
Test Wells: Add assay buffer, enzyme, and the serially diluted this compound analogs.
-
Blank Wells: Add assay buffer and substrate only (to account for non-enzymatic substrate degradation).
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.[6]
-
-
Initiation of the Enzymatic Reaction:
-
Add the substrate to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the data to the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.
-
References
The Isoxazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Phenylisoxazole-4-carboxylic Acid Derivatives
For the discerning researcher in drug discovery, the isoxazole ring represents a privileged scaffold, a versatile building block capable of interacting with a wide array of biological targets. This guide delves into the nuanced world of 5-phenylisoxazole-4-carboxylic acid derivatives, offering a comparative analysis of their structure-activity relationships (SAR) across different therapeutic targets. We will dissect the key structural modifications that govern potency and selectivity, supported by experimental data and detailed protocols to empower your own research endeavors.
The this compound Core: A Launchpad for Diverse Biological Activities
The this compound core is a synthetically tractable starting point for generating libraries of bioactive molecules. The phenyl ring at the 5-position, the isoxazole core, and the carboxylic acid at the 4-position each offer opportunities for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and its interaction with a target protein. Our exploration will focus on several key areas where this scaffold has shown significant promise: anti-inflammatory, metabolic, and anticancer applications.
Comparative Analysis of Structure-Activity Relationships
Xanthine Oxidase Inhibition: Targeting Hyperuricemia and Gout
A study on 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors provides valuable insights that can be extrapolated to the 4-carboxylic acid isomers. Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for treating gout.
Key SAR Observations for Xanthine Oxidase Inhibition:
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM) |
| 1a | 3-CN | 0.85 |
| 1b | 4-CN | 1.23 |
| 1c | 3-NO2 | 2.14 |
| 1d | 4-NO2 | 3.56 |
| Allopurinol (Standard) | - | 2.45 |
Data adapted from a study on 5-phenylisoxazole-3-carboxylic acid derivatives.[1]
From this data, we can infer several critical points:
-
Position of the Substituent: A cyano group at the 3-position of the phenyl ring (meta position) resulted in the most potent inhibition, even surpassing the standard drug, allopurinol.[1]
-
Nature of the Substituent: Electron-withdrawing groups like cyano (CN) and nitro (NO2) appear to be beneficial for activity. The cyano group generally confers greater potency than the nitro group.[1]
-
Carboxylic Acid and Isoxazole Core: The acidic proton of the carboxylic acid and the hydrogen bond accepting capabilities of the isoxazole nitrogen are likely crucial for anchoring the inhibitor within the active site of xanthine oxidase.
Phosphodiesterase 4 (PDE4) Inhibition: An Anti-Inflammatory Avenue
PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic AMP (cAMP). Inhibiting PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines. While specific SAR tables for this compound derivatives as PDE4 inhibitors are not consolidated in the literature, a study on related phenyl-oxazole derivatives highlights important structural features.
Key SAR Insights for PDE4 Inhibition:
-
Phenyl Ring Substitution: The introduction of a methoxy group at the para-position of the phenyl ring has been shown to enhance inhibitory activity against PDE4B.[2] Molecular docking studies suggest this group interacts favorably within the metal-binding pocket of the enzyme.[2]
-
Carboxylic Acid Bioisosteres: The carboxylic acid moiety is often a key pharmacophore. However, it can be replaced with other acidic groups (bioisosteres) to modulate pharmacokinetic properties.
-
Amide Derivatives: Conversion of the carboxylic acid to an amide can lead to potent derivatives. The nature of the amine used in the amide formation will significantly impact activity and should be a key point of library diversification.
Tubulin Polymerization Inhibition: A Strategy for Cancer Therapy
The disruption of microtubule dynamics is a well-established anticancer strategy. Certain isoxazole-containing compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site.
Key SAR Considerations for Tubulin Polymerization Inhibition:
-
The Phenyl "A" Ring: The 5-phenyl group often mimics the trimethoxyphenyl ring of colchicine, a classic tubulin inhibitor. Substitutions on this ring that enhance its binding in the hydrophobic pocket of the colchicine binding site are expected to increase potency.
-
The "B" Ring Mimic: The isoxazole ring itself can act as a mimic of the B ring of colchicine.
-
The Carboxamide Moiety: Conversion of the carboxylic acid to a carboxamide is a common strategy in the design of tubulin inhibitors. The substituent on the amide nitrogen can extend into other regions of the colchicine binding site to form additional interactions.
Experimental Protocols: A Guide to Evaluation
To facilitate your research, we provide detailed, step-by-step protocols for key assays used to evaluate the biological activity of this compound derivatives.
Synthesis of this compound Derivatives (General Procedure)
This protocol outlines a general method for the synthesis of the core scaffold and its subsequent conversion to amide derivatives.
Caption: General synthetic workflow for 5-phenylisoxazole-4-carboxamide derivatives.
Step-by-Step Protocol:
-
Synthesis of the 1,3-Dicarbonyl Intermediate: To a solution of sodium ethoxide in ethanol, add a substituted acetophenone and diethyl oxalate. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Cyclization to form the Isoxazole Ester: Add hydroxylamine hydrochloride to the reaction mixture from Step 1. Reflux the mixture until the cyclization is complete.
-
Hydrolysis to the Carboxylic Acid: Treat the ethyl 5-phenylisoxazole-4-carboxylate with an aqueous solution of sodium hydroxide and heat to reflux. After cooling, acidify the mixture with hydrochloric acid to precipitate the this compound.[3]
-
Amide Formation: To a solution of the carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., EDCI), an activator (e.g., HOBt), and the desired amine. Stir the reaction at room temperature until completion.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid.
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of xanthine oxidase, xanthine (substrate), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Assay Setup: In a 96-well plate, add the buffer, xanthine oxidase, and varying concentrations of the test compound or a positive control (e.g., allopurinol).
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the xanthine solution to each well to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 295 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This high-throughput assay measures PDE4 activity by monitoring the change in fluorescence polarization of a fluorescently labeled cAMP substrate.
References
- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Assessing the Cross-Reactivity of 5-Phenylisoxazole-4-carboxylic acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 5-Phenylisoxazole-4-carboxylic acid, a small molecule with potential therapeutic applications. By employing a multi-tiered screening strategy, we can elucidate its on-target potency and identify potential off-target interactions, a critical step in preclinical development.
Introduction: The Importance of Selectivity Profiling
This compound belongs to the isoxazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The therapeutic efficacy of any drug candidate is intrinsically linked to its selectivity—the ability to interact with its intended target with high affinity while avoiding interactions with other biomolecules that could lead to adverse effects. Therefore, rigorous cross-reactivity studies are not merely a regulatory requirement but a fundamental aspect of rational drug design.
This guide will delineate a systematic approach to assess the selectivity of this compound, beginning with the identification of a likely primary target based on structural analogy, followed by the selection of a panel of potential off-targets, and concluding with detailed protocols for in vitro biochemical and cell-based assays.
Identifying the Primary Target and Rationale for Off-Target Selection
While the direct molecular target of this compound is not extensively documented, studies on its close structural analog, 5-phenylisoxazole-3-carboxylic acid, have demonstrated potent inhibitory activity against xanthine oxidase .[3] This enzyme plays a crucial role in purine metabolism and is a validated target for the treatment of gout and hyperuricemia.[4][5] Given the minor positional difference of the carboxylic acid group, xanthine oxidase is a high-probability primary target for this compound.
Based on the broad bioactivity of the isoxazole scaffold, a panel of potential off-targets representing key protein families implicated in drug side effects should be selected for comprehensive cross-reactivity profiling. These include:
-
Kinases: A large family of enzymes involved in cell signaling. Isoxazole derivatives have been reported to inhibit various kinases, including p38 MAP kinase, VEGFR, and PDGFR.[6][7]
-
Nuclear Receptors: These ligand-activated transcription factors are common off-targets for small molecules. Peroxisome Proliferator-Activated Receptors (PPARs) are a relevant subfamily, as some isoxazoles have been shown to modulate their activity.[3][8]
-
Histone Deacetylases (HDACs): Phenylisoxazole derivatives have recently been identified as inhibitors of HDACs, making this an important class of enzymes to investigate for potential cross-reactivity.[9][10]
The following experimental plan will therefore focus on assessing the activity of this compound against xanthine oxidase as the primary target and a representative selection of kinases, nuclear receptors, and HDACs as potential off-targets.
Experimental Workflows and Protocols
A tiered approach to cross-reactivity screening is recommended, starting with in vitro biochemical assays for direct target engagement and progressing to cell-based assays to assess activity in a more physiological context.
Caption: Tiered experimental workflow for assessing cross-reactivity.
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the production of uric acid from xanthine.[11]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
This compound (test compound)
-
Allopurinol (positive control)[5]
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and allopurinol in DMSO.
-
Prepare a working solution of xanthine oxidase in phosphate buffer.
-
Prepare a working solution of xanthine in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of serially diluted test compound or control to the appropriate wells.
-
Add 178 µL of phosphate buffer to each well.
-
Add 10 µL of xanthine oxidase solution to each well, except for the blank wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of xanthine solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid production (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Kinase Inhibition Assays
A variety of commercially available luminescence-based or fluorescence-based assays can be used to assess kinase inhibition.[12][13] The general principle involves quantifying the amount of ATP consumed or ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., p38α, VEGFR2, PDGFRβ)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound, kinase, and substrate in the kinase assay buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescent signal.
-
Calculate the percent inhibition and determine the IC50 value.
-
Protocol 3: Nuclear Receptor Ligand Binding Assay
A common method for assessing binding to nuclear receptors is a competitive binding assay using a radiolabeled or fluorescently labeled ligand.[14][15]
Materials:
-
Purified nuclear receptor ligand-binding domain (LBD) (e.g., PPARα, PPARγ)
-
Labeled ligand (radiolabeled or fluorescent)
-
Test compound
-
Assay buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup: In a suitable microplate, combine the nuclear receptor LBD, the labeled ligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Detection: Measure the amount of labeled ligand bound to the receptor. For radioligands, this may involve separation of bound from free ligand followed by scintillation counting. For fluorescent ligands, fluorescence polarization can be used.
-
Data Analysis: Determine the ability of the test compound to displace the labeled ligand and calculate the IC50 or Ki value.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in a clear and concise format to allow for easy comparison of the compound's potency against the primary target and various off-targets.
Table 1: Comparative Inhibitory Activity of this compound
| Target Class | Specific Target | Assay Type | IC50 (µM) [Hypothetical Data] |
| Primary Target | Xanthine Oxidase | Biochemical | 0.5 |
| Kinases | p38α | Biochemical | > 50 |
| VEGFR2 | Biochemical | 25 | |
| PDGFRβ | Biochemical | 30 | |
| Nuclear Receptors | PPARα | Binding Assay | > 100 |
| PPARγ | Binding Assay | > 100 | |
| HDACs | HDAC1 | Biochemical | 15 |
A selectivity score can be calculated to quantify the compound's specificity. A simple selectivity index can be determined by dividing the IC50 for an off-target by the IC50 for the primary target. A higher selectivity index indicates greater specificity.
Visualizing Signaling Pathways
Understanding the potential impact of off-target binding requires knowledge of the relevant signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic heterocyclic derivatives as promising xanthine oxidase inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Spectroscopic Analysis of Phenylisoxazole Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of phenylisoxazole derivatives is a critical step in understanding their structure-activity relationships (SAR) and advancing new therapeutic agents. This guide provides an in-depth comparison of the spectroscopic data across various phenylisoxazole derivatives, grounded in fundamental principles and supported by experimental evidence. We will explore how subtle changes in chemical structure are reflected in NMR, Mass Spectrometry, Infrared, and UV-Visible spectroscopy, offering insights into rational experimental design and data interpretation.
The Phenylisoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The isoxazole ring system is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[1] The phenylisoxazole core, in particular, offers a versatile scaffold for modification. The relative positions of the phenyl and isoxazole rings (e.g., 3-phenyl, 5-phenyl) and the nature and position of substituents on either ring dramatically influence the molecule's electronic properties, conformation, and ultimately, its biological function. Spectroscopic analysis is, therefore, an indispensable tool for confirming the identity, purity, and structure of these synthesized derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules like phenylisoxazoles. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In phenylisoxazole derivatives, the key regions of interest are the aromatic protons on the phenyl ring and the single proton on the isoxazole ring (if present).
-
Isoxazole Proton: The chemical shift of the isoxazole C4-H is typically observed as a sharp singlet. For example, in 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole, this proton appears as a singlet at δ 6.181 ppm.[2] In ethyl 3-phenylisoxazole-4-carboxylate, the C5-H appears further downfield at δ 9.01 ppm due to the deshielding effect of the adjacent ester group.[3]
-
Phenyl Protons: The protons on the phenyl ring typically appear in the δ 7.0-8.0 ppm range. The substitution pattern on the phenyl ring dictates the multiplicity and chemical shifts of these protons. For instance, a para-substituted phenyl ring will often show two distinct doublets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. The chemical shifts of the isoxazole ring carbons are particularly diagnostic.
-
Isoxazole Carbons: The carbons of the isoxazole ring have characteristic chemical shifts. For example, in ethyl 3-phenylisoxazole-4-carboxylate, the isoxazole carbons appear at δ 164.1 (C3), 113.1 (C4), and 161.3 (C5).[3]
-
Substituent Effects: The electronic nature of substituents on the phenyl ring systematically influences the chemical shifts of the isoxazole ring carbons and nitrogens. Studies on para-substituted 3-phenylisoxazoles have shown a correlation between the Hammett constants of the substituents and the ¹³C and ¹⁵N chemical shifts, which can be further rationalized by DFT calculations.[4] Similarly, ¹⁷O NMR studies on 3,5-diarylisoxazoles show that substituents on the 3-aryl ring have a more significant effect on the isoxazole oxygen chemical shift compared to substituents on the 5-aryl ring.[5]
Table 1: Comparative ¹H and ¹³C NMR Data for Selected Phenylisoxazole Derivatives
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| Ethyl 3-phenylisoxazole-4-carboxylate | 9.01 (s, 1H, Isoxazole C5-H), 7.77 (m, 2H, Ar-H), 7.48 (m, 3H, Ar-H) | 164.1 (C3), 113.1 (C4), 161.3 (C5), 160.9 (C=O) | [3] |
| 4-nitro-3-phenylisoxazole | 9.37 (s, 1H, Isoxazole C5-H), 7.69 (m, 2H, Ar-H), 7.55 (m, 3H, Ar-H) | 164.0 (C3), 134.2 (C4-NO₂), 156.6 (C5) | [3] |
| 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole | 6.181 (s, 1H, Isoxazole C4-H), 6.79-7.48 (m, 9H, Ar-H), 3.731 (s, 3H, -OCH₃) | Not explicitly provided in the cited abstract | [2] |
| Ethyl 5-phenylisoxazole-3-carboxylate | 6.92 (s, 1H, Isoxazole C4-H), 7.80 (m, 2H, Ar-H), 7.50 (m, 3H, Ar-H) | 159.98 (C3), 99.92 (C4), 171.66 (C5) | [6] |
Causality Behind Experimental Choices: When analyzing a series of derivatives, maintaining consistent NMR acquisition parameters (solvent, concentration, temperature) is crucial for valid comparisons. The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) can influence chemical shifts due to solvent-solute interactions.[7][8] For studying subtle substituent effects, high-field NMR instruments are preferable as they provide better signal dispersion and resolution.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of the synthesized derivatives and providing structural information through fragmentation analysis.
Ionization Techniques
For relatively stable and volatile compounds like many phenylisoxazole derivatives, Electron Ionization (EI) is a common technique. However, for more delicate structures or to minimize fragmentation and clearly observe the molecular ion, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.[7][9] High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition, which is invaluable for confirming the identity of new compounds.[3][10][11]
Fragmentation Patterns
The fragmentation of the isoxazole ring is a key diagnostic feature. The specific fragmentation pathways can depend on the substitution pattern. Common fragmentation patterns for isoxazoles and related oxazoles involve the loss of CO, HCN, or substituent-related fragments.[12][13] For example, the mass spectra of 3-methylisoxazolopyridines show competitive loss of CO and CH₃CN from the molecular ion.[13] The analysis of these fragmentation patterns allows for the differentiation of isomers, which might be difficult to distinguish by other means.
Table 2: HRMS Data for Selected Phenylisoxazole Derivatives
| Compound | Molecular Formula | Calculated Mass ([M+H]⁺) | Found Mass ([M+H]⁺) | Reference |
| Ethyl 3-phenylisoxazole-4-carboxylate | C₁₂H₁₁NO₃ | 218.0811 | 218.0810 | [3] |
| 1-(3-(4-(trifluoromethyl)phenyl)isoxazol-4-yl)ethan-1-one | C₁₂H₈F₃NO₂ | 256.0579 | 256.0565 | [3] |
| Ethyl 3-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxylate | C₁₃H₁₀F₃NO₃ | 286.0685 | 286.0676 | [3] |
Trustworthiness Through Self-Validation: The combination of an accurate mass measurement of the molecular ion (confirming the elemental formula) and a logical fragmentation pattern that corresponds to the proposed structure provides a self-validating system for structural confirmation.
Vibrational Spectroscopy (IR & Raman): Probing Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure.
Key Vibrational Modes
In phenylisoxazole derivatives, key IR absorption bands include:
-
C=N Stretching: Typically observed in the 1525-1575 cm⁻¹ region.[2]
-
C=C Stretching (Aromatic): Found around 1470-1540 cm⁻¹.[2]
-
N-O Stretching: Appears in the 1360-1405 cm⁻¹ range.[2]
-
C-H Stretching (Aromatic): Seen above 3000 cm⁻¹.[2]
-
Substituent Vibrations: Carbonyl (C=O) stretches from ester or ketone groups will appear as strong bands around 1700 cm⁻¹. Nitro (NO₂) groups will show characteristic symmetric and asymmetric stretching bands.
For example, in 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole, the C=N stretch is at 1525.28 cm⁻¹, the C=C stretch at 1472.21 cm⁻¹, and the N-O stretch at 1362.75 cm⁻¹.[2] The analysis of the "fingerprint" region (below 1500 cm⁻¹) can help distinguish between isomers. Theoretical calculations using Density Functional Theory (DFT) are often employed to assign the observed vibrational frequencies to specific molecular motions, providing a deeper understanding of the spectra.[1][10]
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Phenylisoxazole Derivatives
| Functional Group | 5-(2'-Chlorophenyl)3-phenylisoxazole[2] | 3(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole[2] | 5-Methyl-3-phenylisoxazole-4-carboxylic acid[1] |
| Aromatic C-H stretch | 3025.64 | 3049.51 | ~3000-3100 |
| C=N stretch | 1545.09 | 1572.60 | Not specified |
| C=C stretch | 1537.09 | 1489.78 | ~1450-1600 |
| N-O stretch | 1404.08 | 1404.08 | Not specified |
| C-Cl stretch | 732.69 | 780.10 | N/A |
| C-Br stretch | N/A | 625.62 | N/A |
UV-Visible Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position (λₘₐₓ) and intensity (molar absorptivity, ε) of absorption bands are related to the extent of the conjugated π-system.
For phenylisoxazole derivatives, absorption bands are typically observed in the UV region, corresponding to π→π* transitions within the aromatic rings and the isoxazole system. The λₘₐₓ is sensitive to the substitution pattern on the phenyl ring. Electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂) can cause bathochromic (red) or hypsochromic (blue) shifts, respectively, by altering the energy of the molecular orbitals involved in the transition.[14] The choice of solvent can also influence the λₘₐₓ due to differing stabilization of the ground and excited states.[15]
While less structurally informative than NMR or MS, UV-Vis spectroscopy is a powerful tool for quantitative analysis (e.g., using the Beer-Lambert law) and for studying electronic properties, which is often correlated with biological activity.
Experimental Protocols
The following are generalized, step-by-step protocols for acquiring spectroscopic data for a novel phenylisoxazole derivative.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the phenylisoxazole derivative and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Use the residual solvent peak as a primary reference. For more accurate work, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required. A typical experiment might involve a 45° pulse angle, a 2-second relaxation delay, and several hundred to a few thousand scans.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the internal standard. Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
Protocol 2: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy (< 5 ppm).[9]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Source Parameter Optimization: Optimize ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to maximize the signal of the protonated molecule [M+H]⁺.[16]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-1000).
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition.
Protocol 3: FT-IR Spectroscopy (ATR)
-
Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the absorbance of air (CO₂, H₂O) from the sample spectrum.
-
Sample Application: Place a small amount of the solid phenylisoxazole derivative directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[1]
-
Data Processing: The software will automatically perform the background subtraction. Identify and label the major absorption peaks.
Visualization of Workflows
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a newly synthesized phenylisoxazole derivative.
Caption: Workflow for Synthesis and Spectroscopic Validation.
Structure Elucidation Logic
This diagram shows the logical integration of data from different spectroscopic techniques to arrive at a final structure.
Caption: Data Integration for Structural Elucidation.
References
- 1. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. rsc.org [rsc.org]
- 4. Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. UV/Vis, IR and 1H NMR spectrophotometric studies of some bisazo-dianil compounds based on bis-(hydroxy, formyl) phenylazo phenylene and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 5-Phenylisoxazole-4-carboxylic Acid and Its Derivatives
For researchers and professionals in drug development, understanding the translational potential of a lead compound from early-stage screening to preclinical models is paramount. This guide provides a comparative analysis of the in vitro and in vivo activities of 5-Phenylisoxazole-4-carboxylic acid and its derivatives. This class of compounds has garnered significant interest for its diverse pharmacological potential, particularly in the realm of anti-inflammatory and enzyme-inhibitory activities.[1][2][3] By examining the existing experimental data, we can elucidate the structure-activity relationships and the critical considerations for advancing these molecules through the drug discovery pipeline.
Introduction to this compound: A Scaffold of Interest
The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, known for its presence in various FDA-approved drugs.[2][3] The this compound scaffold, in particular, serves as a versatile template for the synthesis of novel therapeutic agents. Its derivatives have been explored for a multitude of biological activities, including but not limited to, anti-inflammatory, antioxidant, antimicrobial, and enzyme inhibitory effects.[4][5][6][7] This guide will dissect the reported activities in controlled, isolated in vitro systems and compare them with the complexities of a whole-organism in vivo setting.
In Vitro Activity Profile: Mechanistic Insights at the Molecular Level
In vitro studies are fundamental in elucidating the direct molecular interactions of a compound, providing a clear understanding of its mechanism of action without the confounding variables of metabolism and biodistribution. Derivatives of this compound have demonstrated significant activity in various enzymatic and cell-based assays.
Enzyme Inhibition: A Primary Mode of Action
A significant body of research points towards enzyme inhibition as a key mechanism for the observed biological effects of this compound class.
-
Cyclooxygenase (COX) Inhibition: Phenyl-isoxazole-carboxamide derivatives have been evaluated for their inhibitory activity against COX enzymes, which are pivotal in the inflammatory cascade.[7] The conversion of the carboxylic acid to a carboxamide appears to be a critical modification for this activity.[7]
-
5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is another crucial enzyme in the inflammatory pathway, responsible for the production of leukotrienes.[4] Certain isoxazole derivatives have shown potent, concentration-dependent inhibition of 5-LOX, with IC50 values in the micromolar range.[4]
-
Xanthine Oxidase Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[5][8]
The following diagram illustrates a generalized workflow for an in vitro enzyme inhibition assay.
Caption: Workflow for an in vitro enzyme inhibition assay.
Antioxidant Activity
Several isoxazole derivatives have been evaluated for their free radical scavenging capabilities in vitro. These assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, provide a measure of the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals.[4]
Quantitative Summary of In Vitro Activity
| Compound Class | Target Enzyme/Assay | Reported Activity (IC50) | Reference |
| Phenyl-isoxazole-carboxamides | COX-1 / COX-2 | Varies with substitution | [7] |
| Isoxazole derivatives | 5-Lipoxygenase (5-LOX) | 8.47 µM - 10.48 µM | [4] |
| 5-Phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase | Micromolar to submicromolar range | [5] |
| Isoxazole derivatives | DPPH radical scavenging | 10.96 µM - 18.87 µM | [4] |
Experimental Protocol: In Vitro 5-LOX Inhibition Assay
-
Enzyme Preparation: Prepare a solution of purified 5-lipoxygenase in a suitable buffer (e.g., Tris-HCl) at a predetermined concentration.
-
Compound Preparation: Dissolve the 5-phenylisoxazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (known 5-LOX inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate (e.g., linoleic acid).
-
Incubate for a further period (e.g., 15 minutes) at the same temperature.
-
-
Detection: Measure the formation of the product (e.g., hydroperoxides) using a spectrophotometer at a specific wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vivo Activity: Assessing Efficacy and Safety in a Biological System
In vivo studies are indispensable for evaluating the therapeutic potential of a compound in a living organism, taking into account pharmacokinetics (absorption, distribution, metabolism, and excretion) and overall physiological response.
Anti-inflammatory Models
The anti-inflammatory properties of isoxazole derivatives have been investigated using various animal models.[9][10][11][12][13]
-
Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model to screen for anti-inflammatory drugs.[13][14] The reduction in paw volume after administration of the test compound is a measure of its anti-inflammatory effect.
-
Adjuvant-Induced Arthritis: This model mimics chronic inflammation and is particularly relevant for assessing compounds intended for rheumatoid arthritis.[13]
The following diagram illustrates the workflow of a carrageenan-induced paw edema study.
Caption: Workflow for in vivo carrageenan-induced paw edema model.
Antioxidant Activity In Vivo
The in vivo antioxidant potential of a potent in vitro candidate, N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide, was assessed by measuring its effect on the total antioxidant capacity (TAC) in the blood of mice.[15] This provides a more holistic view of the compound's ability to counteract oxidative stress within a biological system.[15]
Pharmacokinetic Studies
Understanding the pharmacokinetic profile of a compound is crucial for interpreting its in vivo activity. Studies on some 4,5-dihydroisoxazole-5-carboxamide derivatives in rats have been conducted to determine key parameters such as absorption, distribution, and elimination.[16][17] Such studies are vital for establishing a dosing regimen that can maintain therapeutic concentrations of the drug at the target site. The incorporation of a compound into a polymeric complex can significantly alter its pharmacokinetic profile, potentially increasing its retention time in plasma.[18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use healthy adult rats (e.g., Wistar or Sprague-Dawley) of either sex, weighing between 150-200g. Acclimatize the animals to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into at least three groups:
-
Group I (Control): Receives the vehicle only.
-
Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Group III (Test): Receives the 5-phenylisoxazole derivative at a specific dose.
-
-
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After one hour, induce inflammation by injecting 0.1 ml of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point.
-
Determine the percentage inhibition of edema by the test and standard drugs relative to the control group.
-
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear correlation between in vitro potency and in vivo efficacy. While potent in vitro enzyme inhibition is a promising start, several factors can influence the outcome in a living system:
-
Bioavailability: The compound must be absorbed and reach the target tissue in sufficient concentrations.
-
Metabolism: The compound may be rapidly metabolized into inactive or even toxic byproducts.
-
Off-target effects: The compound may interact with other biological molecules, leading to unforeseen side effects.
For the this compound class of compounds, the available data suggests that derivatives with potent in vitro anti-inflammatory and antioxidant properties can translate to in vivo efficacy in relevant animal models.[14][15][19] However, further studies are warranted to establish a robust structure-activity relationship and to optimize the pharmacokinetic properties of these promising molecules.
Conclusion
This compound and its derivatives represent a valuable scaffold in the pursuit of novel therapeutic agents, particularly for inflammatory conditions. The in vitro data provides a strong rationale for their mechanism of action, primarily through the inhibition of key inflammatory enzymes. The in vivo studies, while still in the early stages for many derivatives, have shown promising results that support the translation of the in vitro findings. Future research should focus on comprehensive pharmacokinetic and toxicological profiling to identify lead candidates with the optimal balance of efficacy and safety for clinical development.
References
- 1. Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. asianjpr.com [asianjpr.com]
- 14. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Isoxazole Derivatives Against Known Inhibitors
Abstract
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile biological activities and presence in numerous approved therapeutics.[1][2] The development of novel isoxazole derivatives necessitates a rigorous, systematic benchmarking process to accurately determine their potency, mechanism of action, and selectivity relative to established inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct these critical comparative studies. We present detailed experimental protocols, explain the rationale behind key methodological choices, and offer a structured approach to data analysis and interpretation, ensuring scientific integrity and reproducibility.
Introduction
Enzyme inhibition is a foundational strategy in drug discovery, with nearly half of all current drugs targeting enzymes to modulate pathological processes.[3] Isoxazole-containing molecules have demonstrated significant potential as inhibitors for a wide range of enzyme classes, including kinases, cyclooxygenases (COX), and carbonic anhydrases, making them attractive candidates for treating cancer, inflammation, and other diseases.[1][4][5]
When a new series of isoxazole derivatives is synthesized, a critical question arises: how do they perform compared to existing standards? Answering this requires more than a simple potency measurement. A thorough benchmarking study provides a multi-dimensional view of an inhibitor's characteristics, guiding the hit-to-lead process and enabling informed decisions for further optimization.[6] This guide will walk you through the essential stages of this process, from initial potency determination (IC50) to detailed mechanistic and selectivity studies.
PART 1: Foundational Assay - Potency Determination (IC50)
The first step in characterizing any new inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC50) is a quantitative measure of how much of an inhibitor is needed to reduce the activity of a specific enzyme by 50% in vitro.[7] It is a crucial, albeit assay-dependent, metric for ranking compounds.[8]
Rationale for Experimental Design
A robust IC50 determination is the bedrock of your benchmarking study. The goal is to generate a reliable dose-response curve from which the IC50 value can be interpolated.[8] Key considerations include enzyme concentration, substrate concentration, and controls. The substrate concentration is particularly critical; for ATP-competitive kinase inhibitors, for instance, IC50 values are often determined with the ATP concentration set near its Michaelis constant (Km) to better reflect the inhibitor's intrinsic affinity (Ki).[9]
Detailed Protocol: IC50 Determination
This protocol provides a general template for a 96-well plate-based fluorescence assay.
Materials:
-
Purified target enzyme
-
Fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors like MgCl2)
-
New isoxazole derivatives (stock solutions in 100% DMSO)
-
Known reference inhibitor (stock solution in 100% DMSO)
-
100% DMSO (vehicle control)
-
Black, flat-bottom 96-well microplates
-
Multichannel pipette
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of your new isoxazole derivatives and the reference inhibitor.
-
Create a 10-point, 3-fold serial dilution series in 100% DMSO.
-
Using a multichannel pipette, transfer a small volume (e.g., 1 µL) of each concentration to the appropriate wells of the 96-well plate. Also include "vehicle control" (100% DMSO) and "no enzyme" background wells.
-
-
Enzyme Addition: Dilute the target enzyme to its working concentration in cold assay buffer. Add the enzyme solution (e.g., 50 µL) to all wells except the "no enzyme" background wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts.[10]
-
Reaction Initiation: Prepare the substrate solution in assay buffer. Initiate the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells.
-
Kinetic Reading: Immediately place the plate in a pre-warmed plate reader (e.g., 37°C). Measure the fluorescence signal every 60 seconds for 30-60 minutes. The reaction should be in the linear range.[10]
-
Data Analysis:
-
For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the average rate of the "no enzyme" wells from all other wells.
-
Normalize the data: Set the average rate of the vehicle control wells as 100% activity and the background wells as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic dose-response curve) to determine the IC50 value.[10]
-
PART 2: Elucidating the Mechanism of Action (MoA)
Once you have determined the potency of your new derivatives, the next crucial step is to understand how they inhibit the enzyme. The mechanism of action (MoA) describes the inhibitor's binding mode relative to the enzyme's substrate(s).[11] This is typically achieved by studying the enzyme's kinetics in the presence of the inhibitor.
Scientific Rationale
By systematically varying the concentrations of both the substrate and the inhibitor, we can observe the effect on the enzyme's key kinetic parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km).[12] The distinct patterns of change in these parameters reveal the inhibition modality:
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, directly competing with the substrate. This results in an increase in the apparent Km, with no change to Vmax.[13]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the Vmax, but the Km remains unchanged.[13][14]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and the apparent Km.[14]
-
Mixed Inhibition: The inhibitor binds to an allosteric site but has different affinities for the free enzyme and the enzyme-substrate complex, causing a change in both Vmax and Km.[14]
Experimental Workflow for MoA Studies
The workflow involves generating a matrix of experimental conditions to build a complete kinetic picture.
Data Interpretation Using Lineweaver-Burk Plots
While Michaelis-Menten plots provide an intuitive visualization of enzyme activity, the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) linearizes the data, making it easier to accurately determine Vmax and Km and to visualize the MoA.[13][15][16]
PART 3: Profiling for Selectivity
A potent inhibitor is of little therapeutic use if it indiscriminately inhibits many enzymes, leading to off-target effects and potential toxicity. Therefore, selectivity profiling—assessing an inhibitor's activity against a panel of related enzymes—is a critical step in benchmarking.[9][17] For a new isoxazole-based kinase inhibitor, this would involve testing it against a panel of other kinases.[18][19]
Scientific Rationale
The goal is to quantify the inhibitor's preference for the intended target over other related targets. This is often expressed as a selectivity index, which is the ratio of IC50 values (IC50 for off-target / IC50 for primary target). A higher selectivity index indicates a more selective compound. This profiling is essential for understanding potential cross-reactivity and for guiding structure-activity relationship (SAR) studies to improve selectivity.[14]
Protocol: Kinase Selectivity Profiling
-
Select Kinase Panel: Choose a panel of kinases that are structurally related to your primary target. Commercial services offer comprehensive panels covering a large portion of the human kinome.
-
Single-Dose Screening: As a first pass, screen your new derivatives and the reference inhibitor at a single, high concentration (e.g., 1 or 10 µM) against the entire kinase panel. This quickly identifies significant off-target interactions.
-
IC50 Determination for Hits: For any kinases that show significant inhibition (e.g., >50% inhibition) in the single-dose screen, perform a full 10-point IC50 determination as described in Part 1.
-
Calculate Selectivity Index: For each off-target, calculate the selectivity index by dividing its IC50 value by the IC50 value of your primary target.
PART 4: Data Summary & Comparative Benchmarking
The final step is to consolidate all your data into a clear, comparative format. Tables are an excellent way to summarize quantitative data and facilitate direct comparison between your new isoxazole derivatives and the known inhibitor.
Case Study: Isoxazole "IXD-1" vs. "Reference Kinase Inhibitor"
Let's imagine we have developed a new isoxazole derivative, IXD-1 , to target Kinase A. We benchmark it against a known Reference Inhibitor .
Table 1: Comparative Potency and Mechanism of Action
| Compound | Target | IC50 (nM) | Mechanism of Action (vs. ATP) |
| IXD-1 | Kinase A | 15 | Competitive |
| Reference Inhibitor | Kinase A | 50 | Competitive |
Interpretation: Our new derivative, IXD-1, is over 3-fold more potent than the reference inhibitor. Both compounds share the same competitive mechanism of action with respect to ATP.
Table 2: Selectivity Profile
| Compound | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) | Selectivity (B/A) | Selectivity (C/A) |
| IXD-1 | 15 | 450 | >10,000 | 30-fold | >667-fold |
| Reference Inhibitor | 50 | 2,500 | >10,000 | 50-fold | >200-fold |
Interpretation: While IXD-1 is more potent against the primary target (Kinase A), the reference inhibitor shows slightly better selectivity against the closely related Kinase B. Both compounds are highly selective against Kinase C. This information is vital for the next stage of drug design, where chemists might aim to combine the potency of IXD-1 with the selectivity of the reference compound.
Visualizing the Target Pathway
Understanding the biological context of the target enzyme is crucial. A pathway diagram can illustrate why inhibiting this specific enzyme is therapeutically relevant.
Conclusion
A systematic and rigorous benchmarking process is indispensable in early-stage drug discovery. By moving beyond simple IC50 values to incorporate detailed mechanistic and selectivity studies, researchers can build a comprehensive profile of new chemical entities. This multi-parameter approach, as outlined in this guide, allows for a more nuanced and accurate comparison of new isoxazole derivatives against known inhibitors, ultimately enabling the data-driven prioritization of compounds with the highest potential for becoming successful therapeutics.
References
- 1. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. courses.edx.org [courses.edx.org]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 13. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 14. fiveable.me [fiveable.me]
- 15. Michaelis-Menten vs. Lineweaver-Burk Plots Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. difference.wiki [difference.wiki]
- 17. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Phenylisoxazole-4-carboxylic Acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your work, from experimentation to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research that protects you, your colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 5-Phenylisoxazole-4-carboxylic acid, grounding every recommendation in established safety principles.
Hazard Profile and Essential Precautions
Before handling this compound, it is critical to understand its hazard profile. This compound is a combustible solid that can cause significant irritation. Adherence to appropriate personal protective equipment (PPE) protocols is the first line of defense against accidental exposure.
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Code | Description | Required PPE |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Chemical-resistant gloves (e.g., nitrile).[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Safety glasses with side shields or goggles.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] | N95 dust mask or work in a fume hood.[1] |
| Environmental Hazard | WGK 3 | Severely hazardous to water. | N/A (Dictates disposal method) |
| Physical Hazard | Storage Class 11 | Combustible Solid. | N/A (Dictates storage and handling) |
Causality Behind PPE Selection:
-
Gloves and Eye Protection: The H315 and H319 classifications indicate that direct contact can cause chemical burns and serious eye damage. Impermeable gloves and sealed eyewear prevent this.[2]
-
Respiratory Protection: As a solid, this compound can form dust. The H335 warning highlights the risk of irritating the respiratory tract upon inhalation.[1] Handling this chemical within a certified chemical fume hood or wearing a dust mask is essential to mitigate this risk.
Step-by-Step Waste Collection and Segregation Protocol
The foundation of proper disposal is the systematic collection and segregation of waste at the point of generation. Never mix chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) office.[3]
Protocol for Waste Collection:
-
Select a Compatible Waste Container:
-
Use a dedicated, sealable container made of a material compatible with acidic compounds, such as high-density polyethylene (HDPE) or glass.[4]
-
Rationale: Carboxylic acids can corrode metals; therefore, metal containers must be avoided.[4][5] The container must have a secure, screw-on cap to prevent leaks and spills.[4]
-
-
Label the Container Correctly:
-
Before adding any waste, affix a "Hazardous Waste" label.[6]
-
Clearly write the full chemical name: "this compound".
-
List all constituents, including any solvents or other reagents present in the waste mixture, with percentage estimates.[3]
-
Rationale: Accurate labeling is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and is critical for the safety of waste handlers and for determining the final disposal method.[5][7]
-
-
Accumulate Waste Safely:
-
Keep the waste container sealed at all times, except when adding waste.[3][4]
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[4][6]
-
Rationale: Keeping containers closed prevents the release of vapors and protects the contents from contamination. The SAA ensures that hazardous waste is managed safely in the immediate work area.[6]
-
-
Segregate from Incompatibles:
-
Store the this compound waste container separately from bases, oxidizing agents, and reducing agents.[4][8]
-
Rationale: As an acid, this compound can react exothermically or violently with bases. It can also react with oxidizing agents. Proper segregation prevents dangerous chemical reactions within the lab.[4]
-
Spill Management Procedures
Accidental spills must be managed immediately and correctly to prevent exposure and environmental contamination.
Protocol for Small Solid Spills:
-
Alert Personnel and Control Access: Notify others in the immediate area and restrict access to the spill location.[1]
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the PPE specified in Table 1.
-
Use Dry Cleanup Methods:
-
Gently sweep or shovel the solid material into a designated waste container.[1] Avoid aggressive actions that could generate dust.
-
If available, use a vacuum cleaner approved for hazardous dusts (e.g., explosion-proof).[1]
-
Rationale: Dry cleanup procedures are mandated to prevent the dispersal of irritating dust.[1]
-
-
Final Decontamination:
-
After removing the bulk material, wipe the area with a damp cloth or sponge.
-
Wash the affected area with soap and water.[1]
-
-
Dispose of Cleanup Materials:
-
All materials used for cleanup (gloves, wipes, dust) must be placed in the hazardous waste container along with the spilled chemical.[3]
-
IMPORTANT: Never allow runoff from a spill or cleanup to enter any drains.[1][9] The compound's high water hazard classification (WGK 3) makes this a critical environmental protection step.
-
The Disposal Pathway: From Lab to Final Treatment
Disposal of this compound is strictly regulated. It must be managed as hazardous waste and can never be disposed of in the regular trash or down the sink.[7][10] The process involves internal laboratory management followed by transfer to a licensed disposal facility.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Pathway:
-
Accumulation in SAA: Collect and store the waste in your lab's SAA according to the protocol in Section 2.
-
Request Pickup: Once the container is full or is ready for removal, submit a hazardous material pickup request to your institution's EHS department.[3]
-
Transfer and Final Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company.[7][11] This vendor is responsible for the safe transport and final disposal of the material in compliance with all EPA and local regulations.[5][11] The most common disposal method for this type of organic acid waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2]
By adhering to this guide, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may introduce additional requirements.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. danielshealth.com [danielshealth.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
A Senior Scientist's Guide to Handling 5-Phenylisoxazole-4-carboxylic Acid: From Risk Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities like 5-Phenylisoxazole-4-carboxylic acid is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound. It moves beyond a simple checklist to explain the causality behind each safety protocol, ensuring that every procedure is a self-validating system for protecting personnel and maintaining experimental integrity.
Immediate Hazard Assessment and Mitigation
This compound (CAS No. 76344-95-1) is a solid organic compound that presents specific, manageable hazards.[1] The primary risks are associated with direct contact and inhalation of airborne particulates. The compound is classified with the following hazard statements:
These classifications demand a targeted Personal Protective Equipment (PPE) strategy. The following table summarizes the immediate risks and the corresponding essential PPE.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1][2] | Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned. Gloves: Chemical-resistant nitrile gloves are required. Inspect gloves before use and change them immediately upon contamination.[3][4] Footwear: Fully enclosed shoes are mandatory.[4] |
| Eye Contact | H319: Causes serious eye irritation.[1][2] | Safety Goggles: Wear chemical splash goggles that conform to ANSI Z.87.1 standards.[4] Face Shield: A face shield worn over goggles is strongly recommended when handling larger quantities or when dust generation is likely.[4][5] |
| Inhalation | H335: May cause respiratory irritation.[1][2] | Engineering Controls: All handling of the solid compound must occur within a certified chemical fume hood to prevent dust inhalation.[3][4] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved N95 dust respirator is required.[1] |
Core Personal Protective Equipment (PPE) Protocol
Adherence to a rigorous PPE protocol is the most critical factor in mitigating exposure risks.
Eye and Face Protection
The carboxylic acid functionality and the aromatic ring system can cause significant irritation upon contact with mucous membranes. Standard safety glasses are insufficient.
-
Rationale: Chemical splash goggles provide a complete seal around the eyes, protecting them from airborne dust and accidental splashes. A face shield adds a necessary secondary layer of protection for the entire face during transfers of the solid material.[4][5]
Skin and Body Protection
-
Gloves: Nitrile gloves offer adequate protection against incidental contact.[3][4] For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or pinholes before use.[5] The proper technique for removing gloves is crucial to prevent cross-contamination.
-
Lab Coat: A fully buttoned lab coat prevents the compound from contaminating personal clothing.
-
Footwear: Enclosed shoes made of a non-porous material protect against spills.[4]
Respiratory Protection
The primary defense against respiratory irritation is not a mask, but proper engineering controls.
-
Rationale: A chemical fume hood is designed to pull airborne particulates away from the user's breathing zone, providing a constant, safe working environment.[4] A respirator should be viewed as a secondary measure, necessary only when a fume hood is unavailable or its performance is compromised.[1]
Procedural Guidance: A Step-by-Step Workflow
This section outlines the complete operational plan, from initial preparation to final decontamination.
Preparation and Engineering Controls
-
Designate Area: Cordon off a specific area for handling, preferably within a chemical fume hood.[4]
-
Verify Ventilation: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Materials: Before bringing the compound into the hood, gather all necessary equipment (spatulas, weigh boats, solvent, waste containers).
-
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the designated handling area.
Handling the Solid Compound
-
Transfer: Use a spatula or scoop to carefully transfer the solid. Avoid any actions that could create dust, such as dropping the material from a height or scraping the container vigorously.[4]
-
Weighing: If weighing, do so on a tared weigh boat inside the fume hood.
-
In Solution: When dissolving, add the solid slowly to the solvent to prevent splashing.
Post-Handling Decontamination
-
Clean Surfaces: Wipe down all surfaces and equipment in the fume hood with an appropriate solvent, followed by soap and water.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after exiting the lab area, even if gloves were worn.[2]
The following diagram visualizes the mandatory workflow for handling this compound.
Caption: A flowchart of the essential steps for safely handling this compound.
Storage and Disposal Plan
Proper management of the chemical's lifecycle is a critical component of laboratory safety.
Storage
-
Container: Keep the compound in a tightly sealed container to prevent it from absorbing moisture and to contain any vapors.[6][7]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[6][7]
-
Incompatibilities: Avoid storing with strong bases and strong oxidizing agents, as these can trigger hazardous reactions.[8][9]
Disposal
Disposal must be in strict accordance with all federal, state, and local environmental regulations.[3]
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.
-
Prohibition: Do not dispose of this chemical down the drain.[3]
-
Treatment: A common disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] Consult your institution's environmental health and safety (EHS) office for specific procedures.
By integrating these expert-validated protocols into your daily workflow, you ensure a safe environment for yourself and your colleagues, allowing you to focus on the scientific advancements that matter most.
References
- 1. 5-フェニルイソオキサゾール-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
